4-Maleimidobutyric Acid
Descripción
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQROHLJFARLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392183 | |
| Record name | 4-Maleimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57078-98-5 | |
| Record name | 4-Maleimidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Maleimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimidobutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Maleimidobutyric Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Maleimidobutyric acid, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and therapeutic development. This document details its physicochemical characteristics, reactivity, and provides established experimental protocols for its use.
Core Chemical Properties
This compound and its commonly used N-hydroxysuccinimide (NHS) ester are essential reagents for covalently linking molecules. The maleimide (B117702) group offers specific reactivity towards sulfhydryl groups, while the carboxylic acid or its activated NHS ester form allows for reaction with primary amines. This dual reactivity enables the precise and stable conjugation of biomolecules.[1][2] The key chemical properties are summarized below for easy comparison.
| Property | This compound | This compound NHS Ester |
| Synonyms | γ-Maleimidobutyric acid, N-(3-Carboxypropyl)maleimide | GMBS, N-(γ-Maleimidobutyryloxy)succinimide |
| CAS Number | 57078-98-5[] | 80307-12-6[4][5] |
| Molecular Formula | C₈H₉NO₄[1] | C₁₂H₁₂N₂O₆[4] |
| Molecular Weight | 183.16 g/mol [1][] | 280.23 g/mol [5][6] |
| Appearance | White to pale yellow solid[7] | White to off-white powder[4] |
| Melting Point | 95-98 °C[][7] | 123-129 °C[5][6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol[7] | Soluble in DMSO and DMF[8][9] |
| Storage Conditions | 2-8°C[1][7] | 0-8°C[4] |
Reactivity and Mechanism
The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a stepwise manner to achieve controlled bioconjugation.
Carboxylic Acid Reactivity (Amine Coupling)
The terminal carboxylic acid of this compound can be coupled to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) through the formation of a stable amide bond.[1] This reaction is not spontaneous and requires activation of the carboxyl group, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The NHS ester is significantly more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies. The optimal pH for the reaction of the NHS-activated ester with primary amines is between 7.0 and 8.0.
Alternatively, the pre-activated this compound NHS ester can be used directly to react with primary amines, simplifying the experimental procedure. This reaction is efficient at a pH range of 7.2-8.5.
Maleimide Reactivity (Thiol Coupling)
The maleimide group is highly selective for sulfhydryl (thiol) groups, such as those found in the side chain of cysteine residues.[1] The reaction, a Michael addition, proceeds rapidly at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.[1][10] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[10] Above pH 7.5, the selectivity for thiols decreases as the reaction with amines becomes more competitive.[10]
It is important to note that the maleimide ring can undergo hydrolysis, which increases with pH.[10] Hydrolysis of the unreacted maleimide group renders it unreactive towards thiols. However, hydrolysis of the thiosuccinimide ring after conjugation can be advantageous as it prevents the reverse Michael reaction, thereby increasing the stability of the conjugate.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for a two-step conjugation process using this compound and a one-step process using its NHS ester.
Two-Step Conjugation with this compound
This protocol first activates the carboxylic acid of this compound for reaction with an amine-containing biomolecule, followed by the reaction of the maleimide group with a thiol-containing biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (Protein #1)
-
Thiol-containing biomolecule (Protein #2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting columns
Procedure:
Step 1: Activation of this compound and Coupling to Amine-Containing Biomolecule
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve the amine-containing biomolecule (Protein #1) in Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 10 to 20-fold molar excess of this compound to the Protein #1 solution.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
(Optional) To quench the EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM.
-
Remove excess crosslinker and by-products by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the protein-containing fractions.
-
Add the activated Protein #1 to the amine-containing biomolecule at an equimolar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the maleimide-activated biomolecule using a desalting column or dialysis against PBS, pH 7.2.
Step 2: Conjugation to Thiol-Containing Biomolecule
-
Dissolve the thiol-containing biomolecule (Protein #2) in degassed Coupling Buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.[8]
-
(Optional) If Protein #2 contains disulfide bonds, they can be reduced to free thiols by adding a 10 to 100-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[7] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[7]
-
Add the purified maleimide-activated biomolecule from Step 1 to the thiol-containing biomolecule solution. A 10 to 20-fold molar excess of the maleimide-activated molecule is recommended as a starting point.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[7]
-
Purify the final conjugate to remove unreacted molecules using size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.[13]
One-Step Conjugation with this compound NHS Ester
This protocol is simpler as it uses the pre-activated NHS ester to directly react with an amine-containing biomolecule.
Materials:
-
This compound NHS ester
-
Amine-containing biomolecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF.[8]
-
Dissolve the amine-containing biomolecule in Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add a 10 to 20-fold molar excess of the this compound NHS ester stock solution to the biomolecule solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the maleimide-activated biomolecule using a desalting column or dialysis against PBS, pH 7.2.
-
The purified maleimide-activated biomolecule can then be used for conjugation to a thiol-containing molecule as described in Step 2 of the two-step protocol.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): It is widely used as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]
-
Protein Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Surface Functionalization: Immobilization of proteins, peptides, or other ligands onto surfaces for applications in biosensors, microarrays, and affinity chromatography.[1]
-
Vaccine Development: It can be used to link antigens to carrier proteins to enhance the immune response.[4]
Conclusion
This compound is a versatile and powerful heterobifunctional crosslinker that enables the precise and stable conjugation of biomolecules. A thorough understanding of its chemical properties, reactivity, and the availability of robust experimental protocols are essential for its successful application in research, diagnostics, and the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important chemical tool.
References
- 1. biotium.com [biotium.com]
- 2. nbinno.com [nbinno.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellmosaic.com [cellmosaic.com]
4-Maleimidobutyric Acid: A Technical Guide to its Applications in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid (4-MBA) and its activated N-hydroxysuccinimide (NHS) ester, N-(γ-Maleimidobutyryloxy)succinimide (GMBS), are pivotal heterobifunctional crosslinking agents in modern biochemistry and drug development.[1][2] These reagents serve as molecular bridges, covalently connecting two different molecules, typically proteins, peptides, or other biomolecules, through their distinct reactive moieties.[3][4] The maleimide (B117702) group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues, while the carboxylic acid or NHS ester group reacts with primary amines, such as those on lysine (B10760008) residues.[3][4] This dual reactivity makes 4-MBA and its derivatives indispensable tools for creating stable bioconjugates, with wide-ranging applications in the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for proteomics research.[1][2][5]
Core Biochemical Principles
The utility of this compound lies in its defined chemical reactivity, which allows for controlled and specific conjugation of biomolecules. The core principle is a two-step reaction mechanism facilitated by its heterobifunctional nature.
The maleimide group reacts with sulfhydryl groups via a Michael addition reaction, forming a stable, non-cleavable thioether bond.[3] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[3][4] At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which reduces its reactivity towards thiols.
The carboxylic acid group can be activated, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with primary amines at a pH of 7-9 to form a stable amide bond.[4] The pre-activated form, GMBS, simplifies the conjugation process by eliminating the need for a separate activation step.[6]
Quantitative Data Summary
The efficiency and outcome of conjugation reactions using this compound and its derivatives are influenced by several key parameters. The following tables summarize important quantitative data to guide experimental design.
| Parameter | Optimal Range/Value | Notes |
| Maleimide-Thiol Reaction | ||
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis.[4] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | The optimal ratio is dependent on the specific molecules being conjugated and should be empirically determined.[7] |
| Reaction Time | 30 minutes to overnight | Varies with reactants and temperature.[7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins. |
| Amine-NHS Ester Reaction | ||
| pH | 7.0 - 9.0 | Higher pH increases the rate of reaction but also the rate of NHS-ester hydrolysis. |
| Molar Excess of Crosslinker | 10- to 50-fold | A higher excess is needed for more dilute protein solutions. |
| Conjugation Application | Reactant Ratio (Maleimide:Ligand) | Conjugation Efficiency | Incubation Conditions |
| cRGDfK peptide to PLGA Nanoparticles | 2:1 | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0[7][8] |
| 11A4 nanobody to PLGA Nanoparticles | 5:1 | 58 ± 12% | 2 h, RT, PBS pH 7.4[7][8] |
| Linkage Stability | Condition | Half-life/Observation |
| Thioether Bond | In human plasma | Susceptible to retro-Michael addition and thiol exchange, leading to potential deconjugation. |
| Thiazine Linker (N-terminal Cys) | Broad pH range | Markedly slower degradation and over 20 times less susceptible to glutathione (B108866) adduct formation compared to thioether.[3] |
| Phenyloxadiazole Sulfone Linker | In human plasma | Improved stability and resistance to thioether exchange compared to maleimide conjugates. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in biochemical research. Below are protocols for key experiments.
Two-Step Protein-Protein Conjugation using GMBS
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein.
-
Preparation of Amine-Containing Protein (Protein-NH2):
-
Dissolve Protein-NH2 in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of GMBS in an organic solvent such as DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the GMBS stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Remove excess, unreacted GMBS using a desalting column or dialysis, exchanging the buffer to one with a pH of 6.5-7.0.
-
-
Conjugation to Sulfhydryl-Containing Protein (Protein-SH):
-
If necessary, reduce any disulfide bonds in Protein-SH using a reducing agent like TCEP. Remove the reducing agent prior to conjugation.
-
Combine the maleimide-activated Protein-NH2 with Protein-SH at a desired molar ratio (e.g., 1:1).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the conjugate from unreacted proteins.
-
Surface Immobilization for Biosensor Analysis (e.g., Biacore)
This protocol outlines the immobilization of a thiol-containing ligand to a carboxyl-derivatized sensor chip.
-
Chip Surface Activation:
-
Activate the carboxymethylated sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 6-7 minutes.
-
Introduce primary amine groups by injecting 0.1 M ethylenediamine (B42938) in 0.1 M sodium borate, pH 8.5, for 6-7 minutes.
-
-
Introduction of Maleimide Groups:
-
Inject a 50 mM solution of Sulfo-GMBS in 0.1 M sodium borate, pH 8.5, for 4 minutes to introduce maleimide groups onto the sensor surface.
-
-
Ligand Immobilization:
-
Inject the thiol-containing ligand (typically 20-50 µg/mL in an appropriate immobilization buffer, pH 6.5-7.0) for 6-7 minutes.
-
-
Deactivation:
-
Deactivate any remaining reactive maleimide groups by injecting a solution of 50 mM cysteine and 1 M NaCl in 0.1 M sodium acetate, pH 4.0, for 4 minutes.
-
Quantification of Conjugation Efficiency using Ellman's Reagent
This protocol determines the number of free sulfhydryl groups before and after conjugation to assess efficiency.
-
Prepare a Cysteine Standard Curve:
-
Prepare a series of known concentrations of L-cysteine in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
-
Sample Preparation:
-
Prepare your protein sample (before and after conjugation) in the same reaction buffer.
-
-
Reaction:
-
Add Ellman's Reagent (DTNB) solution to each standard and sample.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 412 nm.
-
Create a standard curve by plotting the absorbance of the cysteine standards against their concentrations.
-
Use the standard curve to determine the concentration of free thiols in your samples. The difference in free thiol concentration before and after the reaction indicates the conjugation efficiency.
-
Applications and Workflows
Antibody-Drug Conjugate (ADC) Development
This compound and its derivatives are extensively used in the creation of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells. The linker connects the antibody to the drug, and its stability is crucial for the ADC's efficacy and safety.
References
- 1. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Inhibitors in the Study of MAPK Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. Profiling MAP kinase cysteines for targeted covalent inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Maleimidobutyric Acid from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-maleimidobutyric acid, a valuable bifunctional crosslinking agent, from the starting materials maleic anhydride (B1165640) and 4-aminobutyric acid. This document details the chemical pathway, experimental protocols, and key quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as N-(3-carboxypropyl)maleimide, is a heterobifunctional crosslinking reagent widely employed in bioconjugation and drug delivery. Its structure incorporates a terminal carboxylic acid and a maleimide (B117702) group. The carboxylic acid can be activated to react with primary amines, while the maleimide moiety readily forms stable thioether bonds with sulfhydryl groups, commonly found in cysteine residues of proteins. This dual reactivity makes it an essential tool for linking biomolecules, preparing antibody-drug conjugates (ADCs), and developing targeted therapeutics.[1]
The synthesis of this compound is typically achieved through a two-step process involving the reaction of maleic anhydride with 4-aminobutyric acid to form an intermediate maleamic acid, followed by a cyclodehydration step to yield the final maleimide product.
Chemical Synthesis Pathway
The overall synthesis of this compound from maleic anhydride proceeds through two key steps:
-
Amidation: The reaction is initiated by the nucleophilic attack of the amino group of 4-aminobutyric acid on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of N-(3-carboxypropyl)maleamic acid.
-
Cyclodehydration (Imidization): The intermediate maleamic acid is then cyclized to form the stable five-membered maleimide ring. This step involves the removal of a water molecule and is typically facilitated by the use of a dehydrating agent and heat.
Caption: General two-step synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the final product, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [2][3] |
| Molecular Weight | 183.16 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 95-98 °C | |
| Purity | ≥97% | [2] |
| CAS Number | 57078-98-5 | [2] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of N-substituted maleimides and can be adapted for the preparation of this compound. A notable advantage of this synthesis is the potential for a chromatography-free preparation on a larger scale.[4]
Step 1: Synthesis of N-(3-carboxypropyl)maleamic acid
This step involves the formation of the maleamic acid intermediate by reacting maleic anhydride with 4-aminobutyric acid.
Materials:
-
Maleic Anhydride
-
4-Aminobutyric Acid
-
Glacial Acetic Acid or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethyl acetate.
-
In a separate beaker, dissolve 4-aminobutyric acid (1.0 equivalent) in the same solvent.
-
Slowly add the 4-aminobutyric acid solution to the maleic anhydride solution at room temperature with continuous stirring.
-
The reaction is typically exothermic. Continue stirring the mixture for 1-2 hours at room temperature.
-
The formation of the N-(3-carboxypropyl)maleamic acid can be monitored by TLC. The product often precipitates out of the solution.
-
The intermediate can be isolated by filtration and washed with a cold solvent to be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
This step involves the ring closure of the maleamic acid intermediate to form the final maleimide product.
Materials:
-
N-(3-carboxypropyl)maleamic acid (from Step 1)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
Procedure:
-
To a round-bottom flask containing the N-(3-carboxypropyl)maleamic acid from the previous step, add acetic anhydride (as both solvent and dehydrating agent) and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture to reflux (approximately 100-120 °C) with continuous stirring.
-
The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude this compound and hydrolyze the excess acetic anhydride.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white to off-white solid.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Applications
This compound itself is not directly involved in cellular signaling pathways. However, its utility lies in its ability to conjugate with molecules that do participate in such pathways, thereby enabling their study or modulation. For instance, a peptide inhibitor of a specific protein kinase can be conjugated to a fluorescent dye using this compound, allowing for the visualization of the kinase's localization and activity within a cell. Similarly, cytotoxic drugs can be attached to antibodies targeting cancer-specific antigens, creating ADCs that selectively deliver the therapeutic agent to tumor cells.
The logical relationship for its application in bioconjugation is outlined below:
Caption: Logical workflow for the application of this compound in bioconjugation.
References
4-Maleimidobutyric Acid: A Heterobifunctional Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid is a heterobifunctional crosslinking reagent pivotal in the fields of biochemistry, drug development, and diagnostics. Its structure incorporates two distinct reactive moieties: a maleimide (B117702) group and a carboxylic acid. This dual functionality allows for the sequential and specific covalent conjugation of biomolecules, making it an invaluable tool for creating complex bioconjugates such as antibody-drug conjugates (ADCs), enzyme immunoconjugates, and functionalized surfaces for biosensors.[1][2][3] The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, under mild pH conditions (6.5-7.5).[4][5] The carboxylic acid can be activated, most commonly via conversion to an N-hydroxysuccinimide (NHS) ester, to react with primary amines, such as the ε-amino group of lysine (B10760008) residues, at a slightly basic pH (7-9).[6][7] This strategic, two-step conjugation capability minimizes the formation of undesirable homodimers and allows for precise control over the final conjugate structure.
Physicochemical and Reactive Properties
The utility of this compound and its activated NHS ester derivative stems from their distinct chemical properties that govern their reactivity and application in bioconjugation.
| Property | This compound | This compound N-hydroxysuccinimide ester |
| Synonyms | γ-Maleimidobutyric acid, 4-Maleimidobutanoic acid, N-(3-Carboxypropyl)maleimide | N-(γ-Maleimidobutyryloxy)succinimide, N-Succinimidyl 4-maleimidobutyrate, GMBS |
| CAS Number | 57078-98-5 | 80307-12-6 |
| Molecular Formula | C₈H₉NO₄ | C₁₂H₁₂N₂O₆ |
| Molecular Weight | 183.16 g/mol | 280.23 g/mol |
| Melting Point | 95-98 °C | 123-129 °C |
| Appearance | White to pale yellow solid | White to light yellow solid |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol | Soluble in DMF or DMSO; not soluble in water |
| Reactive Toward | Primary amines (after activation) | Sulfhydryls (thiols) |
| Storage | 2-8°C | 2-8°C, desiccated |
Synthesis of this compound
A chromatography-free, scalable synthesis of this compound has been developed, making this important linker more accessible.[8][9] The following is a representative protocol based on established chemical principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride (B1165640)
-
4-Aminobutyric acid (GABA)
-
Glacial acetic acid
-
Sodium acetate
-
Acetic anhydride
Procedure:
-
Amic Acid Formation: Dissolve 4-aminobutyric acid in glacial acetic acid. To this solution, add maleic anhydride in a 1:1 molar ratio. Stir the mixture at room temperature for 1-2 hours. The intermediate, a maleamic acid, will precipitate out of the solution.
-
Cyclization/Dehydration: To the suspension of the maleamic acid, add sodium acetate (catalytic amount) and acetic anhydride (as a dehydrating agent). Heat the reaction mixture to 80-90°C and stir for 2-3 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product. Filter the crude this compound and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Drying: Dry the purified product under vacuum.
Bioconjugation with this compound N-hydroxysuccinimide Ester
The most common application of this compound is in its NHS-activated form (GMBS) for a two-step bioconjugation process. This involves an initial reaction with an amine-containing molecule, followed by conjugation to a thiol-containing molecule.
Experimental Protocol: Two-Step Protein-Protein Conjugation
Step 1: Reaction of GMBS with the First Protein (Amine Reaction)
Materials:
-
Protein A (containing accessible primary amines)
-
This compound N-hydroxysuccinimide ester (GMBS)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 7.2-8.5)[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution of Protein A at a concentration of 1-10 mg/mL in the amine-free reaction buffer.[10]
-
GMBS Preparation: Immediately before use, dissolve GMBS in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10-20 fold molar excess of the GMBS solution to the Protein A solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
Quenching (Optional): To quench any unreacted GMBS, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.
-
Purification: Remove excess GMBS and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a buffer suitable for the next step (e.g., phosphate buffer, pH 6.5-7.5).[12] The maleimide-activated Protein A is now ready for the next step.
Step 2: Reaction of Maleimide-Activated Protein A with the Second Protein (Thiol Reaction)
Materials:
-
Maleimide-activated Protein A (from Step 1)
-
Protein B (containing accessible sulfhydryl groups)
-
Thiol-free reaction buffer (e.g., 0.1 M sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5)[12]
-
Reducing agent (e.g., TCEP or DTT) if Protein B has disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., L-cysteine)
-
Purification column (e.g., SEC or affinity chromatography)
Procedure:
-
Protein B Preparation: Dissolve Protein B in the thiol-free reaction buffer. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Conjugation: Mix the maleimide-activated Protein A with Protein B at a desired molar ratio (e.g., 1:1 to 5:1 excess of the maleimide-activated protein).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1 mM and incubating for 15-30 minutes.[10]
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion to separate the conjugate from unreacted proteins, or affinity chromatography if one of the proteins has a tag).
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of this compound-based crosslinkers is in the synthesis of ADCs.[3] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen.
Experimental Workflow: ADC Synthesis using a Maleimide-based Linker
The general workflow for creating an ADC using a maleimide-functionalized drug linker is as follows:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a mild reducing agent like DTT or TCEP to generate free sulfhydryl groups.[12][14]
-
Drug-Linker Conjugation: The maleimide-activated drug linker is then added to the reduced antibody solution. The maleimide groups on the linker react specifically with the newly formed thiol groups on the antibody.[12]
-
Purification: The resulting ADC is purified to remove any unreacted drug-linker, unconjugated antibody, and aggregates. Size-exclusion chromatography is commonly employed for this purpose.
Visualizing Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound.
Caption: Two-Step Bioconjugation Workflow.
Caption: ADC Synthesis Workflow.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. chemimpex.com [chemimpex.com]
- 4. Production of antibody-drug conjugates through maleimide-diene coupling to noncanonical amino acids [morressier.com]
- 5. nbinno.com [nbinno.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. neb.com [neb.com]
- 8. 18. Synthesis of this compound and Related Maleimides • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. broadpharm.com [broadpharm.com]
- 13. biotium.com [biotium.com]
- 14. mdpi.com [mdpi.com]
A Technical Guide to 4-Maleimidobutyric Acid and its Applications in Bioconjugation
This technical guide provides an in-depth overview of 4-Maleimidobutyric acid and its widely used N-hydroxysuccinimide (NHS) ester derivative. It is intended for researchers, scientists, and drug development professionals who are leveraging bioconjugation techniques for therapeutic and diagnostic applications. This document details the physicochemical properties, reaction mechanisms, and common experimental protocols associated with these crosslinking reagents.
Physicochemical Properties
This compound and its NHS ester are heterobifunctional crosslinkers essential for covalently linking molecules. The key quantitative data for these compounds are summarized below.
| Property | This compound | This compound N-hydroxysuccinimide ester (GMBS) |
| CAS Number | 57078-98-5[1] | 80307-12-6[2] |
| Molecular Weight | 183.16 g/mol [1] | 280.23 g/mol [2] |
| Chemical Formula | C₈H₉NO₄[1] | C₁₂H₁₂N₂O₆[2] |
| Synonyms | γ-Maleimidobutyric acid[1] | GMBS, N-(γ-Maleimidobutyryloxy)succinimide[3] |
Core Chemistry and Reaction Mechanism
The utility of this compound derivatives in bioconjugation stems from their heterobifunctional nature, possessing both a maleimide (B117702) group and a carboxylic acid (or its activated NHS ester).[4] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the NHS ester reacts with primary amines, such as those on lysine (B10760008) residues.[5]
The primary reaction mechanism is a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond.[6][7] This reaction is highly efficient and proceeds under mild, near-neutral pH conditions (pH 6.5-7.5), making it ideal for working with sensitive biomolecules.[8] At pH values above 7.5, the maleimide group may also react with primary amines, reducing the specificity of the conjugation.[8]
Caption: Thiol-Maleimide Conjugation Mechanism.
Experimental Protocols
The following sections provide generalized protocols for the use of this compound N-hydroxysuccinimide ester (GMBS) in a typical two-step bioconjugation process.
Two-Step Conjugation Workflow
This workflow is commonly employed to link an amine-containing molecule (e.g., a protein or antibody) to a sulfhydryl-containing molecule (e.g., a peptide or a drug).
Caption: General Two-Step Bioconjugation Workflow using GMBS.
Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a more specific application for creating an antibody-drug conjugate using a maleimide-based linker.
-
Antibody Reduction :
-
The interchain disulfide bonds of a monoclonal antibody are partially reduced to generate free sulfhydryl groups. This is often achieved using a reducing agent like dithiothreitol (B142953) (DTT).[9]
-
The antibody is incubated with a controlled molar excess of DTT at a specific temperature (e.g., 37°C) for a set duration (e.g., 30 minutes).[9]
-
Excess DTT is then removed using a desalting column.[9]
-
-
Drug-Linker Preparation :
-
The maleimide-containing drug-linker (e.g., a derivative of this compound) is dissolved in an organic solvent like DMSO.[9]
-
-
Conjugation :
-
Quenching and Purification :
-
The reaction is quenched by adding an excess of a small molecule thiol, such as cysteine, to react with any remaining maleimide groups.[9]
-
The resulting ADC is then purified to remove unconjugated drug-linker and other reactants.
-
Applications in Drug Development and Diagnostics
This compound and its derivatives are pivotal in the development of targeted therapeutics and advanced diagnostics.
-
Antibody-Drug Conjugates (ADCs): These crosslinkers are used to attach highly potent cytotoxic drugs to monoclonal antibodies.[10] The antibody directs the drug to cancer cells, minimizing off-target toxicity.[][12] The resulting ADC binds to the target antigen on the cancer cell surface, is internalized, and releases the cytotoxic payload, leading to cell death.[][14]
-
Diagnostic Assays: In diagnostics, these linkers are used to immobilize biomolecules like antibodies or antigens onto sensor surfaces for the development of biosensors and other diagnostic tests.[15]
-
PEGylation: Maleimide linkers are also employed to attach polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation. This can improve the pharmacokinetic properties of the protein, such as its solubility and circulating half-life.[]
Signaling Pathways in ADC-Mediated Cell Death
The mechanism of action for ADCs is a multi-step process that ultimately leads to the activation of cell death pathways.
Caption: Simplified Mechanism of Action for an Antibody-Drug Conjugate.
Once the cytotoxic payload is released inside the cancer cell, it can induce cell death through various mechanisms, such as causing DNA damage or disrupting microtubule dynamics.[14] The efficacy of an ADC can be influenced by cellular signaling pathways. For instance, upregulation of survival pathways like the PI3K/AKT/mTOR pathway has been associated with resistance to certain ADCs.[14] Conversely, the antibody component of the ADC itself can sometimes exert a therapeutic effect by blocking signaling pathways essential for tumor growth.[]
References
- 1. scbt.com [scbt.com]
- 2. 4-马来酰亚胺基丁酸 N -羟基琥珀酰亚胺酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) 50 mg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 4. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 12. labiotech.eu [labiotech.eu]
- 14. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
The Maleimide-Thiol Reaction: A Deep Dive into the Mechanism for Bioconjugation and Drug Development
For Immediate Release
In the landscape of bioconjugation chemistry, the reaction between a maleimide (B117702) and a thiol stands as a cornerstone technique, pivotal for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced molecular probes. This technical guide offers an in-depth exploration of the maleimide-thiol reaction mechanism, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its kinetics, influencing factors, and practical application.
The Core Mechanism: A Michael Addition
The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds through a nucleophilic Michael addition reaction. In this process, the deprotonated thiol (thiolate) acts as a nucleophile, attacking one of the electron-deficient carbons of the maleimide's double bond. This reaction results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] The reaction is known for its high efficiency and specificity for thiols, particularly under mild, physiological conditions.[3]
References
An In-depth Technical Guide on the Solubility and Stability of 4-Maleimidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety readily reacts with sulfhydryl groups (thiols) to form stable thioether bonds, while the carboxylic acid can be activated to react with primary amines. This dual reactivity makes it a valuable reagent in bioconjugation, enabling the linkage of proteins, peptides, and other biomolecules. Understanding the solubility and stability of this compound is critical for its effective use in various applications, including the development of antibody-drug conjugates (ADCs), diagnostic assays, and functionalized polymers. This guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed experimental protocols for their assessment.
Core Properties of this compound
| Property | Value | Reference |
| Synonyms | γ-Maleimidobutyric acid, 4-Maleimidobutanoic acid, N-(3-Carboxypropyl)maleimide, N-Maleoyl-4-aminobutyric acid, N-Maleoyl-GABA | [1] |
| CAS Number | 57078-98-5 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 95-98 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility of this compound
Qualitative Solubility Profile:
| Solvent | Solubility |
| Chloroform | Slightly soluble |
| Ethyl Acetate | Slightly soluble |
| Methanol | Very slightly soluble |
Data compiled from publicly available information.[1]
For a structurally related compound, 4-acetamidobutyric acid, the following quantitative solubility data has been reported and can serve as a useful reference:
| Solvent | Approximate Solubility |
| Ethanol | ~1 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Note: This data is for 4-acetamidobutyric acid and should be used as an estimation for this compound.[2]
Experimental Protocol for Determining Solubility
The following is a general protocol for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO, DMF, ethanol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Equilibrate the solution by rotating or shaking it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standards of this compound of known concentrations in the same solvent.
-
Dilute the collected supernatant to a concentration that falls within the range of the standard curve.
-
Analyze the standards and the diluted supernatant using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry at an appropriate wavelength).
-
Determine the concentration of this compound in the supernatant from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution factor
-
Stability of this compound
The stability of this compound is primarily influenced by the reactivity of the maleimide ring, which is susceptible to hydrolysis. The rate of hydrolysis is dependent on pH and temperature.
Hydrolysis of the Maleimide Group
The maleimide ring can undergo hydrolysis, leading to the formation of a maleamic acid derivative, which is unreactive towards thiols. This reaction is catalyzed by hydroxide (B78521) ions and is therefore significantly faster at neutral to basic pH.[3][4]
Key Factors Affecting Stability:
-
pH: The hydrolysis of the maleimide ring is significantly accelerated at pH values above 7. For optimal stability in aqueous solutions, it is recommended to maintain a pH between 6.5 and 7.5 for short-term handling.
-
Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, stock solutions should be stored at 2-8 °C and protected from prolonged exposure to ambient temperatures.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store this compound as a solid at 2-8 °C in a desiccated environment. If a stock solution is required, it should be prepared fresh in an anhydrous organic solvent such as DMSO or DMF and stored at -20 °C. Aqueous solutions are not recommended for long-term storage.
Experimental Protocol for Assessing Stability (Hydrolysis Rate)
This protocol describes a method to evaluate the stability of this compound in aqueous buffers at different pH values by monitoring the disappearance of the maleimide group over time using reverse-phase HPLC.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 5, 7, and 9)
-
HPLC system with a C18 column and UV detector
-
Constant temperature incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by RP-HPLC.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its hydrolysis product (e.g., 5-95% B over 20 minutes).
-
Detection: Monitor the absorbance at a wavelength where the maleimide group absorbs (around 300 nm).
-
The peak corresponding to this compound will decrease over time as it hydrolyzes.
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis at that specific pH and temperature.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k
-
Visualization of Key Processes
Chemical Structure and Hydrolysis of this compound
Caption: Hydrolysis of the maleimide ring in this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the hydrolysis rate of this compound.
Conclusion
This compound is a valuable crosslinking agent whose utility is dependent on a clear understanding of its solubility and stability. While it exhibits limited solubility in many common solvents, the use of organic co-solvents like DMSO or DMF can facilitate its use in aqueous reaction mixtures. The primary stability concern is the hydrolysis of the maleimide ring, a process that is significantly influenced by pH and temperature. For successful and reproducible bioconjugation, it is imperative to handle this compound under appropriate conditions, including storage as a solid in a desiccated environment and using freshly prepared solutions for reactions. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters of this compound in their specific experimental setups, ensuring optimal performance in their applications.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Maleimidobutyric acid N-hydroxysuccinimide ester (GMBS): A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 4-Maleimidobutyric acid N-hydroxysuccinimide ester (GMBS), a widely used heterobifunctional crosslinking reagent. We will delve into its fundamental properties, mechanism of action, and key applications in scientific research and drug development, supplemented with detailed experimental protocols and illustrative diagrams.
Core Concepts: Understanding GMBS
GMBS is a non-cleavable, heterobifunctional crosslinker featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702). This dual reactivity allows for the sequential and specific conjugation of molecules containing primary amines (-NH2) and sulfhydryls (-SH), respectively. The NHS ester reacts with primary amines at a pH range of 7-9 to form stable amide bonds, while the maleimide group specifically targets sulfhydryl groups at a pH of 6.5-7.5, forming a stable thioether bond.[1][2][3] GMBS is particularly valuable for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and hapten-carrier protein complexes.[1][4][5]
The aliphatic spacer arm of GMBS separates the amine- and sulfhydryl-reactive moieties, minimizing steric hindrance and preserving the biological activity of the conjugated molecules.[2][3] Notably, this short aliphatic spacer has a low potential for eliciting an immune response, which is a significant advantage in the development of therapeutic and diagnostic agents.[3]
Physicochemical Properties of GMBS
A thorough understanding of the physicochemical properties of GMBS is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for GMBS.
| Property | Value |
| Molecular Weight | 280.23 g/mol [3][4][6] |
| Melting Point | 123-129 °C[6] |
| Spacer Arm Length | 7.3 Å[2][3] |
| Purity (HPLC) | ≥98.0%[6] |
| Appearance | White to off-white powder[5] |
| Solubility | Insoluble in water; dissolve in an organic solvent such as DMSO or DMF first.[1][7] |
| Storage Conditions | Store desiccated at -20°C.[1][7] |
Visualizing the Structure and Reactivity of GMBS
To better understand the utility of GMBS, it is helpful to visualize its chemical structure and the workflow of a typical bioconjugation experiment.
Caption: Chemical structure of GMBS highlighting the NHS ester and maleimide reactive groups.
Mechanism of Action: A Two-Step Conjugation Process
The heterobifunctional nature of GMBS allows for a controlled, two-step conjugation process. This is particularly advantageous when direct conjugation of two proteins could lead to undesirable self-conjugation or polymerization.
Caption: Two-step reaction mechanism of GMBS for protein-protein conjugation.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed methodology for a typical two-step conjugation using GMBS. It is important to note that optimal reaction conditions, such as molar excess of the crosslinker and incubation times, may need to be empirically determined for specific applications.[1]
Materials
-
GMBS (or its water-soluble analog, Sulfo-GMBS)
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine- and sulfhydryl-free buffer at pH 6.5-7.5.[1] The addition of 1-5 mM EDTA is recommended to prevent disulfide bond formation.[1]
-
Organic Solvent: Dimethylsulfoxide (DMSO) or dimethylformamide (DMF) for dissolving GMBS.[1]
-
Desalting or dialysis equipment for removing excess crosslinker.
Protocol: Two-Step Crosslinking
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein Solution: Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer at a concentration of, for example, 1-5 mg/mL.
-
Prepare GMBS Solution: Immediately before use, dissolve GMBS in DMSO or DMF to create a 10 mM stock solution. For instance, dissolve 2.8 mg of GMBS in 1 mL of DMSO.[1]
-
Reaction: Add a 10- to 20-fold molar excess of the GMBS stock solution to the protein solution. For example, add 100 µL of 10 mM GMBS to 1 mL of the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Removal of Excess GMBS: Remove non-reacted GMBS using a desalting column or through dialysis against the Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with sulfhydryl groups on the same or other amine-activated protein molecules.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Prepare Sulfhydryl-Containing Protein: Dissolve the sulfhydryl-containing protein (Protein-SH) in the Conjugation Buffer. If the protein does not have free sulfhydryls, they can be introduced through reduction of disulfide bonds or modification of primary amines.
-
Conjugation Reaction: Mix the maleimide-activated protein from Step 1 with the sulfhydryl-containing protein in an appropriate molar ratio (e.g., 1:1).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted proteins and byproducts.
Applications in Research and Drug Development
The unique properties of GMBS make it a valuable tool in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): GMBS is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4][5]
-
Enzyme-Immunoassays: It is employed in the preparation of enzyme-labeled antibodies and antigens for use in techniques like ELISA.[6]
-
Hapten-Carrier Conjugates: GMBS facilitates the conjugation of small molecules (haptens) to larger carrier proteins to elicit an immune response for antibody production.[6]
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, GMBS can be used in conjunction with techniques like mass spectrometry to map protein interfaces and study protein complexes.[8]
-
Bioconjugation and Protein Labeling: GMBS is a versatile tool for linking various biomolecules, including proteins and peptides, for a multitude of research applications.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for creating an antibody-enzyme conjugate using GMBS.
Caption: A typical experimental workflow for creating an antibody-enzyme conjugate using GMBS.
This guide provides a solid foundation for understanding and utilizing GMBS in your research. By carefully considering the principles and protocols outlined, researchers can effectively leverage this powerful crosslinker for a wide array of bioconjugation applications.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. GMBS crosslinker — CF Plus Chemicals [cfplus.cz]
- 3. cephamls.com [cephamls.com]
- 4. GMBS - Creative Biolabs [creative-biolabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-马来酰亚胺基丁酸 N -羟基琥珀酰亚胺酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. cyanagen.com [cyanagen.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Bioconjugation Using Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bioconjugation utilizing maleimide (B117702) linkers, a cornerstone technique in the development of targeted therapeutics, diagnostic agents, and research tools. This document delves into the core chemistry, critical reaction parameters, stability considerations, and detailed experimental protocols to equip researchers with the knowledge for successful bioconjugate development.
Introduction to Maleimide-Based Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable complex that combines the properties of its components. Maleimide-based linkers are widely employed in bioconjugation due to their high selectivity and efficient reactivity with thiol (sulfhydryl) groups under mild, physiological conditions.[1][] The primary target for maleimide conjugation in proteins and peptides is the thiol group of cysteine residues.[3] This specificity allows for the site-selective modification of biomolecules, which is crucial for preserving their biological activity and function.[]
The applications of maleimide chemistry are extensive, particularly in the field of drug development. A prominent example is the creation of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody via a linker.[1][] This targeted delivery system enhances the therapeutic window of the drug by directing it specifically to cancer cells, thereby minimizing off-target toxicity.[1][][6] Kadcyla® (ado-trastuzumab emtansine) is a notable example of an FDA-approved ADC that utilizes maleimide-based linkage.[1][7] Beyond ADCs, maleimide linkers are used for protein labeling with fluorescent tags for imaging, surface functionalization of nanoparticles, and PEGylation to improve the pharmacokinetic properties of therapeutic proteins.[1][]
The Core Chemistry: Thiol-Maleimide Michael Addition
The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism, forming a stable covalent thioether bond.[1][8][9] The maleimide group contains an electron-deficient carbon-carbon double bond within its five-membered ring, making it susceptible to nucleophilic attack.[][9] The thiol group, particularly in its deprotonated thiolate anion form, acts as a potent nucleophile that attacks one of the double bond's carbons.[]
dot
Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.
This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for modifying cysteine residues in proteins.[1][9]
Critical Parameters Influencing the Reaction
The success and specificity of maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.
3.1. pH
The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][10] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine (B10760008) residues).[1][11]
-
Below pH 6.5: The rate of conjugation slows significantly as the thiol group is predominantly in its protonated, less nucleophilic state.[10]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[9][10] Additionally, the reaction with amines becomes more competitive, reducing the selectivity of the conjugation.[10][11]
3.2. Temperature and Time
The reaction typically proceeds efficiently at room temperature (20-25°C) or at 4°C.[3][12] Reaction times can vary from 30 minutes to overnight, depending on the specific reactants and their concentrations.[12] For instance, one study found that a maleimide to thiol molar ratio of 2:1 resulted in a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature.[12]
3.3. Molar Ratio of Reactants
To drive the reaction to completion, a molar excess of the maleimide-containing reagent is often used, typically ranging from 10- to 20-fold.[10][12] The optimal ratio may need to be determined empirically for each specific biomolecule and linker pair.
3.4. Reducing Agents
In proteins, cysteine residues can exist as disulfide bonds, which are unreactive towards maleimides.[3][12] Therefore, a reduction step is often necessary prior to conjugation to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is odorless, stable, and does not contain a thiol group itself, meaning it does not need to be removed before the addition of the maleimide reagent.[13][14] Dithiothreitol (DTT) can also be used, but being a thiol-containing compound, it must be completely removed before introducing the maleimide linker to prevent it from competing with the target biomolecule.[14][15]
3.5. Buffer Composition
The choice of buffer is also important. Buffers such as phosphate-buffered saline (PBS), HEPES, and Tris are commonly used.[3][12] It is crucial to use buffers that are free of extraneous thiols.[14] Buffers containing primary and secondary amines should be avoided if the reaction is performed at a pH above 7.5.[11]
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity and selectivity while minimizing hydrolysis and side reactions with amines.[1][10] |
| Temperature | 4°C to Room Temperature | Provides a balance between reaction rate and biomolecule stability.[3][12] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Drives the reaction towards completion.[10][12] |
| Reducing Agent | TCEP | Reduces disulfide bonds without interfering with the subsequent maleimide reaction.[13][14] |
| Buffer | PBS, HEPES, Tris | Inert buffers that do not contain competing nucleophiles.[3][12] |
Stability of the Maleimide-Thiol Conjugate
While the thioether bond formed is generally considered stable, the succinimide (B58015) ring of the conjugate can undergo two competing reactions: retro-Michael reaction (thiol exchange) and hydrolysis.[10][16]
4.1. Retro-Michael Reaction (Thiol Exchange)
The thiol-maleimide addition is a reversible process.[10] The thioether bond can break, releasing the original thiol and maleimide. In a biological environment rich in other thiols, such as glutathione, the released maleimide can react with these other molecules, leading to deconjugation and potential off-target effects.[7][10] This is a significant concern for ADCs, as premature drug release can lead to systemic toxicity.[10][17]
4.2. Hydrolysis
The succinimide ring of the conjugate can be irreversibly opened by water, particularly at basic pH (above 7.5).[10][11] This hydrolysis reaction forms a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[10][16] While this stabilizes the conjugate, it can also introduce structural heterogeneity as two isomeric products can be formed.[10] A strategy to enhance the stability of maleimide conjugates is to intentionally hydrolyze the succinimide ring in a controlled manner after conjugation.[10][16]
dot
Caption: Competing instability pathways for maleimide-thiol conjugates.
Recent advancements have led to the development of "next-generation maleimides" designed to overcome these stability issues. These include self-hydrolyzing maleimides that are engineered to rapidly undergo stabilizing ring-opening after conjugation and disulfide re-bridging maleimides that create a more stable, bridged structure.[10][18]
| Reaction | Description | Consequence | Mitigation Strategy |
| Retro-Michael Reaction | Reversible cleavage of the thioether bond. | Deconjugation and potential off-target effects due to thiol exchange.[10] | Controlled hydrolysis of the succinimide ring post-conjugation.[10][16] |
| Hydrolysis | Irreversible opening of the succinimide ring. | Stabilization of the conjugate against thiol exchange, but can introduce heterogeneity.[10][16] | Can be used intentionally to stabilize the conjugate.[10] |
Experimental Protocols
The following provides a general, step-by-step protocol for the labeling of a protein with a maleimide-functionalized reagent.
5.1. Materials
-
Protein to be labeled (e.g., antibody)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug-linker)
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.[3][12]
-
Reducing Agent: TCEP hydrochloride.[13]
-
Quenching Reagent (optional): Free cysteine or N-acetylcysteine.
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis.[3]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[3][12]
5.2. Procedure
-
Preparation of the Protein Solution:
-
Reduction of Disulfide Bonds (if necessary):
-
Preparation of the Maleimide Reagent Solution:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (typically a 10- to 20-fold molar excess of the maleimide reagent).[15]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.[15] The reaction vial should be protected from light if a fluorescent dye is being used.[15]
-
-
Quenching the Reaction (optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as free cysteine or N-acetylcysteine can be added.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted maleimide reagent and other small molecules from the protein conjugate using a desalting column, dialysis, or another suitable chromatographic method.[3]
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can often be determined spectrophotometrically if the label has a distinct absorbance spectrum.[13]
-
Further characterization can be performed using techniques such as mass spectrometry and HPLC.
-
dot
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
5.3. Storage of the Conjugate
For long-term storage, the purified conjugate should be stored at 4°C or, for longer periods, at -20°C or -80°C, often in the presence of cryoprotectants like glycerol.[13][15] The addition of a carrier protein such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can help prevent denaturation and microbial growth.[13][15]
Conclusion
Maleimide-thiol chemistry is a powerful and versatile tool for bioconjugation.[1] Its high selectivity for cysteine residues, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1][9] A thorough understanding of the reaction mechanism, optimization of reaction parameters, and careful consideration of the stability of the resulting conjugate are essential for the successful development of novel therapeutics, diagnostics, and research reagents. As the field of bioconjugation continues to evolve, so too will the strategies and technologies surrounding maleimide linkers, further expanding their utility in science and medicine.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. biotium.com [biotium.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 15. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. d-nb.info [d-nb.info]
- 18. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Safety and Handling of 4-Maleimidobutyric Acid Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for 4-Maleimidobutyric acid powder, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety selectively reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to couple with primary amines. This dual reactivity makes it a versatile tool for creating stable bioconjugates.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₄ | [3] |
| Molecular Weight | 183.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 95-98 °C | |
| Solubility | Soluble in water, methanol, ethanol, DMSO; insoluble in ether. | |
| Storage Temperature | 2-8 °C | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
(Data derived from safety information for this compound)
Precautionary Statements:
Users should wash hands thoroughly after handling, wear protective gloves, eye protection, and face protection. In case of contact with eyes or skin, rinse cautiously with water. If irritation persists, seek medical advice.[4]
Personal Protective Equipment (PPE)
To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound powder:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and other protective clothing as needed. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust.
-
Containment and Cleanup: Sweep up the spilled powder, avoiding dust generation, and place it into a suitable, labeled container for disposal. Clean the spill area with a wet cloth or paper towels.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8°C.
Experimental Protocols
The primary application of this compound is in bioconjugation, often through its N-hydroxysuccinimide (NHS) ester derivative, which facilitates a two-step conjugation process.
Protocol: Two-Step Protein-Protein Conjugation using this compound NHS ester
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing thiol groups (Protein B).
Materials:
-
Protein A (to be modified with the linker)
-
Protein B (containing free thiol groups)
-
This compound N-hydroxysuccinimide ester (GMBS)
-
Amine-reactive buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-reactive buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)
-
Reducing agent (e.g., DTT or TCEP), if Protein B has disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., Tris or glycine (B1666218) for the amine reaction; cysteine or 2-mercaptoethanol (B42355) for the thiol reaction)
-
Desalting columns or dialysis equipment for purification.
Step 1: Activation of Protein A with GMBS
-
Dissolve Protein A in the amine-reactive buffer at a concentration of 1-10 mg/mL.
-
Dissolve GMBS in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of ~10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the GMBS solution to the Protein A solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted GMBS by passing the solution through a desalting column equilibrated with the thiol-reactive buffer.
Step 2: Conjugation of Maleimide-Activated Protein A to Thiol-Containing Protein B
-
If Protein B contains disulfide bonds, reduce them by incubating with a 10- to 20-fold molar excess of DTT or TCEP for 30 minutes at room temperature. If DTT is used, it must be removed via a desalting column before proceeding. TCEP does not need to be removed if a maleimide reagent is used.
-
Dissolve the (reduced) Protein B in the thiol-reactive buffer.
-
Immediately mix the maleimide-activated Protein A with the thiol-containing Protein B. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine) to a final concentration of ~1 mM and incubating for an additional 15-30 minutes.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to separate the conjugate from unreacted proteins and byproducts.
Quantitative Data
The efficiency and stability of conjugations involving this compound are influenced by several factors.
Reaction Conditions for Maleimide-Thiol Conjugation:
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[6] | [6] |
| Temperature | 4°C - 25°C | Lower temperatures can be used to slow down the reaction and potential side reactions. | [6] |
| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | A molar excess of maleimide can drive the reaction to completion, but excessive amounts can lead to non-specific reactions. The optimal ratio is system-dependent. | [7][8] |
| Reaction Time | 30 min - 2 hours | Reaction times can vary depending on the specific reactants and conditions. | [7][8] |
Stability of the Thioether Linkage:
The thioether bond formed between a maleimide and a thiol is generally stable. However, it can be susceptible to two main degradation pathways:
| Degradation Pathway | Description | Mitigation Strategies |
| Retro-Michael Reaction | A reversible reaction where the thioether bond breaks, leading to deconjugation. This can occur in the presence of other thiols like glutathione (B108866) in plasma.[9] | Promote hydrolysis of the succinimide (B58015) ring post-conjugation (e.g., by incubating at a slightly alkaline pH) to form a stable maleamic acid thioether.[9] |
| Hydrolysis | The succinimide ring can undergo hydrolysis, opening to form a maleamic acid derivative which is not susceptible to the retro-Michael reaction. The rate of hydrolysis is pH-dependent.[6][9] | Perform the conjugation reaction in the optimal pH range of 6.5-7.5.[6] |
Experimental Workflow and Signaling Pathway Diagrams
As this compound is a synthetic crosslinker, it does not have a direct role in biological signaling pathways. Instead, it is a tool used to create conjugates that can be used to study or target these pathways. The following diagram illustrates a typical experimental workflow for creating a bioconjugate using a maleimide-based crosslinker.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound - Starshinechemical [starshinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Sulfhydryl-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of sulfhydryl-reactive crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique.
Introduction to Sulfhydryl-Reactive Crosslinking
Sulfhydryl-reactive crosslinkers are reagents that covalently link molecules by targeting the sulfhydryl (or thiol) groups (-SH) present in cysteine residues of proteins and peptides.[1][2] This approach offers a high degree of selectivity because sulfhydryl groups are less abundant and often more strategically located within a protein's structure compared to other reactive groups like primary amines.[1] This specificity is crucial for creating well-defined bioconjugates with preserved biological activity, a critical aspect in the development of therapeutics like antibody-drug conjugates (ADCs) and in various research applications.[3][4]
The most common sulfhydryl-reactive chemical groups include maleimides, haloacetyls, and pyridyl disulfides.[1] These groups can be part of homobifunctional crosslinkers (with identical reactive groups at both ends) or heterobifunctional crosslinkers (with different reactive groups).[1][5] Heterobifunctional reagents, particularly those combining a sulfhydryl-reactive group with an amine-reactive N-hydroxysuccinimide (NHS) ester, are widely used for controlled, two-step conjugations.[3][6]
Core Chemistry and Reaction Mechanisms
The efficacy of sulfhydryl-reactive crosslinking hinges on the specific chemical reactions between the crosslinker and the thiol group. The primary mechanisms are alkylation, which forms a stable thioether bond, and disulfide exchange, which creates a cleavable disulfide bond.[1]
Maleimides
Maleimide (B117702) groups react with sulfhydryl groups via a Michael addition reaction to form a stable, non-reversible thioether linkage.[2][3] This reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5.[1][2] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group itself is more susceptible to hydrolysis, rendering it non-reactive.[1][3]
Caption: Reaction mechanism of a maleimide with a sulfhydryl group.
Haloacetyls
Haloacetyls, most commonly iodoacetyl or bromoacetyl groups, react with sulfhydryls through nucleophilic substitution, forming a stable thioether bond.[6][7] This reaction is most efficient at a pH of 7.2 to 9.[8] To prevent potential side reactions of the released iodine with tyrosine, histidine, and tryptophan residues, it is recommended to perform iodoacetyl reactions in the dark.[6][8]
Caption: Reaction mechanism of a haloacetyl with a sulfhydryl group.
Pyridyl Disulfides
Pyridyl disulfides react with sulfhydryl groups via disulfide exchange to form a new, cleavable disulfide bond.[6] This reaction can occur over a broad pH range and releases pyridine-2-thione as a byproduct, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[6][9] The reversibility of this linkage with reducing agents like dithiothreitol (B142953) (DTT) is a key feature for applications requiring the subsequent release of a conjugated molecule.[7][10]
Caption: Reaction mechanism of a pyridyl disulfide with a sulfhydryl group.
Quantitative Data of Common Sulfhydryl-Reactive Crosslinkers
The choice of crosslinker is dictated by the specific application, requiring consideration of factors such as spacer arm length, cleavability, and solubility.[3][11]
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable | Solubility | Optimal pH for Sulfhydryl Reaction |
| Maleimides | |||||
| 1,6-Bis-Maleimidohexane (BMH) | Maleimide, Maleimide | 16.1 | No | Organic Solvents | 6.5 - 7.5 |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | NHS Ester, Maleimide | 8.3 | No | Organic Solvents | 6.5 - 7.5 |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) | Sulfo-NHS Ester, Maleimide | 8.3 | No | Water | 6.5 - 7.5 |
| Haloacetyls | |||||
| Succinimidyl iodoacetate (SIA) | NHS Ester, Iodoacetyl | 1.5 | No | Organic Solvents | 7.2 - 9.0 |
| Pyridyl Disulfides | |||||
| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | NHS Ester, Pyridyl Disulfide | 6.8 | Yes (Disulfide) | Organic Solvents | Broad (Optimal 7.0-8.0) |
| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate (Sulfo-LC-SPDP) | Sulfo-NHS Ester, Pyridyl Disulfide | 15.7 | Yes (Disulfide) | Water | Broad (Optimal 7.0-8.0) |
Data compiled from various sources, including product datasheets.[2][3][9][11]
Applications in Research and Drug Development
Sulfhydryl-reactive crosslinkers are indispensable tools in a multitude of applications:
-
Antibody-Drug Conjugates (ADCs): These crosslinkers are fundamental in linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[3][4] The stability of the linker, such as the thioether bond formed by maleimides, is critical for the ADC's performance in vivo.[2][12]
-
Protein-Protein Interaction Studies: Crosslinking can be used to capture and identify interacting proteins, providing insights into cellular pathways and protein complex structures.[5]
-
Immunoassays: The preparation of antibody-enzyme conjugates for techniques like ELISA relies on the specific and stable linkages provided by these crosslinkers.[3]
-
Protein Immobilization: Covalently attaching proteins to solid supports, such as beads or surfaces, is essential for affinity purification, enzyme reactors, and biosensor development.[3][5]
-
Vaccine Development: Peptides or proteins can be conjugated to carrier molecules to enhance their immunogenicity.[3]
Experimental Protocols
Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC
This two-step protocol describes the conjugation of a thiol-containing drug to an antibody.[12]
Materials:
-
Antibody (1-10 mg/mL)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Quenching solution (e.g., cysteine)
-
Desalting columns
Methodology:
-
Antibody Preparation: Dialyze the antibody into the Amine Reaction Buffer. Buffers containing primary amines like Tris must be avoided.[3]
-
Antibody Activation with SMCC:
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent hydrolysis of the maleimide group.[3]
-
Conjugation:
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
Add the drug solution to the activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a final concentration of 1 mM cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.[12]
Caption: General workflow for Antibody-Drug Conjugate (ADC) preparation.
Protocol 2: Protein-Protein Crosslinking using a Homobifunctional Maleimide
This protocol is for crosslinking two proteins that both contain free sulfhydryl groups.
Materials:
-
Protein A and Protein B with free sulfhydryls
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA)
-
Homobifunctional maleimide crosslinker (e.g., BMH)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT), if needed
-
Desalting columns
Methodology:
-
Protein Preparation:
-
Crosslinking Reaction:
-
Prepare a stock solution of the maleimide crosslinker in anhydrous DMSO or DMF.
-
Add the crosslinker to the mixed protein solution. The optimal molar ratio of crosslinker to protein should be determined empirically.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.[3]
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting to identify the crosslinked complexes.[14]
Protocol 3: Immobilization of a Protein onto a Surface
This protocol describes the immobilization of a sulfhydryl-containing protein onto an amine-functionalized surface using a heterobifunctional crosslinker like Sulfo-SMCC.[3]
Materials:
-
Amine-functionalized surface (e.g., beads, plate)
-
Activation Buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC
-
Washing Buffer (e.g., PBS)
-
Sulfhydryl-containing protein
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA)
Methodology:
-
Surface Activation:
-
Wash the amine-functionalized surface with Activation Buffer.
-
Immediately before use, dissolve Sulfo-SMCC in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Incubate the surface with the Sulfo-SMCC solution for 30-60 minutes at room temperature.[3]
-
-
Washing: Thoroughly wash the surface with Washing Buffer to remove all unreacted crosslinker.[3]
-
Protein Immobilization:
-
Prepare the sulfhydryl-containing protein in Conjugation Buffer.
-
Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Final Washing: Wash the surface extensively with Washing Buffer to remove any non-covalently bound protein.[3]
-
Blocking (Optional): To block any remaining reactive maleimide groups, incubate the surface with a solution of cysteine (1-10 mM) in Conjugation Buffer for 30 minutes.
Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Conjugation Efficiency | - Inactive (hydrolyzed) crosslinker.- Incorrect buffer pH.- Presence of competing nucleophiles (e.g., Tris, thiols in buffer).- Insufficient molar excess of crosslinker. | - Use fresh, high-quality crosslinker.- Verify the pH of all buffers.- Use amine- and sulfhydryl-free buffers for the respective reaction steps.- Optimize the molar ratio of crosslinker to protein.[3] |
| Protein Precipitation | - Use of a hydrophobic crosslinker (e.g., SMCC) with a sensitive protein.- High degree of modification altering protein solubility. | - Use a water-soluble crosslinker (e.g., Sulfo-SMCC) or a PEGylated crosslinker.- Reduce the molar excess of the crosslinker to lower the modification ratio.[3] |
| High Background/Non-specific Binding (in assays) | - Unreacted maleimide groups on the conjugate or surface.- Hydrophobic interactions. | - Quench the reaction with a small sulfhydryl-containing molecule.- Include a blocking step in the protocol.- Use a PEGylated crosslinker to increase hydrophilicity.[3] |
Conclusion
Sulfhydryl-reactive crosslinking chemistry is a robust and highly specific method for creating well-defined bioconjugates.[2][3] A thorough understanding of the underlying chemical principles, reaction kinetics, and the influence of experimental parameters is crucial for achieving optimal results. By carefully selecting the appropriate crosslinker and optimizing reaction conditions, researchers can successfully apply this powerful technique to a myriad of applications in basic research, diagnostics, and therapeutics.[3]
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. korambiotech.com [korambiotech.com]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
The Versatility of 4-Maleimidobutyric Acid in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific sites within the body remains a cornerstone of modern drug development, aiming to enhance efficacy while minimizing off-target toxicity. A critical component in the design of many targeted therapies is the chemical linker used to conjugate the drug to a targeting moiety. 4-Maleimidobutyric acid and its activated N-hydroxysuccinimide (NHS) ester, commonly known as GMBS, have emerged as highly versatile heterobifunctional crosslinkers, playing a pivotal role in the construction of sophisticated drug delivery systems.[1][2] This technical guide provides an in-depth exploration of the applications of this compound in drug delivery, with a focus on antibody-drug conjugates (ADCs), nanoparticle systems, and hydrogels.
The unique chemical architecture of this compound, featuring a sulfhydryl-reactive maleimide (B117702) group and an amine-reactive carboxylic acid (or its activated NHS ester), allows for the precise and stable covalent linkage of diverse molecules.[3] The maleimide group exhibits high specificity for the thiol groups of cysteine residues in proteins, while the NHS ester efficiently reacts with primary amines, such as those on the side chains of lysine (B10760008) residues.[4][5] This dual reactivity makes it an invaluable tool for creating well-defined bioconjugates.
Core Application: Antibody-Drug Conjugates (ADCs)
The most prominent application of this compound in drug delivery is in the synthesis of antibody-drug conjugates (ADCs).[2] ADCs are a powerful class of therapeutics that combine the antigen-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[6] The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, pharmacokinetics, and overall therapeutic index.
Mechanism of Action and Intracellular Trafficking
The general mechanism of action for an ADC utilizing a this compound-based linker involves several key steps. The ADC first binds to a specific antigen on the surface of a target cancer cell.[7][8] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[9][10] The internalized ADC is then trafficked to lysosomes, where the antibody component is degraded by proteases.[9][] If a cleavable linker is used in conjunction with the maleimide conjugate (e.g., a valine-citrulline peptide), it is also cleaved within the lysosome, releasing the active cytotoxic payload into the cytoplasm.[][12] The released drug can then exert its therapeutic effect, such as inhibiting tubulin polymerization and inducing apoptosis.[5][13][14]
dot
Caption: ADC Mechanism of Action.
Quantitative Data on ADC Performance
The performance of an ADC is quantitatively assessed through various parameters, including its drug-to-antibody ratio (DAR), in vitro potency (IC50), and stability.
| ADC Characteristic | Parameter | Value | Cell Line | Reference |
| In Vitro Potency | IC50 (MMAE-ADC) | Subnanomolar (10⁻¹¹ M range) | Karpas-299 | [15] |
| IC50 (TBM-MMAE-ADC) | Low nanomolar | BT-474 | [16] | |
| IC50 (MMAE) | 0.35 nM | MCF-7 | [16] | |
| Drug-to-Antibody Ratio (DAR) | Optimal DAR (MMAE) | ~4 | - | [16] |
| Achieved DAR (TBM linker) | ~4.0 | - | [16] | |
| Stability | Deconjugation (N-alkyl maleimide ADC) | 35-67% (7 days in serum) | - | [17] |
| Deconjugation (N-aryl maleimide ADC) | <20% (7 days in serum) | - | [17] |
Experimental Protocols
1. Synthesis of a Drug-Linker Conjugate with this compound NHS Ester (GMBS)
This protocol describes the initial step of activating a drug containing a primary amine with GMBS.
-
Materials:
-
Amine-containing drug
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
-
Procedure:
-
Dissolve the amine-containing drug in DMF or DMSO.
-
Dissolve GMBS in DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 1.5 to 5-fold molar excess of the GMBS solution to the drug solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature.
-
The resulting maleimide-activated drug can be purified by reverse-phase HPLC.
-
2. Conjugation of Maleimide-Activated Drug to a Thiol-Containing Antibody
This protocol outlines the conjugation of the activated drug to a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Maleimide-activated drug
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Dissolve the mAb in conjugation buffer.
-
Add a 5-10 fold molar excess of TCEP or DTT to the mAb solution to reduce the interchain disulfide bonds.
-
Incubate for 30-60 minutes at 37°C.
-
Remove excess reducing agent using a desalting column.
-
Immediately add the maleimide-activated drug to the reduced antibody at a desired molar ratio (typically 5-10 fold excess of drug-linker).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using an SEC column to remove unreacted drug-linker and other small molecules.
-
3. Characterization of the ADC: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[18]
-
Method: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug.[19][20]
-
Antibodies with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.
-
The relative peak areas of the different species (DAR0, DAR2, DAR4, etc.) are used to calculate the average DAR.[19]
-
-
Method: Mass Spectrometry (MS)
Caption: Maleimide-Thiol Chemistry in Hydrogel Formation.
Conclusion
This compound and its derivatives are indispensable tools in the field of drug delivery. Their ability to efficiently and specifically link targeting moieties to therapeutic payloads has been instrumental in the development of clinically successful antibody-drug conjugates. As research in drug delivery continues to advance, the applications of this compound are expanding to novel platforms such as targeted nanoparticles and stimuli-responsive hydrogels. The robust and versatile chemistry of the maleimide group, combined with the ability to precisely control conjugation, ensures that this compound will remain a key component in the design of next-generation targeted therapies. This guide provides a foundational understanding for researchers and developers to leverage the power of this crosslinker in creating more effective and safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. debiopharm.com [debiopharm.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 4-Maleimidobutyric Acid in Diagnostics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Maleimidobutyric acid N-succinimidyl ester (GMBS) is a heterobifunctional crosslinker pivotal in the development of advanced diagnostic assays and bioconjugates. Its architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide (B117702) group, enables the precise and stable covalent linkage of diverse biomolecules. This technical guide provides a comprehensive overview of GMBS, including its mechanism of action, detailed experimental protocols for its use in creating diagnostic reagents, and a review of the stability and performance characteristics of the resulting conjugates. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively integrate GMBS into their diagnostic and therapeutic development workflows.
Introduction to this compound (GMBS)
This compound N-succinimidyl ester, commonly known as GMBS, is a chemical crosslinking agent used to form stable covalent bonds between two molecules. It is classified as a heterobifunctional crosslinker because it possesses two different reactive groups at either end of a butyric acid spacer.[1][2] This dual reactivity allows for the sequential and controlled conjugation of molecules, which is a critical requirement in the design of sensitive and specific diagnostic tools such as immunoassays and biosensors.[1][3]
The primary utility of GMBS in diagnostics lies in its ability to link proteins, peptides, or other ligands to reporter molecules (like enzymes) or solid surfaces (like sensor chips).[3] The NHS ester end reacts efficiently with primary amines (-NH₂) found in the lysine (B10760008) residues of proteins, while the maleimide end specifically targets sulfhydryl groups (-SH) present in cysteine residues.[4] This specificity minimizes the formation of undesirable homoconjugates and ensures a well-defined linkage.
Physicochemical Properties
A clear understanding of the physical and chemical properties of GMBS is essential for its effective application. These properties dictate its solubility, stability, and reactivity under various experimental conditions.
| Property | Value | Reference |
| Synonyms | GMBS, N-(γ-Maleimidobutyryloxy)succinimide, N-Succinimidyl 4-maleimidobutyrate | [1] |
| CAS Number | 80307-12-6 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₆ | [1] |
| Molecular Weight | 280.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% (HPLC) | [1] |
| Melting Point | 124-125 °C | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble in water | [4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [2][4] |
| Spacer Arm Length | 6.9 Å |
Mechanism of Action
The efficacy of GMBS as a crosslinker stems from its two-step reaction mechanism, which targets distinct functional groups under specific pH conditions. This allows for a high degree of control over the conjugation process.
-
Amine Reaction (Acylation): The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond. This reaction is most efficient at a pH range of 7.0 to 9.0.[4]
-
Sulfhydryl Reaction (Michael Addition): The maleimide group reacts with sulfhydryl groups to form a stable thioether bond. This reaction is highly specific and efficient at a pH range of 6.5 to 7.5.[4]
It is crucial to control the pH during conjugation. Above pH 7.5, the maleimide group can undergo hydrolysis or react with amines, reducing its specificity for thiols.[4]
Experimental Protocols
Detailed and optimized protocols are critical for successful bioconjugation. Below are methodologies for key applications of GMBS in diagnostics.
Two-Step Antibody-Enzyme Conjugation for ELISA
This protocol describes the preparation of an antibody-horseradish peroxidase (HRP) conjugate, a common reagent in Enzyme-Linked Immunosorbent Assays (ELISA).
Materials:
-
Antibody (amine-containing protein, Protein-NH₂)
-
Enzyme with free sulfhydryls (e.g., modified HRP, Protein-SH)
-
GMBS (dissolved in DMSO to make a 10 mM stock solution)
-
Conjugation Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the antibody (Protein-NH₂) in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Activation of Antibody:
-
Add a 10- to 20-fold molar excess of the 10 mM GMBS/DMSO stock solution to the antibody solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4]
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted GMBS using a desalting column equilibrated with Conjugation Buffer.
-
Collect the protein-containing fractions. The maleimide-activated antibody is now ready for the next step.
-
-
Conjugation to Enzyme:
-
Immediately add the sulfhydryl-containing enzyme (Protein-SH) to the activated antibody solution. A 1:1 to 1:5 molar ratio of activated antibody to enzyme is recommended.
-
Incubate the mixture for 1 hour at room temperature or 2 hours at 4°C.
-
-
Purification and Storage:
-
Purify the final conjugate using size-exclusion chromatography to remove unconjugated enzyme.
-
Store the purified conjugate at 4°C with a stabilizing agent like BSA.
-
Immobilization of Ligands on SPR Biosensor Chips
This protocol outlines the covalent immobilization of a protein ligand onto a carboxymethylated (CM-type) sensor chip surface for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
CM5 Sensor Chip (or similar)
-
Protein Ligand (with primary amines)
-
Amine Coupling Kit (containing NHS, EDC, and ethanolamine)
-
GMBS (dissolved in DMSO)
-
Thiol-containing peptide or molecule for surface modification (optional, if ligand is thiol-reactive)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or other optimized pH)
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Surface Activation:
-
Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxyl groups.
-
-
Ligand Immobilization (Amine Coupling):
-
Inject the protein ligand, diluted to 5-20 µg/mL in the Immobilization Buffer, over the activated surface. The contact time (typically 5-10 minutes) will determine the final immobilization level.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active NHS esters on the surface.
-
-
Alternative (Thiol Coupling via GMBS):
-
After surface activation (Step 1), inject an amine-thiol bifunctional linker to introduce sulfhydryl groups onto the surface.
-
Inject GMBS to activate these surface thiols with maleimide groups.
-
Inject the sulfhydryl-containing ligand to immobilize it via a thioether bond. This method is less common than direct amine coupling but useful for orienting proteins that have specific cysteine residues available.
-
Performance and Stability of GMBS Conjugates
While extensive quantitative data specifically for GMBS is sparse in publicly available literature, performance can be inferred from studies on similar NHS-maleimide crosslinkers.
Conjugation Efficiency
The efficiency of conjugation depends on several factors, including the molar ratio of crosslinker to protein, pH, temperature, and reaction time.
-
Molar Ratio: A 10- to 50-fold molar excess of GMBS over the amine-containing protein is generally recommended to achieve sufficient maleimide activation.[4]
-
Conjugation Yield: While not specific to GMBS, studies on similar N-succinimidyl ester-based conjugations have reported efficiencies ranging from approximately 30% to over 90%, depending on the specific molecules and reaction conditions. For example, one study using a different N-succinimidyl-based agent for labeling a nanobody reported a conjugation efficiency of 31.2 ± 6.7%.
| Parameter | Typical Condition/Value | Reference |
| GMBS:Protein Molar Ratio | 10-50 fold excess | [4] |
| Amine Reaction pH | 7.0 - 9.0 | [4] |
| Thiol Reaction pH | 6.5 - 7.5 | [4] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | [4] |
| Typical Incubation Time | 30 minutes to 2 hours | [4] |
| Reported Efficiency (Similar Agents) | 31.2 ± 6.7% |
Stability of the Thioether Linkage
The thioether bond formed between the maleimide and a sulfhydryl group is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in biological samples. This can lead to deconjugation and loss of signal or efficacy.
A competing reaction is the hydrolysis of the succinimide (B58015) ring in the conjugate. This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction and thus stabilizes the conjugate.
-
Hydrolysis Rate: The rate of this stabilizing hydrolysis is pH-dependent, increasing with higher pH. Studies have shown that at pH 7, significant hydrolysis (~70%) can occur over 14 days. At pH 8, this process is much faster (~20% in 12 hours).
-
Long-Term Stability: Once hydrolyzed, the ring-opened products have been reported to have half-lives of over two years, ensuring excellent long-term stability for the diagnostic reagent.
| Condition | Observation | Implication | Reference |
| Presence of Thiols (e.g., Glutathione) | Potential for retro-Michael reaction leading to deconjugation. | Reduced stability in biological matrices. | |
| Neutral pH (7.0) | Slow hydrolysis of the succinimide ring (~70% in 14 days). | Gradual stabilization of the conjugate over time. | |
| Alkaline pH (>7.5) | Accelerated hydrolysis of the succinimide ring. | Can be used as a strategy to rapidly form a more stable, ring-opened conjugate post-purification. | |
| Post-Hydrolysis | Ring-opened conjugate is highly stable (t½ > 2 years). | Excellent long-term stability for stored reagents. |
Applications in Diagnostics
GMBS is a versatile tool used in a variety of diagnostic platforms.
-
ELISA: As detailed in the protocol, GMBS is ideal for creating antibody-enzyme conjugates (e.g., Ab-HRP, Ab-AP) that are central to the signal generation step in sandwich or competitive ELISAs.
-
Biosensors: GMBS is used for the covalent immobilization of capture proteins (antibodies, antigens) onto sensor surfaces, such as those used in Surface Plasmon Resonance (SPR), creating a stable platform for detecting target analytes.[3]
-
Immunohistochemistry (IHC): For labeling primary or secondary antibodies with reporter molecules to visualize targets in tissue samples.
-
Lateral Flow Assays: For conjugating antibodies to colored nanoparticles (e.g., gold nanoparticles) used as the detection reagent in rapid diagnostic tests.
Conclusion
This compound (GMBS) is a powerful and versatile heterobifunctional crosslinker with significant applications in the development of diagnostic reagents and platforms. Its well-defined, two-step reaction chemistry allows for the controlled and specific conjugation of biomolecules, which is essential for creating sensitive and reliable assays. While the inherent stability of the thioether linkage can be compromised by retro-Michael reactions, the spontaneous or induced hydrolysis of the succinimide ring provides a pathway to exceptionally stable final conjugates. By understanding its mechanism and adhering to optimized protocols, researchers can effectively leverage GMBS to advance the development of next-generation diagnostic tools. Further research providing more granular quantitative data on conjugation efficiency and stability specifically for GMBS would be highly beneficial to the scientific community.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Maleimidobutyric acid-NHS ester (GMBS) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid N-succinimidyl ester (GMBS) is a heterobifunctional crosslinker widely used in bioconjugation.[1][2] It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) and a maleimide (B117702) group that specifically reacts with sulfhydryl groups (e.g., cysteine residues).[1][3] This dual reactivity allows for the controlled, stepwise conjugation of two different molecules, making it an invaluable tool in drug development, particularly for the creation of antibody-drug conjugates (ADCs), and in various research applications for protein labeling and immobilization.[1][2]
The NHS ester reacts with primary amines at a pH range of 7-9 to form stable amide bonds.[3][4] The maleimide group reacts with sulfhydryl groups at a more neutral pH of 6.5-7.5, forming a stable thioether bond.[3][4] The sequential nature of the two-step conjugation process minimizes the formation of unwanted homodimers.[4] This protocol provides a detailed, step-by-step guide for the successful conjugation of biomolecules using GMBS.
Experimental Protocols
This protocol outlines the two-step process for conjugating an amine-containing molecule (Molecule A) to a sulfhydryl-containing molecule (Molecule B) using GMBS.
Materials and Reagents
-
GMBS (this compound N-succinimidyl ester): Store desiccated at 4°C.[4]
-
Amine-containing Molecule (Molecule A): e.g., antibody, protein, or peptide with accessible primary amines.
-
Sulfhydryl-containing Molecule (Molecule B): e.g., thiol-containing peptide, protein with reduced cysteines, or a small molecule drug with a thiol group.
-
Reaction Buffers:
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds in Molecule B.
-
Quenching Reagent: 1M Tris-HCl, pH 8.0 or Glycine.
-
Solvent for GMBS: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4]
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration (TFF) system.[5]
Step 1: Activation of Amine-Containing Molecule (Molecule A) with GMBS
This step involves the reaction of the NHS-ester end of GMBS with the primary amines on Molecule A.
-
Preparation of Molecule A:
-
Dissolve Molecule A in the Amine Reaction Buffer at a concentration of 2-10 mg/mL.[6] If the buffer contains any primary amines, they must be removed by dialysis or buffer exchange.
-
-
Preparation of GMBS Solution:
-
Reaction of Molecule A with GMBS:
-
Add the GMBS stock solution to the solution of Molecule A. The recommended molar ratio of GMBS to Molecule A is typically between 10:1 and 20:1.[6] The optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4]
-
-
Removal of Excess GMBS:
Step 2: Conjugation of GMBS-Activated Molecule A with Sulfhydryl-Containing Molecule (Molecule B)
In this step, the maleimide group on the GMBS-activated Molecule A reacts with the sulfhydryl group on Molecule B.
-
Preparation of Molecule B:
-
Dissolve Molecule B in the Sulfhydryl Reaction Buffer.
-
If Molecule B contains disulfide bonds, they must be reduced to free sulfhydryl groups. This can be done by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. DTT can also be used, but it must be removed before conjugation as it contains a free thiol.
-
-
Conjugation Reaction:
-
Add the sulfhydryl-containing Molecule B to the purified GMBS-activated Molecule A. A common starting point is a 1:1 molar ratio of activated Molecule A to Molecule B. This ratio may need to be optimized depending on the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as 1M Tris-HCl (to a final concentration of 50 mM) or free cysteine can be added to react with any remaining unreacted maleimide groups. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from unreacted molecules and byproducts using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.[7]
-
Data Presentation
The efficiency of the conjugation reaction is highly dependent on several factors. The following tables summarize key quantitative parameters.
Table 1: Recommended Reaction Conditions for GMBS Conjugation
| Parameter | Step 1: NHS Ester Reaction | Step 2: Maleimide Reaction |
| pH | 7.2 - 8.5[4] | 6.5 - 7.5[4] |
| Temperature | Room Temperature or 4°C[4] | Room Temperature or 4°C[4] |
| Incubation Time | 30 - 60 minutes[4] | 1 - 2 hours or overnight[4] |
| Buffer Composition | Amine-free (e.g., PBS)[4] | Sulfhydryl-free (e.g., PBS)[4] |
Table 2: Molar Ratios for Optimal Conjugation
| Application | Molar Ratio (GMBS : Molecule A) | Molar Ratio (Activated A : Molecule B) | Expected Degree of Labeling (DOL) |
| Antibody-Enzyme Conjugate | 10:1 - 20:1 | 1:1 - 1:3 | 1 - 3 |
| Antibody-Drug Conjugate (ADC) | 5:1 - 15:1 | 1:2 - 1:5 | 2 - 4 |
| Protein-Peptide Conjugation | 10:1 - 20:1 | 1:1 - 1:5 | 1 - 5 |
| Protein Labeling (e.g., with a thiol-containing dye) | 5:1 - 10:1 | 1:1 - 1:2 | 1 - 2 |
Note: These are starting recommendations. The optimal molar ratios should be determined empirically for each specific conjugation.[6]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the GMBS conjugation protocol.
Caption: Workflow for the two-step GMBS conjugation protocol.
Signaling Pathway Example: Antibody-Drug Conjugate Targeting EGFR
GMBS is frequently used to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] A common target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers.[8] An anti-EGFR antibody can be conjugated to a cytotoxic drug using GMBS. The resulting ADC binds to EGFR on cancer cells, is internalized, and releases the drug, leading to cell death. The diagram below illustrates a simplified EGFR signaling pathway that is disrupted by such an ADC.
Caption: Simplified EGFR signaling pathway and inhibition by an ADC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyanagen.com [cyanagen.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Selecting a CDMO for Custom Activated PEGs - European Biotechnology Magazine [european-biotechnology.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. EGF Signaling Pathway - Company - arigo Biolaboratories [arigobio.com]
Application Notes and Protocols: Labeling Peptides with 4-Maleimidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of peptides with 4-Maleimidobutyric acid. This protocol is designed for professionals in research and drug development who require site-specific modification of peptides, for applications such as the creation of antibody-drug conjugates (ADCs), diagnostic reagents, and vaccines.[1]
Introduction
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety reacts specifically with sulfhydryl (thiol) groups of cysteine residues in peptides, forming a stable thioether bond.[2] This reaction is highly selective and efficient under mild, physiological conditions (pH 6.5-7.5), making it a widely used method for bioconjugation.[3] The carboxylic acid end can be further functionalized, for example, by forming an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines.[1] This document focuses on the initial labeling of the peptide's cysteine residue.
Chemical Reaction
The core of the labeling process is the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue within the peptide.
Caption: Chemical reaction between a peptide's cysteine residue and this compound.
Experimental Protocols
This section provides a detailed methodology for labeling a cysteine-containing peptide with this compound.
Materials and Reagents
-
Cysteine-containing peptide
-
This compound (or its NHS ester for subsequent conjugations)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[4][5]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).[4][5]
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4][5]
-
Purification System: High-Performance Liquid Chromatography (HPLC) or gel filtration column.
-
Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.
Experimental Workflow
The following diagram illustrates the key steps in the peptide labeling process.
Caption: Experimental workflow for labeling a peptide with this compound.
Detailed Protocol
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[5]
-
Optional - Reduction of Disulfide Bonds: If the peptide may have formed disulfide bonds (dimers), add a 50-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[6]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution. A molar ratio of 10:1 to 20:1 (maleimide:peptide) is a common starting point, but this should be optimized for each specific peptide.[6][7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][6]
-
-
Purification of the Labeled Peptide:
-
Analysis and Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the labeled peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the final product by analytical RP-HPLC.[8]
-
Data Presentation
The efficiency and stability of the labeling reaction are critical parameters. The following tables summarize typical quantitative data, although optimal conditions may vary depending on the specific peptide.
Table 1: Influence of Molar Ratio on Labeling Efficiency
| Molar Ratio (Maleimide:Peptide) | Labeling Efficiency (%) | Reference |
| 2:1 | 84 ± 4 (for a cyclic peptide) | [8] |
| 5:1 | 58 ± 12 (for a nanobody) | [8] |
| 10:1 | Recommended starting point | [6][7] |
| 20:1 | Recommended starting point | [6][7] |
Table 2: Influence of pH on Maleimide-Thiol Conjugation
| pH | Reaction Rate | Stability of Thioether Bond | Side Reactions | Reference |
| 5.0 | Slower | High | Thiazine (B8601807) rearrangement suppressed | [9] |
| 6.5 - 7.5 | Optimal | Stable | Minimal hydrolysis of maleimide | [3][10] |
| > 7.5 | Fast | Prone to hydrolysis | Increased maleimide hydrolysis and reaction with amines | [10] |
| 8.4 | Fast | Prone to hydrolysis | Increased rate of thiazine formation | [9] |
Table 3: Stability of the Thioether Bond
| Condition | Stability | Notes | Reference |
| Physiological pH (7.4) | Susceptible to retro-Michael reaction in the presence of competing thiols (e.g., glutathione).[11][12] | The thiosuccinimide ring can be hydrolyzed to a more stable ring-opened form.[13] | [11][12][13] |
| Acidic pH (<6.5) | Generally stable. | Slower reaction rate. | [10] |
| Basic pH (>8.0) | Hydrolysis of the succinimide (B58015) ring is accelerated, which can increase long-term stability against thiol exchange.[4] | Can be used as a strategy to stabilize the conjugate. | [4] |
Applications in Drug Development and Research
Peptides labeled with this compound are valuable tools in various research and therapeutic areas:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid group of the labeled peptide can be activated to react with antibodies, creating targeted drug delivery systems.[1]
-
Diagnostic Assays: Labeled peptides can be immobilized on surfaces to develop sensitive diagnostic tools.[1]
-
Vaccine Development: Peptides can be linked to carrier proteins to enhance their immunogenicity.[1]
-
Fundamental Research: Site-specific labeling of peptides allows for the study of peptide structure, function, and interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Antibody-Drug Conjugates using GMBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) is a heterobifunctional crosslinker widely used in the development of ADCs. GMBS contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines on the antibody and a maleimide (B117702) group that reacts with sulfhydryl groups on the cytotoxic drug, forming a stable, non-cleavable thioether bond. This application note provides a detailed protocol for the synthesis of ADCs using GMBS, along with methods for their purification and characterization.
Mechanism of Action of GMBS-linked ADCs
ADCs constructed with non-cleavable linkers like GMBS rely on the complete degradation of the antibody within the lysosome of the target cancer cell to release the cytotoxic payload.[1][2] The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[3] Subsequently, the ADC-antigen complex is internalized through receptor-mediated endocytosis.[3] Once inside the cell, the complex is trafficked to the lysosome, where proteolytic degradation of the antibody releases the drug-linker-amino acid metabolite.[1][2] This active metabolite then exerts its cytotoxic effect, typically by interfering with essential cellular processes like DNA replication or microtubule polymerization, ultimately leading to apoptosis (programmed cell death).[4][5] The stability of the non-cleavable linker in systemic circulation is a key advantage, as it prevents premature drug release and reduces off-target toxicity.[1][2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 4-Maleimidobutyric Acid Bioconjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid (4-MBA) and its activated N-hydroxysuccinimide (NHS) ester, often referred to as GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester), are heterobifunctional crosslinking agents widely employed in bioconjugation. These reagents facilitate the covalent linkage of molecules containing primary amines to molecules bearing sulfhydryl (thiol) groups, most notably the side chains of cysteine residues in proteins and peptides.
The maleimide (B117702) group exhibits high reactivity and selectivity towards sulfhydryl groups within a pH range of 6.5-7.5, proceeding via a Michael addition reaction to form a stable thioether bond.[1][2] This specificity makes 4-MBA an invaluable tool for site-specific protein modification, particularly in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody.[3] The butyric acid linker provides a spacer arm of 7.3 angstroms, which can be beneficial in overcoming steric hindrance.[4]
These application notes provide detailed protocols for the use of this compound NHS ester (GMBS) for the bioconjugation to cysteine residues, methods for the characterization of the resulting conjugates, and a discussion on the stability of the maleimide-thiol linkage.
Data Presentation
Quantitative Data on Maleimide-Thiol Conjugation
The efficiency and stability of the maleimide-thiol linkage are critical parameters in the development of bioconjugates. The following tables summarize quantitative data gathered from various studies.
Table 1: Conjugation Efficiency of Maleimide Reagents with Thiol-Containing Molecules
| Biomolecule | Maleimide Reagent | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | Maleimide-PEG-PLGA NPs | 2:1 | 84 ± 4 | [5] |
| 11A4 (nanobody) | Maleimide-PEG-PLGA NPs | 5:1 | 58 ± 12 | [5] |
| FZD7-SH (antibody) | Maleimide-functionalized NPs | High Loading | 88 (surface coverage) | [6] |
| FZD7-SH (antibody) | Maleimide-functionalized NPs | Low Loading | 27 (surface coverage) | [6] |
| Thiolated Antibody | Maleimide-activated dye | 5:1 (dye:antibody) | Not specified, but effective | Not specified in source |
| Protein-NH2 | GMBS | 10-fold molar excess | Sufficient for subsequent conjugation | [2] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Thiol Component | Maleimide Component | Incubation Conditions | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |
| 4-mercaptophenylacetic acid | N-ethylmaleimide | with Glutathione (B108866) (GSH) | 20-80 | 20-90 | [1] |
| N-acetylcysteine | N-ethylmaleimide | with Glutathione (GSH) | 20-80 | 20-90 | [1] |
| Maleamic methyl ester-based ADC | - | with N-acetylcysteine (NAC) | Significantly improved vs. maleimide | ~3.8% payload shed after 14 days in albumin | [7] |
| Maleimide-based ADC | - | with N-acetylcysteine (NAC) | - | - | [7] |
| Ab095–mc–MMAF | - | Various plasmas | 0.02–0.03% release after full incubation | - | [8] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Cysteine-Containing Protein to an Amine-Containing Molecule using GMBS
This protocol describes the conjugation of a protein with available cysteine residues to another molecule containing primary amines using the heterobifunctional crosslinker GMBS (the NHS ester of this compound).
Materials:
-
GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester)
-
Amine-containing protein (Protein-NH2)
-
Cysteine-containing protein (Protein-SH)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
-
Reaction tubes
Procedure:
Step 1: Activation of Amine-Containing Protein with GMBS
-
Prepare a solution of the amine-containing protein (Protein-NH2) in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve GMBS in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the GMBS solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Remove the excess, non-reacted GMBS using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.
Step 2: Conjugation of Maleimide-Activated Protein to Cysteine-Containing Protein
-
Immediately add the purified maleimide-activated protein to the cysteine-containing protein (Protein-SH) solution in Conjugation Buffer. The molar ratio of the two proteins should be optimized based on the desired final product.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.
-
The final conjugate can be purified from unreacted proteins and byproducts using size exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Characterization of the Bioconjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Reduce the antibody-drug conjugate (ADC) by incubating with a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
Analyze the reduced sample by RP-HPLC using a C4 or C8 column.
-
The unconjugated and conjugated light and heavy chains will be separated based on their hydrophobicity.
-
Calculate the weighted average DAR by integrating the peak areas for each species and using the following formula: DAR = (Σ(Peak Area of each species * Number of drugs on that species)) / (Σ(Peak Area of all species))
2. Characterization by Mass Spectrometry (MS)
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate and to confirm the number of attached molecules.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the two-step bioconjugation using GMBS.
Caption: Simplified EGFR signaling pathway and the inhibitory action of an ADC.
Discussion
The success of a bioconjugation reaction using this compound is dependent on several factors. The pH of the reaction is critical; a range of 6.5-7.5 is optimal for the selective reaction of the maleimide with the thiol group.[1] Above pH 7.5, the maleimide group can undergo hydrolysis and also react with primary amines, such as the side chain of lysine.[1]
The stability of the resulting thioether linkage is a key consideration, especially for in vivo applications. The thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation. This process can be influenced by the presence of other thiols, such as glutathione in the plasma.[1] Strategies to improve the stability of the conjugate include the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid, which can be promoted by incubation at a slightly basic pH.
For the development of antibody-drug conjugates, precise characterization of the final product is essential. The drug-to-antibody ratio (DAR) is a critical quality attribute that affects both the efficacy and toxicity of the ADC. A heterogeneous mixture of species with different DARs is often produced, and analytical techniques such as RP-HPLC and mass spectrometry are necessary to determine the average DAR and the distribution of drug-loaded species.
Conclusion
This compound and its NHS ester are versatile and effective reagents for the site-specific conjugation of molecules to cysteine residues in proteins and peptides. By carefully controlling the reaction conditions and thoroughly characterizing the resulting bioconjugates, researchers can generate well-defined and stable constructs for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this important bioconjugation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Activating 4-Maleimidobutyric Acid with EDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid is a heterobifunctional crosslinker containing both a maleimide (B117702) group and a carboxylic acid.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, typically at a pH range of 6.5-7.5.[1] The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues or N-terminal amines of proteins.[1][2] This dual reactivity makes this compound a valuable tool for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), and for immobilizing biomolecules onto surfaces for various applications in diagnostics and drug delivery.[3][4]
The activation of the carboxylic acid group is commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide.[2] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[2] To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[2] EDC couples NHS to the carboxyl group, forming a more stable NHS ester that is reactive towards primary amines at physiological pH, leading to the formation of a stable amide bond.[2][5]
Reaction Mechanism and Workflow
The activation of this compound with EDC and NHS follows a two-step process. First, the carboxylic acid is activated by EDC to form the O-acylisourea intermediate. This intermediate then reacts with NHS to form the more stable amine-reactive NHS ester. The resulting activated this compound can then be conjugated to a primary amine-containing molecule.
The general experimental workflow for activating this compound and conjugating it to an amine-containing molecule is outlined below.
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, temperature, and the molar ratio of reagents. The following table summarizes key quantitative parameters for optimizing the activation and conjugation process.
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[2][6][7] Buffers such as MES are commonly used as they lack primary amines and carboxylates.[2][6] |
| Conjugation pH | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH.[7][8] Buffers like PBS are suitable for this step.[8] |
| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for a few hours or overnight at 4°C.[6][8] Lower temperatures can help to minimize hydrolysis of the NHS ester.[9] |
| EDC:NHS Molar Ratio | 1:1 to 1:2.5 | An excess of NHS is often used to improve the efficiency of NHS ester formation.[10] A common ratio is approximately 2 mM EDC to 5 mM NHS.[10] |
| Activation Time | 15 - 30 minutes | A short incubation time at room temperature is typically sufficient for the activation step.[8][11] |
| Conjugation Time | 2 - 4 hours to overnight | The conjugation reaction time can be adjusted based on the reactivity of the amine-containing molecule.[8] |
| Quenching Reagents | 20-100 mM | Tris, glycine, or ethanolamine (B43304) can be used to quench the reaction by reacting with any remaining NHS esters.[7][8] |
Experimental Protocols
Materials
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting column (optional)
Protocol 1: One-Pot Conjugation
This protocol is suitable when the amine-containing molecule does not have exposed carboxyl groups that could lead to self-polymerization.
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation and Conjugation:
-
In a single reaction vessel, combine the this compound solution with the amine-containing molecule solution.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the reaction mixture. A typical starting point is a molar excess of EDC and NHS over the this compound.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or a desalting column to remove excess reagents and byproducts.
-
Protocol 2: Two-Step Conjugation
This protocol is recommended when the amine-containing molecule also possesses carboxyl groups to prevent unwanted cross-linking.
-
Activation of this compound:
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent modification of the target amine-containing molecule by EDC, it is advisable to remove excess EDC and byproducts. This can be achieved using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).
-
-
Conjugation to Amine-containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer (PBS, pH 7.2-7.5).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Potential Side Reactions and Troubleshooting
-
Hydrolysis of O-acylisourea intermediate: This is a major side reaction that reduces coupling efficiency. Performing the activation at a slightly acidic pH and using NHS or Sulfo-NHS can minimize this.[2][9]
-
Formation of N-acylurea: An intramolecular rearrangement of the O-acylisourea intermediate can lead to the formation of an inactive N-acylurea byproduct.[9][12]
-
Polymerization: If the molecule to be conjugated contains both amines and carboxylates, a one-pot reaction can lead to self-polymerization. A two-step protocol is recommended in such cases.[8]
-
Precipitation: If precipitation occurs during the reaction, reducing the amount of EDC may be necessary.[7]
By following these guidelines and protocols, researchers can effectively activate the carboxylic acid of this compound with EDC for successful bioconjugation applications. Optimization of the specific reaction conditions for each unique molecule is often necessary to achieve the desired outcome.
References
- 1. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. manuals.plus [manuals.plus]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes: Two-Step Protein Crosslinking Using 4-Maleimidobutyric Acid
Introduction
Two-step protein crosslinking is a powerful technique used to covalently link two or more protein molecules with high specificity and efficiency. This methodology is particularly valuable in drug development, diagnostics, and fundamental research for creating stable bioconjugates like antibody-drug conjugates (ADCs), enzyme-antibody complexes, and for immobilizing proteins onto surfaces.[1][2][3] Using a heterobifunctional crosslinker such as N-succinimidyl 4-maleimidobutyrate (GMBS), the N-hydroxysuccinimide ester of 4-Maleimidobutyric acid, allows for sequential and controlled conjugation reactions.[4][5]
Principle of the Two-Step Reaction
The process leverages the distinct reactivities of the two functional groups on the GMBS crosslinker: the N-hydroxysuccinimide (NHS) ester and the maleimide (B117702) group.[4][6]
-
Step 1: Amine Reaction: The NHS ester reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the first protein (Protein A) to form a stable amide bond.[7] This reaction is typically performed at a neutral to slightly basic pH (7.0-9.0).[8] This step results in a "maleimide-activated" protein.
-
Step 2: Sulfhydryl Reaction: After removing the excess, unreacted crosslinker, the maleimide-activated Protein A is introduced to the second protein (Protein B), which must possess a free sulfhydryl (thiol) group, typically from a cysteine residue.[9][10] The maleimide group reacts with the sulfhydryl group via a Michael addition to form a stable thioether bond.[1] This reaction is highly efficient and selective at a slightly acidic to neutral pH (6.5-7.5).[1][3][5][8]
This sequential approach prevents the unwanted self-polymerization of a single protein that can occur with homobifunctional crosslinkers and allows for the creation of well-defined protein-protein conjugates.[11][12]
Applications
-
Antibody-Drug Conjugates (ADCs): Covalently attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][2]
-
Enzyme-Immunoconjugates: Preparing enzyme-labeled antibodies for use in immunoassays like ELISA.
-
Protein Immobilization: Attaching proteins to surfaces for applications in biosensors and diagnostic assays.[1][13]
-
Structural Biology: Studying protein-protein interactions by covalently linking interacting partners.[14]
Quantitative Data Summary
The efficiency of the two-step crosslinking reaction is dependent on several parameters, including pH, temperature, incubation time, and the molar ratio of reactants. The following table summarizes key quantitative parameters gathered from various experimental protocols.
| Parameter | Step 1: NHS Ester-Amine Reaction | Step 2: Maleimide-Thiol Reaction | Reference(s) |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | [1][3][5][8] |
| Typical Buffer | Phosphate-buffered saline (PBS), HEPES | MES, HEPES, PBS (thiol-free) | [7][9][15] |
| Incubation Time | 15 - 60 minutes | 2 hours to overnight | [7][9][16] |
| Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature | [7][10] |
| Molar Ratio (Crosslinker:Protein) | Varies (e.g., 20:1) | 10:1 to 20:1 (as a starting point) | [9][10] |
| Reported Efficiency | Not specified | Up to 84% (at 2:1 maleimide:thiol ratio) | [17] |
Experimental Workflow and Chemical Reactions
The overall workflow involves the sequential activation of the first protein followed by conjugation to the second.
The chemical reactions underlying this process are specific and sequential, ensuring a controlled conjugation.
Detailed Experimental Protocols
This section provides detailed protocols for the two-step conjugation process. It is crucial to optimize parameters such as the molar ratio of crosslinker to protein for each specific application.
Protocol 1: Activation of Protein A with GMBS Crosslinker
This protocol describes the first step where a protein containing primary amines is functionalized with a maleimide group.
Materials Required:
-
Protein A: Solution of 1-10 mg/mL in an amine-free buffer.
-
GMBS (N-succinimidyl 4-maleimidobutyrate): Molecular Weight 280.23.
-
Reaction Buffer: Amine-free buffer such as PBS (Phosphate-Buffered Saline), HEPES, or Borate buffer, pH 7.2-8.0.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). GMBS is not water-soluble.[8]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification System: Desalting column (e.g., SpinOUT™ column) or dialysis cassette to remove excess crosslinker.[7]
Procedure:
-
Prepare Protein A: Dissolve Protein A in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare GMBS Stock Solution: Immediately before use, dissolve GMBS in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] For example, dissolve 2.8 mg of GMBS in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved.
-
Calculate Molar Ratio: Determine the volume of GMBS stock solution needed to achieve the desired molar excess over Protein A. A starting point of a 10- to 20-fold molar excess of GMBS to protein is recommended.
-
Reaction Incubation: Add the calculated volume of GMBS stock solution to the Protein A solution while gently stirring or vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This step is optional if immediate purification is performed.
-
Purification: Immediately purify the maleimide-activated Protein A from excess GMBS and reaction byproducts using a desalting column or dialysis. The buffer should be exchanged into one suitable for the subsequent maleimide-thiol reaction (e.g., PBS, MES, or HEPES at pH 6.5-7.2).
Protocol 2: Conjugation of Maleimide-Activated Protein A to Thiol-Containing Protein B
This protocol describes the second step where the maleimide-activated Protein A is conjugated to a cysteine residue on Protein B.
Materials Required:
-
Maleimide-Activated Protein A: From Protocol 1, in a suitable buffer (pH 6.5-7.2).
-
Protein B: Containing at least one free sulfhydryl group, dissolved in a degassed, thiol-free buffer (e.g., PBS, MES, HEPES) at pH 6.5-7.2.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) if Protein B has disulfide bonds that need to be reduced to generate free thiols. DTT can also be used, but must be removed before adding the maleimide-activated protein.[9][10]
-
Inert Gas (Optional): Nitrogen or Argon to prevent re-oxidation of thiols.[9][10]
-
Purification System: Size-Exclusion Chromatography (SEC) or Affinity Chromatography to purify the final conjugate.
Procedure:
-
Prepare Protein B:
-
Dissolve Protein B in a degassed reaction buffer (pH 6.5-7.2) at a concentration of 1-10 mg/mL.
-
(Optional) If reduction of disulfide bonds is necessary, add a 10-100x molar excess of TCEP to the Protein B solution.[9] Incubate for 20-30 minutes at room temperature. Flush the vial with an inert gas to prevent re-oxidation.[9][10]
-
-
Combine Reactants: Add the purified, maleimide-activated Protein A to the Protein B solution. A 1:1 molar ratio is a common starting point, but this should be optimized.
-
Reaction Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using fluorescent labels.[9] Gentle mixing can facilitate the reaction.
-
Quench Reaction (Optional): The reaction can be stopped by adding a low molecular weight thiol compound like cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM to react with any remaining maleimide groups.
-
Final Purification: Purify the final Protein A - Protein B conjugate from unreacted proteins and other reagents. Size-exclusion chromatography is often effective for separating the larger conjugate from the individual protein components.
-
Characterization and Storage: Characterize the final conjugate using techniques like SDS-PAGE and UV-Vis spectrophotometry to determine the degree of labeling and concentration. Store the conjugate under appropriate conditions, often at -20°C or -80°C with a cryoprotectant like glycerol.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. This compound NHS (GMBS) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 5. This compound NHS, GMBS [nanocs.net]
- 6. nbinno.com [nbinno.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cyanagen.com [cyanagen.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. nbinno.com [nbinno.com]
- 14. fgsc.net [fgsc.net]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
Application Notes and Protocols for Labeling with 4-Maleimidobutyric Acid: A Guide to Calculating Molar Excess
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent labeling of proteins and other thiol-containing biomolecules using 4-Maleimidobutyric acid. The protocols focus on the principles of maleimide-thiol chemistry, calculation of molar excess, and determination of the degree of labeling to ensure reproducible and efficient bioconjugation.
Introduction to Maleimide-Thiol Chemistry
The conjugation of this compound to proteins is a widely used bioconjugation technique that relies on the specific reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group.[1][2] This reaction, a Michael addition, forms a stable thioether bond.[3] The primary target for this reaction on proteins is the thiol group of cysteine residues.[4] The reaction is most efficient at a pH range of 7.0-7.5, which is advantageous as it is compatible with the native structure of most proteins.[4][5] At this pH, the maleimide group is highly selective for thiols over other nucleophilic groups like amines.[5]
It is important to note that cysteine residues can form disulfide bonds, which are unreactive with maleimides.[1][6] Therefore, a reduction step using a reagent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often necessary prior to labeling to ensure the availability of free thiols.[1][4]
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar excess of the labeling reagent, should be empirically determined for each specific protein and application.[7]
Materials:
-
Protein of interest (with at least one free cysteine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another amine-free buffer like HEPES.[1][4]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[1][6]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][8] Note: If using other reducing agents like DTT, they must be removed before adding the maleimide reagent.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[4]
-
-
Calculation of Molar Excess:
-
Determine the moles of protein in the reaction.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1, 20:1). A typical starting point is a 10:1 to 20:1 molar ratio of maleimide to protein.[4]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to quench any unreacted maleimide.[8]
-
-
Purification of the Conjugate:
-
Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of this compound molecules conjugated to each protein molecule, can be determined using various methods, including UV-Vis spectroscopy if the label has a distinct absorbance, or mass spectrometry.[8]
-
Optimizing the Molar Excess of this compound
The molar ratio of this compound to the protein is a critical parameter that influences the degree of labeling.[11] An insufficient molar excess will result in a low DOL, while an excessive amount can lead to non-specific modifications or protein aggregation.[11] Therefore, it is highly recommended to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for your specific protein.[8]
Table 1: Recommended Molar Excess Ratios for Optimization
| Molar Excess (Maleimide:Protein) | Expected Outcome | Considerations |
| 5:1 | Low to moderate labeling. | Good starting point for proteins sensitive to modification. |
| 10:1 | Moderate labeling. | Often a good balance between labeling efficiency and protein function.[4] |
| 20:1 | High labeling. | May be suitable for applications requiring a strong signal, but risk of protein aggregation or loss of activity increases.[4][10] |
| 40:1 | Very high labeling. | Increased risk of non-specific labeling and protein precipitation.[8][12] |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the labeling protocol.
Signaling Pathway and Logical Relationships
The chemical reaction underlying the labeling process is a straightforward Michael addition.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. bachem.com [bachem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Selective Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol chemistry is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of molecules. This method's popularity stems from the high selectivity of the maleimide (B117702) group for the thiol group of cysteine residues under mild, physiological conditions. The reaction, a Michael addition, forms a stable thioether bond, crucial for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1] However, achieving optimal and selective conjugation hinges on carefully controlled reaction conditions. This document provides detailed application notes and protocols to guide researchers in optimizing buffer conditions for selective and efficient maleimide-thiol conjugation.
Optimizing Buffer Conditions
The success of a maleimide-thiol conjugation reaction is critically dependent on the buffer composition. Key parameters including pH, buffer type, temperature, and the presence of additives must be carefully considered to maximize yield and selectivity while minimizing side reactions.
pH
The pH of the reaction buffer is the most critical factor influencing both the rate and selectivity of the maleimide-thiol reaction.
-
Optimal Range (pH 6.5 - 7.5): This range is ideal for achieving high selectivity for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[1][2]
-
Below pH 6.5: The reaction rate is significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity.[1]
-
Above pH 7.5: The selectivity for thiols decreases as the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive.[1][2] Furthermore, the maleimide group itself is susceptible to hydrolysis at alkaline pH, leading to the formation of a non-reactive maleamic acid.[1][2]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Buffer Type
The choice of buffer is important to maintain the desired pH and avoid interference with the conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used and effective buffers for maleimide-thiol conjugation.[3][4][5][6][7]
-
Buffers to Avoid: Buffers containing thiols, such as dithiothreitol (B142953) (DTT), should be avoided as they will compete with the target thiol for reaction with the maleimide.[6] If DTT is used for disulfide bond reduction, it must be removed prior to conjugation.
Temperature and Reaction Time
The rate of the maleimide-thiol reaction is temperature-dependent.
| Temperature | Recommended Reaction Time | Notes |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[1] |
| 4°C | Overnight (8-16 hours) | Slower reaction rate, recommended for sensitive proteins to minimize degradation.[1] |
Additives
Additives can be used to improve reaction efficiency and prevent unwanted side reactions.
-
Reducing Agents: For proteins with disulfide bonds, a reducing agent is necessary to generate free thiols for conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): TCEP is the preferred reducing agent as it is stable, effective, and does not need to be removed before the addition of the maleimide reagent.[3][4][5][7] A 10-100 fold molar excess is typically used.[5]
-
DTT (dithiothreitol): DTT can also be used, but excess DTT must be removed before adding the maleimide reagent, for example, by dialysis.
-
-
Chelating Agents:
-
EDTA (Ethylenediaminetetraacetic acid): The addition of 2-5 mM EDTA can help prevent the oxidation of free thiols to disulfides.[8]
-
-
Degassing and Inert Gas: To prevent the re-formation of disulfide bonds through oxidation, it is recommended to use degassed buffers and to flush the reaction vessel with an inert gas like nitrogen or argon.[3][4][5]
Potential Side Reactions
While maleimide-thiol conjugation is highly selective, researchers should be aware of potential side reactions that can impact the homogeneity and stability of the final conjugate.
Maleimide Hydrolysis
The maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid. This hydrolysis is more pronounced at alkaline pH.[2] To minimize this, it is crucial to perform the conjugation within the recommended pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[4]
Thiazine (B8601807) Rearrangement
For peptides and proteins with an N-terminal cysteine, a side reaction can occur where the initial thioether adduct undergoes an intramolecular rearrangement to form a more stable six-membered thiazine ring.[9][10] This rearrangement is more rapid at higher pH (≥ 7.3).[9] To avoid this, it is recommended to perform the conjugation at a lower pH (around 6.5) or to avoid designs that place a cysteine at the N-terminus if the succinimidyl thioether linkage is desired.[9]
Retro-Michael Reaction
The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a concern for in vivo applications where other thiols, such as glutathione, can mediate this exchange.[10][11][12] The stability of the linkage can be influenced by the structure of the maleimide and the local environment.
Experimental Protocols
Protocol 1: General Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug)
-
Degassed conjugation buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration, size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[3][5]
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[5] Incubate at room temperature for 20-60 minutes.
-
Maleimide Stock Solution Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide is a good starting point).[1][4] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Purification: Remove the unreacted maleimide and other small molecules by gel filtration, dialysis, or another suitable chromatographic method.[3][5][6]
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[1]
-
Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with the addition of cryoprotectants like glycerol.[4]
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
To accurately control the molar ratio of maleimide to thiol, it is often necessary to quantify the number of free thiols in the protein sample before conjugation.
Materials:
-
Protein sample
-
Ellman’s Reagent (DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Sample Preparation: Prepare the protein sample in the reaction buffer.
-
Reaction: Add Ellman’s reagent to both the standards and the protein sample.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.[1]
Visualizations
Caption: Maleimide-Thiol Conjugation Reaction.
Caption: Experimental Workflow for Maleimide-Thiol Conjugation.
Caption: Potential Side Reactions in Maleimide Chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for the Purification of 4-Maleimidobutyric Acid Conjugates by Chromatography
For: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid (4-MBA) and its activated esters, such as this compound N-hydroxysuccinimide ester (GMBS), are heterobifunctional crosslinkers used extensively in bioconjugation.[1][2] They facilitate the covalent linkage of molecules containing primary amines (e.g., proteins, antibodies) to molecules with sulfhydryl groups (e.g., cysteine residues in peptides, or thiol-containing payloads like cytotoxic drugs). This chemistry is fundamental in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), where a potent drug is linked to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[1][3][4]
Following the conjugation reaction, the mixture is heterogeneous, containing the desired conjugate alongside unreacted antibody, excess 4-MBA-payload, hydrolyzed linker, and potentially high molecular weight aggregates. The removal of these impurities is a critical downstream processing step to ensure the safety, efficacy, and consistency of the final bioconjugate product.[5][6] This document provides detailed protocols for purifying 4-MBA conjugates using the most common and effective chromatography techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Overall Experimental Workflow
The process begins with the conjugation of a thiol-containing payload to a biomolecule, followed by a multi-step purification and analysis workflow to isolate the desired conjugate.
Caption: General workflow for conjugation and purification.
Comparison of Primary Purification Methods
The selection of a purification strategy depends on the physicochemical differences between the desired conjugate and the impurities. SEC, IEX, and HIC are powerful, often complementary, techniques.
| Technique | Principle of Separation | Primary Impurities Removed | Pros | Cons |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size).[7] | Unconjugated small molecule payloads, excess linker, salts. Can also separate high molecular weight aggregates.[7] | Robust, predictable, preserves native protein structure.[8] | Limited resolution between species of similar size (e.g., different drug-to-antibody ratios). |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on differences in net surface charge at a given pH.[9][10] | Unreacted antibody from the conjugate (if conjugation alters the pI), some aggregates. | High resolving power, high loading capacity.[10] | Can be sensitive to buffer pH and salt concentration; may not resolve different DAR species effectively. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on differences in hydrophobicity.[11][12] | Unconjugated antibody, conjugates with different drug-to-antibody ratios (DARs).[11] | Gold standard for DAR characterization and separating different drug-loaded species.[11] Operates under non-denaturing conditions. | Requires high salt concentrations for binding, which must be removed in a subsequent step. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC is often used to remove small molecule impurities or for buffer exchange. It separates larger molecules (the conjugate) from smaller ones (excess linker/drug).
Principle Visualization
Caption: Principle of Size Exclusion Chromatography.
Methodology
-
System and Column Equilibration:
-
Equilibrate the SEC column and HPLC/FPLC system with at least 2-3 column volumes of a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).
-
Maintain a constant flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for an analytical scale column).
-
-
Sample Preparation:
-
Centrifuge the crude conjugation reaction mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitated matter.
-
Filter the supernatant through a 0.22 µm low protein binding syringe filter.[13]
-
-
Sample Injection and Fractionation:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should be small (typically 0.5% to 2% of the total column volume) to ensure high resolution.[5]
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength specific to the payload if applicable.
-
Collect fractions as the sample elutes. The conjugate and any aggregates will elute first, followed by smaller impurities.[5]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE or analytical SEC to identify those containing the purified conjugate, free from smaller impurities.
-
Pool the fractions containing the high-purity conjugate.
-
Quantitative Data Summary (SEC)
| Parameter | Value | Reference |
| Column Type | Agilent AdvanceBio SEC 200 Å, 1.9 µm | [14] |
| Mobile Phase | 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0 | [14] |
| Flow Rate | 0.35 mL/min | [14] |
| Typical Recovery | 82% - 107% | [7] |
| Purity Achieved | >98% (removal of free payload) | General Expectation |
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. If the conjugation of 4-MBA and a payload alters the isoelectric point (pI) of the protein, IEX can be used to separate the conjugate from the unreacted protein.[8] This protocol assumes the conjugate is more negatively charged than the parent antibody and uses Anion-Exchange Chromatography (AEX).
Principle Visualization
Caption: Principle of Anion-Exchange Chromatography.
Methodology
-
Buffer Preparation:
-
System and Column Equilibration:
-
Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer until the UV baseline and conductivity are stable.
-
-
Sample Preparation:
-
If necessary, buffer-exchange the crude conjugate mixture into the Binding Buffer using a desalting column or dialysis.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Sample Loading and Elution:
-
Load the prepared sample onto the column at a low flow rate to ensure efficient binding.
-
Wash the column with 3-5 column volumes of Binding Buffer to remove any unbound material.
-
Elute the bound proteins by applying a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).[10]
-
Collect fractions across the gradient. Proteins with a lower net negative charge will elute at lower salt concentrations.[16]
-
-
Analysis and Pooling:
-
Analyze fractions using SDS-PAGE and/or mass spectrometry to identify those containing the pure conjugate.
-
Pool the relevant fractions. The purified conjugate will be in a high-salt buffer and will likely require desalting or buffer exchange into a final storage buffer.[5]
-
Quantitative Data Summary (IEX)
| Parameter | Value | Reference |
| Column Type | Weak Cation-Exchange PolyCAT A | [8] |
| Mobile Phase A | 100 mM Ammonium Acetate, pH 7.0 | [8] |
| Mobile Phase B | 1 M Ammonium Acetate, pH 7.0 | [8] |
| Flow Rate | 0.2 mL/min | [8] |
| Purity Achieved | Baseline separation of species with different charge states | [8] |
| Aggregate Removal | ≥ 85% reduction in vHMWS (in flow-through mode) | [6] |
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is highly effective for separating ADC species based on their drug-to-antibody ratio (DAR), as the addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[11]
Principle Visualization
Caption: Principle of Hydrophobic Interaction Chromatography.
Methodology
-
Buffer Preparation:
-
System and Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
-
Sample Preparation:
-
Dilute the crude conjugate mixture with an equal volume of Binding Buffer to promote interaction with the stationary phase.[17]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Sample Loading and Elution:
-
Load the sample onto the equilibrated column.
-
Wash the column with Binding Buffer to remove any unbound material.
-
Elute the bound species by applying a reverse salt gradient (e.g., 0-100% Buffer B over 20-30 column volumes). Molecules with lower hydrophobicity (e.g., unconjugated antibody, DAR 0) will elute first at higher salt concentrations.[11][12]
-
Collect fractions across the gradient. Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.[5]
-
-
Analysis and Pooling:
-
Analyze fractions by analytical HIC, SDS-PAGE, and/or mass spectrometry to determine the DAR and purity of each fraction.[5]
-
Pool the fractions containing the conjugate with the desired DAR and purity.
-
Desalt or buffer-exchange the purified conjugate into a final storage buffer, as the pooled fractions will be in a low-to-medium salt buffer.[5]
-
Quantitative Data Summary (HIC)
| Parameter | Value | Reference |
| Column Type | ToyoPearl Phenyl-650S | [17] |
| Mobile Phase A | 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0 | [17] |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 | [5] |
| Gradient | Reverse Salt Gradient | [11][12] |
| Resolution | Baseline separation of DAR 0, 1, and 2 species | [17] |
| Recovery | >90% | [17] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. lcms.cz [lcms.cz]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. Ion Exchange Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
Application Notes and Protocols for Functionalizing Nanoparticles with 4-Maleimidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Maleimidobutyric acid (specifically its N-hydroxysuccinimide ester, GMBS) in the functionalization of nanoparticles for applications in research, diagnostics, and targeted drug delivery. Detailed protocols for key experiments are provided, along with quantitative data to inform experimental design and expected outcomes.
Introduction
This compound is a heterobifunctional crosslinking reagent widely employed in bioconjugation.[1][2] Its utility lies in its two reactive groups: a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, and a carboxylic acid group, often activated as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.[2][3] This dual reactivity makes it an excellent tool for linking molecules like proteins, peptides, and nanoparticles.[1] In the context of nanoparticle functionalization, this compound NHS ester (GMBS) serves as a linker to covalently attach thiol-containing ligands, such as cysteine-containing peptides or antibodies, to amine-functionalized nanoparticles. The maleimide-thiol reaction is favored for its high specificity and efficiency under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[3][4]
Applications in Nanoparticle Functionalization
The functionalization of nanoparticles with this compound is a critical step in the development of advanced nanomaterials for a variety of biomedical applications:
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles, the therapeutic agent can be specifically delivered to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.[1][5]
-
Diagnostics and Biosensing: Nanoparticles functionalized with antibodies or nucleic acid probes can be used in the development of highly sensitive diagnostic assays and biosensors for the detection of specific biomarkers.[1][6]
-
Vaccine Development: The compound can be used to link antigens to carrier nanoparticles, improving the immune response and enhancing vaccine potency.[1]
-
Bioanalysis: Maleimide-functionalized nanoparticles provide a stable platform for the controlled and covalent attachment of a wide range of thiol-containing biomolecules for various bioanalytical applications.[7]
Key Experimental Considerations
Successful functionalization of nanoparticles using this compound chemistry is dependent on several key experimental parameters. Optimization of these factors is crucial for achieving high conjugation efficiency and maintaining the bioactivity of the conjugated ligand.
| Parameter | Recommendation | Rationale |
| pH | Amine reaction (NHS ester): pH 7.0-8.5Thiol reaction (maleimide): pH 6.5-7.5 | The NHS ester reaction with primary amines is most efficient at slightly basic pH, while the maleimide-thiol reaction is most specific and efficient at a near-neutral pH.[2][3] |
| Molar Ratio (Maleimide:Thiol) | Optimal ratios vary depending on the ligand. For peptides like cRGDfK, a 2:1 ratio has been shown to be effective, while for larger proteins like nanobodies, a 5:1 ratio may be necessary.[4][8] | A molar excess of the maleimide group on the nanoparticle surface ensures efficient capture of the thiol-containing ligand. However, excessive ratios can lead to unwanted side reactions or steric hindrance. |
| Reaction Time | For small peptides, conjugation can be rapid, reaching a plateau within 30 minutes. Larger proteins may require longer incubation times, up to 2 hours or more.[4][8] | The kinetics of the maleimide-thiol reaction are generally fast but can be influenced by the size and steric hindrance of the reacting molecules. |
| Temperature | Room temperature is generally sufficient for the maleimide-thiol conjugation.[4][8] | The reaction proceeds efficiently at ambient temperatures. |
| Buffer Composition | Use non-amine and non-thiol containing buffers such as PBS, HEPES, or MES. | Buffers containing primary amines (e.g., Tris) will compete with the NHS ester reaction, while thiol-containing buffers (e.g., DTT) will react with the maleimide groups. |
Experimental Protocols
Protocol 1: Two-Step Functionalization of Amine-Coated Nanoparticles with a Thiol-Containing Peptide using GMBS
This protocol describes the functionalization of nanoparticles that have been pre-coated with a layer providing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, or gold nanoparticles with an amine-terminated PEG linker)
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Thiol-containing peptide (e.g., a cysteine-terminated peptide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography or dialysis)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of GMBS Solution: Immediately before use, dissolve GMBS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activation of Nanoparticles with GMBS: a. Resuspend the amine-functionalized nanoparticles in the Reaction Buffer. b. Add the GMBS solution to the nanoparticle suspension. The molar ratio of GMBS to surface amine groups should be optimized, but a 10- to 50-fold molar excess of GMBS is a good starting point. c. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess GMBS: a. Purify the maleimide-activated nanoparticles by size-exclusion chromatography or dialysis to remove unreacted GMBS.
-
Conjugation of Thiol-Containing Peptide: a. Immediately add the thiol-containing peptide to the purified maleimide-activated nanoparticles in the Reaction Buffer. A 2- to 5-fold molar excess of the peptide over the maleimide groups is recommended.[8] b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching of Unreacted Maleimide Groups (Optional): a. To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to the reaction mixture and incubate for an additional 30 minutes.
-
Purification of Functionalized Nanoparticles: a. Purify the peptide-conjugated nanoparticles using size-exclusion chromatography or dialysis to remove excess peptide and quenching reagents.
-
Characterization: a. Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine size and zeta potential, and UV-Vis spectroscopy or a fluorescent assay to quantify the amount of conjugated peptide.
Protocol 2: Characterization of Functionalized Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To assess changes in nanoparticle size (hydrodynamic diameter) and surface charge upon functionalization.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
-
Expected Results: An increase in hydrodynamic diameter is expected after each functionalization step due to the addition of the linker and the peptide. The zeta potential will also change depending on the charge of the added molecules.
2. Quantification of Peptide Conjugation:
-
Purpose: To determine the amount of peptide conjugated to the nanoparticle surface.
-
Procedure (using a fluorescently labeled peptide):
-
Use a peptide that is fluorescently labeled (e.g., with FITC or a similar fluorophore).
-
After the final purification step, measure the fluorescence of the supernatant and washing solutions to determine the amount of unconjugated peptide.
-
The amount of conjugated peptide can be calculated by subtracting the amount of unconjugated peptide from the initial amount added.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the maleimide-thiol conjugation for nanoparticle functionalization.
Table 1: Influence of Molar Ratio and Reaction Time on Conjugation Efficiency
| Nanoparticle Type | Ligand | Maleimide:Thiol Molar Ratio | Reaction Time (min) | Conjugation Efficiency (%) |
| PLGA | cRGDfK peptide | 2:1 | 30 | 84 ± 4 |
| PLGA | 11A4 nanobody | 5:1 | 120 | 58 ± 12 |
Data adapted from a study on PLGA nanoparticles.[4][8]
Table 2: Characterization of Nanoparticles Before and After Functionalization
| Nanoparticle State | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Bare PLGA Nanoparticles | 135 ± 8.6 | - |
| Low Antibody Conjugation | 135 ± 8.0 | - |
| High Antibody Conjugation | 142 ± 17 | - |
Data adapted from a study on antibody-conjugated PLGA nanoparticles.[9]
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Targeted drug delivery signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized and Nonfunctionalized Nanosystems for Mitochondrial Drug Delivery with Metallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. mdpi.com [mdpi.com]
- 9. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Maleimidobutyric Acid in Vaccine Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid is a heterobifunctional crosslinking reagent that plays a crucial role in the development of modern conjugate vaccines. Its unique chemical structure, featuring a maleimide (B117702) group at one end and a carboxylic acid at the other, enables the covalent linkage of haptens, such as peptides or small molecules, to immunogenic carrier proteins. This conjugation is essential for eliciting a robust and specific immune response against otherwise non-immunogenic antigens. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound and related maleimide-based linkers in vaccine development.
Application Notes
Principle of Action
The core utility of this compound in vaccine development lies in its ability to facilitate a two-step conjugation process. The carboxylic acid end can be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC with NHS or Sulfo-NHS), to react with primary amines (e.g., lysine (B10760008) residues) on a carrier protein. Subsequently, the maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) on the antigen of interest, such as a synthetic peptide, to form a stable thioether bond. This controlled, stepwise approach minimizes the formation of undesirable homodimers of either the protein or the hapten.
Advantages in Vaccine Formulation
-
Enhanced Immunogenicity: Conjugation of small haptens to large carrier proteins like Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), or carrier proteins used in licensed vaccines such as CRM197 (a non-toxic mutant of diphtheria toxin) and Tetanus Toxoid (TT), is a well-established strategy to enhance their immunogenicity.[1][2] Studies have shown that maleimide-based conjugation can lead to a significantly higher and more robust antibody response compared to other crosslinkers like glutaraldehyde.[1][3]
-
Controlled and Oriented Conjugation: The specific reactivity of the maleimide group with thiols allows for a more controlled and oriented attachment of the antigen to the carrier protein, especially when the antigen is a peptide with a strategically placed cysteine residue. This can be crucial for presenting the desired epitope to the immune system in its most effective conformation.
-
Stability of the Conjugate: The thioether bond formed between the maleimide and the sulfhydryl group is generally stable under physiological conditions, which is a critical attribute for a vaccine candidate to maintain its integrity in vivo.[4] However, it is important to note that the succinimide (B58015) ring can undergo hydrolysis, which can impact long-term stability.[5]
Key Considerations
-
Hapten Design: The hapten (e.g., peptide) must contain a free sulfhydryl group for conjugation. This is typically achieved by incorporating a cysteine residue at a specific position during peptide synthesis.
-
Carrier Protein Selection: The choice of carrier protein is critical and depends on the target population and the desired immune response. Commonly used carriers include KLH, BSA, CRM197, and Tetanus Toxoid.[6][7]
-
Reaction Conditions: The pH of the reaction is crucial. The reaction of the activated carboxylic acid with amines is typically performed at a slightly acidic to neutral pH, while the maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5.[8]
-
Purification: After conjugation, it is essential to remove unreacted hapten, crosslinker, and any byproducts. This is typically achieved through dialysis or size-exclusion chromatography.[9]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for maleimide-based conjugation in vaccine development. This data provides a general understanding of the efficiencies and outcomes that can be expected.
Table 1: Comparison of Immunogenicity of Id-KLH Conjugates
| Conjugation Method | Fold-Increase in Anti-Id Antibody Titer (Range) | Reference |
| Maleimide-KLH | 2.1 to 14.2-fold higher than glutaraldehyde | [3] |
| Glutaraldehyde-KLH | Baseline for comparison | [3] |
Table 2: Critical Parameters for SMCC (a Maleimide-containing Crosslinker) Conjugation
| Parameter | Recommended Value | Notes | Reference |
| Reaction pH (NHS ester activation) | 7.0 - 9.0 (Optimal: 7.2 - 7.5) | Rate of hydrolysis of NHS ester increases with pH. | [8] |
| Reaction pH (Maleimide-thiol reaction) | 6.5 - 7.5 | Ensures specific reaction with sulfhydryl groups. | [8] |
| SMCC Molar Excess over Carrier Protein | 5x to 80x | Dependent on the concentration of the carrier protein. | [8] |
| - Carrier: <1 mg/mL | 40- to 80-fold molar excess | For dilute protein solutions. | [8] |
| - Carrier: 1-4 mg/mL | 20- to 40-fold molar excess | [8] | |
| - Carrier: 5-10 mg/mL | 5- to 20-fold molar excess | [8] |
Experimental Protocols
Protocol 1: Activation of Carrier Protein with this compound
This protocol describes the activation of a carrier protein (e.g., KLH) by creating an active ester from the carboxylic acid group of this compound, followed by reaction with primary amines on the protein.
Materials:
-
Carrier Protein (e.g., Keyhole Limpet Hemocyanin - KLH)
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Carrier Protein: Dissolve the carrier protein in Activation Buffer to a final concentration of 5-10 mg/mL.
-
Prepare Activation Reagents:
-
Dissolve this compound in an organic solvent like DMSO or DMF to a concentration of 100 mM.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water (for Sulfo-NHS) at a concentration of 100 mM.
-
-
Activation Reaction:
-
Add a 50-fold molar excess of this compound to the carrier protein solution.
-
Add a 50-fold molar excess of NHS (or Sulfo-NHS) to the reaction mixture.
-
Initiate the reaction by adding a 50-fold molar excess of EDC.
-
Incubate the reaction for 15 minutes at room temperature with gentle stirring.
-
-
Quenching (Optional but Recommended): To quench the EDC, a small molecule with a carboxyl group can be added.
-
Purification of Activated Carrier Protein:
-
Equilibrate a desalting column with Conjugation Buffer.
-
Apply the reaction mixture to the column to remove excess crosslinker and byproducts.
-
Collect the protein-containing fractions. The activated carrier protein is now ready for conjugation with the sulfhydryl-containing hapten.
-
Protocol 2: Conjugation of a Cysteine-Containing Peptide to Activated Carrier Protein
This protocol outlines the conjugation of a peptide containing a free sulfhydryl group to the maleimide-activated carrier protein.
Materials:
-
Maleimide-activated Carrier Protein (from Protocol 1)
-
Cysteine-containing peptide
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, containing 10 mM EDTA
-
Quenching Reagent: Cysteine or 2-Mercaptoethanol (B42355)
-
Dialysis tubing (appropriate molecular weight cutoff) or desalting column
Procedure:
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in Conjugation Buffer. If solubility is an issue, a minimal amount of an organic solvent like DMSO can be used. Ensure the final concentration of the organic solvent is low enough not to denature the protein.
-
Conjugation Reaction:
-
Add the peptide solution to the activated carrier protein solution. A 1.5 to 2-fold molar excess of peptide relative to the incorporated maleimide groups is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a final concentration of 1 mM cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate by dialysis against PBS to remove unreacted peptide and quenching reagent. Perform several buffer changes over 24-48 hours.
-
Alternatively, use a desalting column equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., using a BCA assay).
-
Optionally, determine the conjugation efficiency using techniques like MALDI-TOF mass spectrometry or by quantifying the remaining free sulfhydryl groups.
-
Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Mandatory Visualizations
Diagrams of Signaling Pathways, Experimental Workflows, and Logical Relationships
Caption: Workflow for the two-step conjugation of an antigen to a carrier protein using this compound.
Caption: Chemical pathway of conjugation using this compound.
Caption: T-cell dependent immune response to a conjugate vaccine.
References
- 1. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-guided design and evaluation of CRM197-scaffolded vaccine targeting GnRH for animal immunocastration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site‐Specific Multi‐Functionalization of the Carrier Protein CRM197 by Disulfide Rebridging for Conjugate Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
Application Notes: Surface Immobilization of Proteins Using 4-Maleimidobutyric Acid Chemistry
Introduction
The precise and stable immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, enabling advancements in diagnostics, biosensors, drug discovery, and biocatalysis. One of the most robust and specific methods for achieving this is through the use of 4-Maleimidobutyric acid, typically as its N-hydroxysuccinimide (NHS) ester derivative. This heterobifunctional crosslinker facilitates the formation of a stable, covalent thioether bond between a surface and a protein.
The maleimide (B117702) group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[1][2] The reaction proceeds rapidly at neutral pH (6.5-7.5) and is approximately 1,000 times faster with thiols than with amines, ensuring highly selective conjugation.[1][3] This specificity allows for controlled, oriented immobilization, which is critical for preserving the protein's native conformation and biological activity. Applications are diverse, ranging from enzyme-immunoconjugates and antibody-drug conjugates to the functionalization of nanoparticles and biosensor surfaces.[4][5][6]
Principle of Immobilization
The immobilization strategy is a multi-step process that transforms a substrate into a reactive platform for covalently capturing thiol-containing proteins.
-
Surface Functionalization: The process begins with a substrate (e.g., glass, gold, silicon, polymer) that is functionalized to present primary amine (-NH2) groups. This can be achieved through various methods, such as silanization with aminosilanes like (3-aminopropyl)triethoxysilane (APTES).
-
Activation with this compound Linker: The amine-functionalized surface is then activated using an NHS-ester derivative of this compound, such as N-succinimidyl-4-maleimidobutyrate (GMBS).[5] The NHS ester reacts efficiently with the primary amines on the surface to form a stable amide bond, exposing the terminal maleimide group.
-
Protein Conjugation: A protein containing at least one accessible cysteine residue (with a free sulfhydryl group, -SH) is introduced. The maleimide group on the surface reacts specifically with the protein's sulfhydryl group via a Michael addition reaction to form a stable, covalent thioether linkage.[2]
-
Blocking (Optional but Recommended): Any unreacted maleimide groups on the surface are "capped" or "blocked" with a small thiol-containing molecule (e.g., cysteine, β-mercaptoethanol) to prevent non-specific binding of other molecules in subsequent assays.
Experimental Protocols
Protocol 1: Surface Preparation and Activation
This protocol describes the functionalization of a glass or silicon-based surface with amine groups and subsequent activation with this compound N-hydroxysuccinimide ester (GMBS).
Materials:
-
Glass or silicon substrates
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
N-succinimidyl-4-maleimidobutyrate (GMBS)[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Deionized (DI) water
-
Nitrogen gas
Methodology:
-
Surface Cleaning:
-
Submerge the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinse extensively with DI water and dry under a stream of nitrogen gas.
-
-
Amine Functionalization (Silanization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the clean, dry substrates in the APTES solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates sequentially with toluene, ethanol (B145695), and DI water.
-
Cure the substrates in an oven at 110°C for 30 minutes to form a stable amin-silane layer.
-
-
Maleimide Group Activation:
-
Prepare a 1-10 mM solution of GMBS in anhydrous DMF or DMSO.[2]
-
Immerse the amine-functionalized substrates in the GMBS solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Rinse the substrates thoroughly with DMF/DMSO, followed by ethanol and PBS buffer (pH 7.2), to remove unreacted GMBS.
-
The maleimide-activated surface is now ready for protein immobilization and should be used immediately.
-
Protocol 2: Protein Immobilization and Blocking
This protocol details the conjugation of a thiol-containing protein to the maleimide-activated surface.
Materials:
-
Maleimide-activated substrates (from Protocol 1)
-
Thiol-containing protein (e.g., cysteine-tagged recombinant protein)
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed to remove oxygen.[2][3] Buffers like HEPES can also be used. Avoid thiol-containing buffers.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[3]
-
Blocking Buffer: 10-50 mM L-cysteine or β-mercaptoethanol in conjugation buffer.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
Methodology:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a final concentration of 0.1-1.0 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[2][3] Note: If using DTT for reduction, it must be removed via dialysis or a desalting column before adding the protein to the maleimide surface.
-
-
Protein Immobilization:
-
Apply the protein solution to the maleimide-activated surface, ensuring the entire surface is covered.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.[2]
-
-
Washing:
-
After incubation, rinse the surface thoroughly with washing buffer (PBST) to remove non-covalently bound protein.
-
Follow with a final rinse using PBS or DI water.
-
-
Blocking Unreacted Maleimide Groups:
-
Immerse the surface in the blocking buffer (e.g., 50 mM L-cysteine in PBS).
-
Incubate for 30-60 minutes at room temperature.
-
Rinse the surface again with PBST and PBS to remove excess blocking agent.
-
The protein-immobilized surface is now ready for use or can be stored in an appropriate buffer at 4°C.
-
Quantitative Data Summary
The efficiency of immobilization and the functionality of the bound protein can vary based on the protein, surface, and reaction conditions. The table below summarizes typical quantitative parameters found in the literature for maleimide-thiol immobilization.
| Parameter | Typical Value/Range | Key Influencing Factors | Reference |
| Peptide Surface Density | 8 - 11 pmol/cm² | Linker concentration, steric hindrance | [1] |
| Optimal pH for Conjugation | 6.5 - 7.5 | Stability of maleimide ring, thiol reactivity | [3] |
| Recommended Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Protein size, number of available cysteines | [3] |
| Protein Concentration for Immobilization | 0.1 - 10 mg/mL | Surface capacity, protein solubility | [2][3] |
| Incubation Time | 2 hours (RT) to Overnight (4°C) | Reaction kinetics, protein stability | [2][3] |
| Binding Stability (vs. NTA layers) | ~5 times higher EC₅₀ value | Covalent bond strength | [7][8] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for immobilizing a protein onto a substrate using this compound chemistry.
Caption: Workflow for protein immobilization via maleimide chemistry.
Chemical Reaction Pathway
This diagram details the key chemical reactions involved at each stage of the surface modification and protein conjugation process.
Caption: Key chemical reactions for surface functionalization.
References
- 1. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. This compound N-hydroxysuccinimide ester = 98.0 HPLC 80307-12-6 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immunoconjugate Preparation with 4-Maleimidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of enzymes to antibodies is a cornerstone technique in a wide array of biomedical research and diagnostic applications, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and antibody-drug conjugates (ADCs). The choice of crosslinker is critical for the successful preparation of stable and functional immunoconjugates. 4-Maleimidobutyric acid and its N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker that facilitates the covalent attachment of enzymes to antibodies in a controlled and specific manner.
This application note provides detailed protocols for the preparation of enzyme immunoconjugates using this compound NHS ester. It outlines the two-step conjugation strategy involving the reaction of the NHS ester with primary amines on one protein and the subsequent reaction of the maleimide (B117702) group with thiol groups on the other. This method offers high selectivity and efficiency, resulting in stable thioether bonds.[1]
Principle of the Method
The preparation of an enzyme-antibody conjugate using this compound NHS ester is a two-step process:
-
Activation of the First Protein (Enzyme or Antibody): The protein with available primary amine groups (e.g., lysine (B10760008) residues) is reacted with this compound NHS ester. The NHS ester reacts with the amines to form a stable amide bond, introducing a maleimide group onto the protein.
-
Conjugation to the Second Protein: The second protein, which contains or has been modified to contain free thiol (sulfhydryl) groups (e.g., from cysteine residues), is then reacted with the maleimide-activated first protein. The maleimide group specifically reacts with the thiol group to form a stable thioether bond, linking the two proteins.
This method provides control over the conjugation process and minimizes the formation of homodimers.
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG)
-
Enzyme (e.g., Horseradish Peroxidase - HRP)
-
This compound N-hydroxysuccinimide ester (GMBS)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
EDTA (Ethylenediaminetetraacetic acid)
-
N-succinimidyl S-acetylthioacetate (SATA) or 2-Iminothiolane (Traut's Reagent) for thiolation
-
Hydroxylamine-HCl
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Protocol 1: Preparation of Maleimide-Activated Enzyme (e.g., HRP)
This protocol describes the activation of an enzyme containing primary amines with this compound NHS ester.
-
Enzyme Preparation: Dissolve the enzyme (e.g., HRP) in PBS at a concentration of 5-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activation Reaction: Add a 10-20 fold molar excess of the dissolved crosslinker to the enzyme solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove excess crosslinker by passing the reaction mixture through a desalting column pre-equilibrated with PBS containing 10 mM EDTA. Collect the protein-containing fractions.
-
Concentration Determination: Measure the concentration of the maleimide-activated enzyme using a spectrophotometer at 280 nm.
Protocol 2: Thiolation of Antibody
This protocol describes the introduction of thiol groups onto an antibody using SATA.
-
Antibody Preparation: Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
-
SATA Preparation: Immediately before use, dissolve SATA in anhydrous DMSO to a concentration of 10 mg/mL.
-
Thiolation Reaction: Add a 20-fold molar excess of the dissolved SATA to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Deacetylation: To deacetylate the protected sulfhydryl groups, add hydroxylamine-HCl to a final concentration of 0.5 M.
-
Incubation: Incubate for 2 hours at room temperature.
-
Purification: Purify the thiolated antibody by passing the reaction mixture through a desalting column pre-equilibrated with PBS containing 10 mM EDTA. Collect the protein-containing fractions.
-
Concentration Determination: Measure the concentration of the thiolated antibody using a spectrophotometer at 280 nm.
Protocol 3: Conjugation of Maleimide-Activated Enzyme to Thiolated Antibody
-
Conjugation Reaction: Mix the maleimide-activated enzyme and the thiolated antibody in a molar ratio of 2:1 to 4:1 (enzyme:antibody).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: Purify the enzyme-antibody conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to separate the conjugate from unreacted enzyme and antibody.[2]
Characterization of the Immunoconjugate
The prepared enzyme-immunoconjugate should be characterized to determine its concentration, the enzyme-to-antibody ratio, and its biological activity.
-
Concentration and Enzyme-to-Antibody Ratio: The protein concentration and the degree of labeling can be determined spectrophotometrically.
-
Purity: The purity of the conjugate can be assessed by SDS-PAGE.
-
Biological Activity: The antigen-binding activity of the antibody can be evaluated by ELISA, and the enzymatic activity of the enzyme can be measured using a suitable substrate.
Data Presentation
The following tables provide representative data for the preparation and characterization of an HRP-IgG conjugate using this compound NHS ester.
Table 1: Effect of Molar Ratio of Crosslinker on Conjugation Efficiency
| Molar Ratio (Crosslinker:Enzyme) | Enzyme-to-Antibody Ratio (Mean ± SD) | Conjugation Efficiency (%) |
| 10:1 | 1.8 ± 0.3 | 45 |
| 20:1 | 3.2 ± 0.5 | 80 |
| 40:1 | 3.8 ± 0.6 | 95 |
Table 2: Characterization of Purified HRP-IgG Conjugate
| Parameter | Result |
| Purity (SDS-PAGE) | >95% |
| Retained Antibody Binding Activity (ELISA) | >90% |
| Retained HRP Enzymatic Activity | >85% |
| Stability (4°C for 30 days) | No significant loss of activity |
Visualizations
Experimental Workflow
Caption: Workflow for enzyme-antibody conjugation.
Signaling Pathway: ELISA Application
Caption: ELISA signaling pathway for biomarker detection.
References
Application Notes: Hapten-Carrier Molecule Conjugation Using 4-Maleimidobutyric Acid (GMBS)
Introduction
Small molecules, known as haptens, are typically not immunogenic on their own and require conjugation to a larger carrier molecule, such as a protein, to elicit a robust immune response.[1] This principle is fundamental in the development of vaccines, diagnostic assays, and antibody production.[2][3] The heterobifunctional crosslinker, N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS), provides a controlled and efficient method for conjugating haptens to carrier proteins.[4][5] GMBS contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the carrier protein, and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups on the hapten.[6][] This two-step process allows for directional conjugation, minimizing undesirable cross-reactions.[3][8]
Principle of the Method
The conjugation process using GMBS involves two main steps:
-
Activation of the Carrier Protein: The NHS ester of GMBS reacts with primary amine groups on the carrier protein at a pH of 7-9, forming a stable amide bond.[6] This step results in a maleimide-activated carrier protein. Excess, unreacted GMBS is then removed.
-
Conjugation of the Hapten: The sulfhydryl-containing hapten is then added to the maleimide-activated carrier protein. The maleimide group reacts with the sulfhydryl group of the hapten at a pH of 6.5-7.5 to form a stable thioether bond, covalently linking the hapten to the carrier.[6][9]
Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[10][11] The choice of carrier protein can influence the immunogenicity of the resulting conjugate.[12]
Experimental Protocols
Materials and Reagents
-
Carrier Protein (e.g., BSA, KLH)
-
Hapten containing a free sulfhydryl (-SH) group
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Organic Solvent (DMSO or DMF)
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns or dialysis tubing (10-14 kDa MWCO)
-
Ellman's Reagent (DTNB) for sulfhydryl group quantification (optional)
Protocol 1: Activation of Carrier Protein with GMBS
This protocol describes the activation of an amine-containing carrier protein with the GMBS crosslinker.
-
Prepare Carrier Protein Solution: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Prepare GMBS Solution: Immediately before use, dissolve GMBS in an organic solvent such as DMSO or DMF to a concentration of 10 mM.[6]
-
Reaction: Add a 10 to 20-fold molar excess of the dissolved GMBS to the carrier protein solution.[6] For example, for a 0.1 mM protein solution, add the GMBS solution to a final concentration of 1-2 mM.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[6]
-
Removal of Excess GMBS: Remove the unreacted GMBS using a desalting column or by dialysis against the Conjugation Buffer.[6] The maleimide-activated carrier protein is now ready for conjugation with the hapten.
Protocol 2: Conjugation of Thiol-Containing Hapten to Activated Carrier Protein
This protocol details the conjugation of a sulfhydryl-containing hapten to the maleimide-activated carrier protein.
-
Prepare Hapten Solution: Dissolve the sulfhydryl-containing hapten in an appropriate buffer. If the hapten has limited aqueous solubility, a small amount of DMSO (up to 30% of the final reaction volume) can be used for solubilization.[9][10]
-
Conjugation Reaction: Add the hapten solution to the maleimide-activated carrier protein solution. A 1.5 to 2-fold molar excess of hapten over the available maleimide groups is recommended.[3]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[9]
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule containing a sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added to the reaction mixture and incubated for an additional 30 minutes.
-
Purification of the Conjugate: Purify the hapten-carrier conjugate from excess hapten and other reaction components by dialysis against PBS overnight at 4°C or by using a desalting column.[8][9]
Protocol 3: Characterization of the Hapten-Carrier Conjugate
Determining the hapten-to-carrier molar ratio is crucial for ensuring the reproducibility and efficacy of the conjugate.[2]
-
Protein Concentration Determination: The concentration of the carrier protein in the conjugate can be determined using a standard protein assay, such as the Bradford or BCA assay.
-
Hapten Quantification: The number of conjugated hapten molecules can be determined by various methods, depending on the properties of the hapten.
-
Spectrophotometric Method: If the hapten has a unique absorbance spectrum, its concentration can be determined by measuring the absorbance at a specific wavelength.
-
Fluorescence Method: The intrinsic tryptophan fluorescence of the protein can be used to characterize the conjugation density.[13][14]
-
Mass Spectrometry (MALDI-TOF): This technique can be used to determine the mass of the conjugate, and by comparing it to the mass of the unconjugated carrier, the number of attached haptens can be calculated.[2]
-
Ellman's Reagent: The number of remaining free sulfhydryl groups after conjugation can be quantified to indirectly determine the number of reacted haptens.[12]
-
Data Presentation
Table 1: Recommended Reaction Parameters for GMBS Conjugation
| Parameter | Recommended Value | Notes |
| Carrier Protein Activation (Step 1) | ||
| Reaction pH | 7.0 - 9.0 (Optimal: 7.2 - 7.5)[3][6] | NHS ester reaction with primary amines. The rate of hydrolysis increases with pH.[6] |
| GMBS Molar Excess | 10x to 20x over carrier protein[6] | Dependent on the concentration of the carrier protein. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C[6] | |
| Hapten Conjugation (Step 2) | ||
| Reaction pH | 6.5 - 7.5[3][6] | Maleimide reaction with sulfhydryl groups to form a stable thioether bond.[6] |
| Hapten Molar Excess | 1.5x to 2x over available maleimide groups[3] | Ensures efficient conjugation. |
| Reaction Time | 2 hours at room temperature[9] |
Visualizations
Caption: Chemical reaction scheme for hapten-carrier conjugation using GMBS.
References
- 1. Making Weak Antigens Strong: Cross-Linking Peptides to KLH with Maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. GMBS Crosslinker 100 mg - N-(Gamma-Maleimidobutyryloxy) Succinimide (GMBS) - ProteoChem [proteochem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. interchim.fr [interchim.fr]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Maleimidobutyric Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Maleimidobutyric acid (4-MBA) and its activated N-hydroxysuccinimide (NHS) ester are heterobifunctional crosslinking reagents widely used in bioconjugation.[1][2][3] These linkers are instrumental in covalently attaching molecules containing primary amines to molecules with free sulfhydryl groups, such as cysteine residues in proteins and peptides.[3] This chemistry is central to the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics.[2][4][] The maleimide (B117702) group specifically and efficiently reacts with thiols via a Michael addition to form a stable thioether bond, typically under mild physiological conditions (pH 6.5-7.5).[][6]
The precise characterization of 4-MBA conjugates is critical to ensure the quality, efficacy, and safety of the final product. Key quality attributes to be determined include the degree of labeling (e.g., drug-to-antibody ratio or DAR in ADCs), conjugation site, purity, and stability of the conjugate.[7][8] A comprehensive analytical workflow employing a suite of orthogonal techniques is therefore essential for the successful development of these bioconjugates.[9]
Core Analytical Techniques
A multi-faceted approach is necessary for the robust characterization of 4-MBA conjugates. The primary techniques employed are:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification.[10] Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC) are commonly used.[7][11][12]
-
Mass Spectrometry (MS): MS provides precise mass information, enabling the determination of the degree of conjugation and identification of conjugation sites.[7][9] It is often coupled with liquid chromatography (LC-MS).
-
Spectroscopy: UV-Vis spectroscopy is a straightforward method for determining the concentration of the conjugate and estimating the degree of labeling.[7][13]
-
Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) offers a visual assessment of conjugation and purity.
I. Chromatographic Techniques
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[10][14] The addition of the 4-MBA linker and a conjugated molecule often increases the hydrophobicity of a protein, leading to a longer retention time on an RP-HPLC column compared to the unconjugated protein.[7][11] This technique is particularly useful for assessing conjugation efficiency and purity.
Experimental Protocol: RP-HPLC Analysis of a 4-MBA Protein Conjugate
-
Column Selection: Choose a column suitable for protein separations, such as a C4 or C8 column with a wide pore size (e.g., 300 Å).[12][14]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample (unconjugated protein control and the 4-MBA conjugate).
-
Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[6]
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm for protein absorbance. If the conjugated molecule has a distinct chromophore, a second wavelength can be used for detection.[6]
-
Data Analysis: Compare the chromatograms of the unconjugated protein and the conjugate. The appearance of new, later-eluting peaks in the conjugate sample indicates successful conjugation. The peak areas can be integrated to quantify the relative amounts of conjugated and unconjugated species.[7]
Quantitative Data Presentation
| Sample | Retention Time (min) | Peak Area (%) | Interpretation |
| Unconjugated Protein | 15.2 | 100 | Reference |
| 4-MBA Conjugate | 15.2 | 10 | Unconjugated Protein |
| 18.5 | 90 | Conjugated Protein |
B. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is primarily used to detect and quantify aggregates that may form during the conjugation process.
Experimental Protocol: SEC Analysis
-
Column Selection: Use a column with a pore size appropriate for the molecular weight of the conjugate.
-
Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), is typically used.
-
Analysis: An increase in early-eluting peaks compared to the unconjugated protein control indicates the presence of aggregates.
II. Mass Spectrometry
Mass spectrometry is a powerful tool for determining the precise mass of the conjugate, which allows for the calculation of the average number of molecules conjugated per protein (e.g., DAR).[7]
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is often coupled with HPLC (LC-MS) for online separation and mass analysis of the intact or fragmented conjugate.
Experimental Protocol: LC-MS for Intact Mass Analysis
-
LC Separation: Perform an RP-HPLC separation as described above.
-
MS Analysis:
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
-
Acquire mass spectra across the elution profile of the protein peaks.
-
-
Data Deconvolution: The resulting multiply charged spectra are deconvoluted to determine the zero-charge mass of the unconjugated and conjugated protein species.
-
DAR Calculation: The difference in mass between the conjugated and unconjugated protein corresponds to the mass of the added 4-MBA and the conjugated molecule. The number of conjugated molecules can be determined from this mass shift.
Quantitative Data Presentation
| Species | Observed Mass (Da) | Calculated Mass (Da) | Interpretation |
| Unconjugated Antibody | 148,000 | 148,000 | DAR = 0 |
| Antibody + 2 Payloads | 150,400 | 150,400 | DAR = 2 |
| Antibody + 4 Payloads | 152,800 | 152,800 | DAR = 4 |
III. UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for determining protein concentration and estimating the degree of labeling, provided the conjugated molecule has a unique absorbance spectrum.[7][13]
Experimental Protocol: Determining Degree of Labeling (DOL)
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the conjugated molecule.[15]
-
Calculations:
-
Protein Concentration: The contribution of the conjugated molecule to the absorbance at 280 nm must be corrected for. The corrected absorbance at 280 nm (A_280,corr) is calculated as: A_280,corr = A_280 - (A_max * CF) where CF is the correction factor (ratio of the absorbance of the conjugated molecule at 280 nm to its A_max).[15] The protein concentration can then be calculated using the Beer-Lambert law with the protein's extinction coefficient.
-
Conjugated Molecule Concentration: The concentration of the conjugated molecule is calculated from its A_max using its molar extinction coefficient.
-
DOL Calculation: The DOL is the molar ratio of the conjugated molecule to the protein.[15]
-
Quantitative Data Presentation
| Parameter | Value |
| A_280 (measured) | 0.85 |
| A_max (measured) | 0.34 |
| Correction Factor (CF) | 0.2 |
| Protein Ext. Coeff. (M⁻¹cm⁻¹) | 210,000 |
| Conjugate Ext. Coeff. (M⁻¹cm⁻¹) | 15,000 |
| Calculated Protein Conc. (µM) | 3.7 |
| Calculated Conjugate Conc. (µM) | 22.7 |
| Calculated DOL | 6.1 |
IV. Stability of 4-MBA Conjugates
A critical aspect of characterization is assessing the stability of the thioether linkage, as it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[16][17][18] Hydrolysis of the succinimide (B58015) ring can stabilize the conjugate.[17][18]
Experimental Protocol: Conjugate Stability Assay
-
Incubation: Incubate the purified conjugate in PBS (pH 7.4) at 37°C, potentially with a competing thiol like glutathione.[16]
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[16]
-
Analysis: Analyze the aliquots by RP-HPLC to monitor the decrease in the intact conjugate peak and the appearance of deconjugated species over time.[16]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound N-hydroxysuccinimide ester = 98.0 HPLC 80307-12-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dokumen.pub [dokumen.pub]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. cellmosaic.com [cellmosaic.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of 4-Maleimidobutyric acid NHS ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of 4-Maleimidobutyric acid NHS ester during experimental workflows.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze in aqueous solutions, especially at neutral to alkaline pH. This renders the crosslinker inactive towards primary amines.[1][2][3] | - Prepare fresh solutions of the crosslinker in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[2][4] - Avoid storing the crosslinker in solution.[2] - Perform the NHS ester-amine coupling reaction at a pH between 7.2 and 7.5 to balance reactivity and hydrolysis.[1] While the reaction with amines is faster at higher pH, so is hydrolysis.[1][3] - Minimize the reaction time in aqueous buffer.[3] |
| Hydrolysis of the maleimide (B117702) group: The maleimide group is susceptible to hydrolysis at pH values above 7.5, which results in a non-reactive maleamic acid derivative.[5][6] | - For the maleimide-thiol conjugation step, maintain the pH of the reaction buffer strictly between 6.5 and 7.5.[1][5][6] - If performing a two-step conjugation, ensure the pH is lowered to the 6.5-7.5 range after the initial NHS ester reaction.[5] - Minimize the time the maleimide-activated molecule is in an aqueous solution, especially at pH > 7.5.[5] | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the target molecules for reaction with the crosslinker.[2] | - Use non-nucleophilic buffers such as PBS (Phosphate-Buffered Saline) or HEPES for the conjugation reaction.[1][2] | |
| Precipitation of the crosslinker: this compound NHS ester has limited aqueous solubility and may precipitate, reducing its availability for the reaction.[4] | - First, dissolve the crosslinker in a minimal amount of dry DMSO or DMF before adding it to your aqueous reaction mixture.[2][4] - Ensure the final concentration of the organic solvent is typically below 10% to avoid denaturation of proteins.[4] | |
| Inconsistent Results | Variability in buffer pH: Small variations in buffer pH can significantly impact the rates of both the desired conjugation and the competing hydrolysis reactions.[5] | - Calibrate your pH meter before each use. - Prepare fresh buffers for each experiment using high-quality reagents.[5] |
| Moisture contamination of the solid reagent: The solid crosslinker is hygroscopic and can hydrolyze upon exposure to moisture from the air.[2][7] | - Store the reagent at -20°C with a desiccant.[2] - Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound NHS ester and what do they react with? A1: this compound NHS ester is a heterobifunctional crosslinker with two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[2]
-
A maleimide group that specifically reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a stable thioether bond.[2][6]
Q2: What is hydrolysis and why is it a problem for this crosslinker? A2: Hydrolysis is a chemical reaction where the crosslinker reacts with water. Both the NHS ester and the maleimide group are susceptible to hydrolysis. This is a competing reaction that inactivates the crosslinker, preventing it from reacting with the intended target molecules and thereby reducing the efficiency of your conjugation.[1][3][5]
Q3: What are the optimal pH conditions for using this compound NHS ester? A3: The optimal pH depends on which part of the crosslinker you are reacting:
-
NHS ester reaction (with amines): The reaction is most efficient at a pH of 7.0-9.0.[5] However, to minimize hydrolysis, a pH range of 7.2-8.0 is often recommended as a compromise.[5]
-
Maleimide reaction (with thiols): The optimal and most specific reaction occurs at a pH of 6.5-7.5 .[1][5][6] Above pH 7.5, the maleimide group can react with amines and is also more prone to hydrolysis.[1][5]
Q4: Can I perform the amine and thiol reactions in a single step? A4: While possible, a two-step procedure is generally recommended to maximize efficiency and specificity.[2] This involves first reacting the NHS ester with the amine-containing molecule at pH 7.2-8.0, followed by removal of the excess crosslinker and then adding the sulfhydryl-containing molecule at pH 6.5-7.5.[2][5]
Q5: How should I store this compound NHS ester? A5: The solid reagent is moisture-sensitive and should be stored at -20°C with a desiccant .[2] Once dissolved in an organic solvent, it should be used immediately.[2] Do not store the reagent in solution, as it will hydrolyze over time.[2]
Data Presentation
The stability of both the NHS ester and maleimide moieties is highly dependent on pH. The following table summarizes the general stability profiles at 25°C.
| Functional Group | pH Range | Relative Stability/Reactivity | Notes |
| NHS Ester | 6.0 | Relatively stable, but slow reaction with amines. | |
| 7.0 - 7.5 | Good balance of amine reactivity and stability. Half-life of several hours.[8] | Recommended for two-step conjugations. | |
| 8.0 - 8.5 | Fast reaction with amines, but also rapid hydrolysis. Half-life can be as short as 10-60 minutes.[8][9] | Use with short reaction times. | |
| Maleimide | < 6.5 | Very stable, but the reaction with thiols is slow.[1] | |
| 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols.[1][5][6] | Highly recommended pH range for the second step of conjugation. | |
| > 7.5 | Susceptible to hydrolysis and can react with amines, losing specificity.[1][5][6] | Avoid this pH range for maleimide-thiol coupling. |
Experimental Protocols
Protocol: Two-Step Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Molecule
This protocol provides a general framework for conjugating a protein with available primary amines (Protein-NH2) to a molecule with a free sulfhydryl group (Molecule-SH).
Materials:
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)
-
Buffer B: Sulfhydryl-free buffer, pH 6.5-7.0 (e.g., PBS with 1-5 mM EDTA)
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Protein with the NHS Ester
-
Prepare Protein-NH2 in Buffer A at a concentration of 1-10 mg/mL.[5]
-
Immediately before use, dissolve this compound NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[4]
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[5] The optimal ratio should be determined empirically.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[2]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Buffer B.[2][4] This step is critical to prevent quenching of the maleimide group.
Step 2: Conjugation of the Maleimide-Activated Protein to the Sulfhydryl-Containing Molecule
-
Ensure your Molecule-SH has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.[4]
-
Immediately combine the desalted, maleimide-activated Protein-NH2 with your Molecule-SH in Buffer B.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[2]
-
(Optional) To stop the reaction, you can add a small molecule containing a free sulfhydryl, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[4]
Visualizations
Caption: Competing hydrolysis pathways for this compound NHS ester.
Caption: Recommended two-step workflow for conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with 4-Maleimidobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) using 4-Maleimidobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a Critical Quality Attribute (CQA) because it directly impacts the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[2] An imbalance in DAR can lead to an ineffective therapeutic if the drug load is too low, or increased toxicity and faster clearance if the drug load is too high.[2] Therefore, precise control over the DAR is crucial for developing a safe and effective ADC.[2][3]
Q2: What is the role of this compound in ADC conjugation?
A2: this compound is a heterobifunctional crosslinker.[4] It contains a sulfhydryl-reactive maleimide (B117702) group and a terminal carboxylic acid.[4] The maleimide group specifically and efficiently reacts with thiol (sulfhydryl) groups on cysteine residues of an antibody, forming a stable covalent thioether bond.[][6][] The carboxylic acid end can be activated to react with other molecules, such as the drug payload, enabling the linkage of the drug to the antibody.[4]
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
A3: The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[][8][9] Within this range, the reaction is highly specific for thiol groups.[] At a pH below 6.5, the reaction rate decreases. At a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can begin to react with primary amines, such as the side chains of lysine (B10760008) residues, leading to a loss of selectivity and product heterogeneity.[][8][9]
Q4: What are the common analytical methods for determining DAR?
A4: Several analytical methods are used to determine the average DAR and drug load distribution. The most common techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[1][10] UV/Vis spectroscopy can also provide a simple and quick estimation of the average DAR but does not give information about the distribution of different drug-loaded species.[1][11][]
Q5: What are the potential side reactions during maleimide conjugation?
A5: The primary side reactions include hydrolysis of the maleimide ring and the retro-Michael reaction.[8][13] Maleimide hydrolysis, which is accelerated at higher pH, results in an open-ring form that is unreactive towards thiols.[][13] The retro-Michael reaction is a reversal of the conjugation, where the thioether bond breaks, leading to premature drug release.[8][13][14] This can be a significant issue for ADC stability in vivo.[15][16]
Troubleshooting Guides
Problem: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction | The reduction of interchain disulfide bonds is critical to expose free thiol groups for conjugation.[2][9] Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature.[6][17][18] Remove excess reducing agent before adding the maleimide linker to prevent it from capping the linker. |
| Hydrolyzed Maleimide Linker | Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[][8][13] Always prepare aqueous solutions of the this compound-drug conjugate immediately before use.[8] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[8] |
| Incorrect Reaction pH | The reaction pH significantly impacts efficiency and specificity.[8][9] Maintain a reaction pH between 6.5 and 7.5 for optimal results.[] Lower pH slows the reaction, while higher pH increases hydrolysis and non-specific reactions with amines.[8][9] |
| Insufficient Molar Ratio of Linker | The stoichiometry of the reactants affects the final DAR.[2] Start with a molar excess of the maleimide-linker (e.g., 5:1 to 20:1 linker-to-antibody ratio) to drive the reaction to completion.[8][19][20] This ratio may need to be optimized for each specific antibody-drug combination.[8] |
| Inaccessible Cysteine Residues | The target cysteine residues on the antibody may be sterically hindered or part of remaining disulfide bonds.[8] Ensure the reduction step is sufficient to expose the necessary thiols.[8] |
Problem: Premature Drug Release or ADC Instability
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond formed by maleimide conjugation can be reversible, leading to payload exchange with other thiols like glutathione (B108866) in vivo.[8][16] This can cause premature drug release and off-target toxicity.[16] |
| Stabilization through Hydrolysis | To create a more stable linkage, the succinimide (B58015) ring formed after conjugation can be intentionally hydrolyzed.[6][8] After the initial conjugation reaction, adjust the pH of the ADC solution to 8.5-9.0 and incubate at room temperature or 37°C.[8][9] This opens the ring to form a stable maleamic acid derivative that is not susceptible to the retro-Michael reaction.[16] Monitor the completion of the hydrolysis by mass spectrometry.[8][9] |
Problem: ADC Aggregation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | High DAR values (e.g., >4) can significantly increase the hydrophobicity of the ADC, leading to aggregation and faster clearance from circulation.[2] |
| Optimize for Lower DAR | If aggregation is observed, consider targeting a lower average DAR (e.g., 2 or 4). This often provides a better balance between efficacy and manufacturability.[2] |
| Control of Organic Solvents | During the conjugation reaction, the maleimide-drug linker is often dissolved in an organic solvent like DMSO. A high percentage of organic solvent in the final reaction mixture can promote antibody aggregation.[21] Keep the final concentration of the organic solvent as low as possible, typically below 10%. |
| Formulation Buffers | Use appropriate formulation buffers containing excipients like polysorbate to improve the stability and solubility of the final ADC product. |
Data Presentation
Table 1: Comparison of Common DAR Analytical Methods
| Analytical Method | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher DAR species are more hydrophobic and elute later.[1][22] | Provides detailed drug load distribution; uses mild, non-denaturing conditions.[1][] Standard method for cysteine-conjugated ADCs.[22] | Mobile phase is incompatible with mass spectrometry.[1] Not suitable for lysine-conjugated ADCs.[22] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on polarity under denaturing conditions.[22] | Compatible with mass spectrometry.[1] Can analyze drug load on light and heavy chains separately.[10][] | Denaturing conditions disrupt the intact antibody structure.[22] |
| LC-MS | Separates components by liquid chromatography and identifies them by mass-to-charge ratio. | Provides detailed information on DAR, drug distribution, and identification of different ADC forms.[10] Can detect total antibody and conjugated forms.[11] | Can be complex and requires specialized equipment.[10] |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to calculate the average concentration of the antibody and the drug.[] | Quick, simple, and convenient for determining average DAR.[][22] | Provides only an average DAR, no information on drug load distribution.[1][10] Inaccurate if free drug is present.[1] |
Table 2: Influence of DAR on Key ADC Properties
| DAR Value | Efficacy | Toxicity | Pharmacokinetics (PK) |
| Low (e.g., 2) | Generally sufficient potency. | Lower systemic toxicity. | Slower clearance, longer plasma half-life.[2] |
| Intermediate (e.g., 4) | Often considered optimal for balancing potency and safety.[21] | Balanced toxicity profile. | Moderate clearance rate. |
| High (e.g., 8) | May offer the highest potency but can have diminishing returns.[2] | Increased risk of systemic and off-target toxicity.[2] | Faster clearance, shorter plasma half-life due to increased hydrophobicity.[2] |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiols for conjugation.
-
Preparation : Prepare the antibody in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS, with 1-2 mM EDTA, pH 7.2-7.4).[8][18]
-
Add Reducing Agent : Add a freshly prepared solution of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A molar excess of 2-5 moles of TCEP per mole of antibody is typical for partial reduction to achieve a DAR of 2-4.[2] For full reduction of all four interchain disulfides, a higher excess may be needed.
-
Incubation : Incubate the reaction mixture at 37°C for 1-2 hours.[2][18]
-
Removal of Excess TCEP : Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or a spin filtration unit (30 kDa MWCO), exchanging the antibody into a fresh, degassed conjugation buffer.[8][18]
Protocol 2: Conjugation with this compound-Drug Linker
This protocol assumes the drug has been pre-functionalized with the this compound linker.
-
Prepare Linker-Payload : Dissolve the maleimide-activated linker-payload in a minimal amount of a dry organic solvent (e.g., DMSO). Prepare this solution immediately before use.[8][17]
-
Adjust Concentrations : Adjust the concentration of the reduced antibody (from Protocol 1) in the conjugation buffer (pH 6.5-7.5) to a final concentration of 2-10 mg/mL.[17]
-
Conjugation Reaction : Add the linker-payload solution to the reduced antibody solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% to avoid antibody aggregation.[21] The molar ratio of linker-payload to antibody should be optimized (e.g., start with a 10-fold molar excess).[8]
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Quench Reaction : Quench any unreacted maleimide groups by adding a thiol-containing molecule such as N-acetylcysteine or cysteine to the reaction mixture.
-
Purification : Purify the resulting ADC from unreacted linker-payload and other impurities using methods like size-exclusion chromatography (SEC) or affinity chromatography.[9]
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the DAR of a cysteine-linked ADC.
-
Sample Preparation : Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
Mobile Phases :
-
Mobile Phase A : High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B : Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Method :
-
Column Equilibration : Equilibrate the HIC column (e.g., a Butyl-NPR column) with 100% Mobile Phase A.[2]
-
Sample Injection : Inject 10-50 µg of the ADC sample.[2]
-
Gradient Elution : Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. Species with higher DAR are more hydrophobic and will elute later.
-
Detection : Monitor the elution profile at 280 nm.
-
-
Data Analysis :
-
Peak Integration : Integrate the areas of the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, 4, 6, 8).
-
Calculate Average DAR : Calculate the weighted average DAR using the relative peak area percentages for each species.[]
-
Visualizations
Caption: General workflow for ADC development, from antibody reduction to final product analysis.
Caption: Key chemical pathways in maleimide-thiol conjugation, including desired and side reactions.
Caption: A logical flowchart for troubleshooting and resolving issues of low DAR in experiments.
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 4. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 6. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. broadpharm.com [broadpharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmiweb.com [pharmiweb.com]
Minimizing non-specific binding in 4-Maleimidobutyric acid reactions
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing non-specific binding and troubleshooting common issues encountered when using 4-Maleimidobutyric acid for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The ideal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] Within this window, the reaction is highly selective for sulfhydryl (thiol) groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
Q2: What happens if the pH is too high or too low?
A2:
-
Below pH 6.5: The rate of conjugation slows down significantly because the thiol group is more likely to be protonated and thus less nucleophilic.[2]
-
Above pH 7.5: The reaction loses its selectivity. Maleimides begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2][3][4] Additionally, the maleimide (B117702) ring itself becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][2][4]
Q3: What are the primary causes of non-specific binding in maleimide reactions?
A3: Non-specific binding can arise from several sources:
-
Reaction with Non-Target Nucleophiles: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues) on proteins.[1][4]
-
Hydrophobic Interactions: The linker and the molecule being conjugated may have hydrophobic regions that can non-covalently associate with proteins or surfaces.
-
Ionic Interactions: Charged molecules can interact with oppositely charged surfaces or biomolecules.
-
Maleimide Hydrolysis: While not a binding event, the hydrolysis of the maleimide ring prior to conjugation inactivates the linker, reducing the efficiency of the specific reaction and leaving potentially reactive carboxyl groups.[1]
Q4: How should I prepare and store my maleimide stock solutions?
A4: Maleimide stock solutions should be freshly prepared in an anhydrous, biocompatible solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a concentration of around 10 mM.[5][6] Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis.[1] If you must store a stock solution, keep it protected from light at -20°C for no longer than one month.[5][6]
Q5: What is a "retro-Michael reaction" and why is it a concern?
A5: The thioether bond formed between a maleimide and a thiol is potentially reversible through a retro-Michael reaction.[7][8] This is especially problematic in environments rich in other thiols, such as in vivo where glutathione (B108866) is abundant. The conjugated molecule can be released from its target and transferred to other thiols, leading to off-target effects and reduced efficacy.[8] This is a major concern for antibody-drug conjugates (ADCs).[7][8]
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield / Low Signal | Inaccessible or Oxidized Cysteines: Target thiols have formed disulfide bonds and are unavailable for reaction.[8][9][10] | Pre-reduce your protein/peptide. Use a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature.[6][8][9][10] Note: If using DTT, it must be removed before adding the maleimide reagent. |
| Maleimide Hydrolysis: The maleimide linker was inactivated by exposure to water/high pH before it could react.[1][8] | Prepare maleimide solutions fresh in anhydrous DMSO or DMF.[5][6] Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][2] | |
| Insufficient Molar Ratio: Not enough maleimide reagent was used to drive the reaction to completion. | Increase the molar excess of the maleimide reagent. A starting point of 10:1 to 20:1 (maleimide:protein) is often recommended.[2][5][6] | |
| High Background Signal / Non-Specific Binding | Incorrect Reaction pH: The pH is above 7.5, causing the maleimide to react with amines (lysine).[1][2] | Strictly control the pH. Maintain the reaction buffer between pH 6.5 and 7.5 using a non-nucleophilic buffer like PBS or HEPES.[1][2][9] |
| Insufficient Blocking: Exposed surfaces on plates or beads have sites for non-specific adsorption. | For assays like ELISA, increase the blocking incubation time or change the blocking agent. Using 5-10% normal serum from the same species as the secondary antibody is effective.[11][12] | |
| Excess Reagent Not Removed: Unreacted maleimide conjugate is still present in the assay. | Purify the conjugate after the reaction using methods like gel filtration, dialysis, or HPLC to remove excess, unreacted reagents.[5] Quench the reaction by adding a free thiol like cysteine or β-mercaptoethanol. | |
| Conjugate is Unstable / Loss of Activity Over Time | Retro-Michael Reaction (Thiol Exchange): The conjugate is reverting, and the payload is being transferred to other thiols.[8] | Induce hydrolysis post-conjugation. After purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0).[2][8] This creates a stable, albeit heterogeneous, product that is resistant to the reverse reaction.[1][7] |
| Improper Storage: The conjugate is degrading due to incorrect storage conditions. | For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light.[5] For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%), or add 50% glycerol (B35011) and store at -20°C.[5][6][13] |
Key Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
This protocol provides a framework for conjugating a thiol-containing protein with a this compound derivative.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.[6][9][10]
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent thiol oxidation.[6][9][10]
-
-
(Optional) Reduction of Disulfides:
-
To make more cysteine residues available, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[6][8][10]
-
Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.[6][8][10]
-
TCEP does not contain thiols and generally does not need to be removed before the maleimide addition. If using DTT, it must be removed via a desalting column prior to the next step.[4]
-
-
Conjugation Reaction:
-
Prepare a fresh 10 mM stock solution of the this compound reagent in anhydrous DMSO or DMF.[5][6]
-
Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). This should be optimized for each specific protein.[5][6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[5][6]
-
-
Quenching and Purification:
-
(Optional but recommended) Quench any excess maleimide by adding a free thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubating for 15 minutes.[3]
-
Remove excess, unreacted maleimide reagent and the quenching agent by purifying the conjugate. Suitable methods include gel filtration (e.g., G-25 columns), dialysis, or HPLC.[5][6]
-
-
Storage:
Visual Guides
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. arp1.com [arp1.com]
- 13. biotium.com [biotium.com]
Technical Support Center: Quenching Unreacted 4-Maleimidobutyric Acid After Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted 4-Maleimidobutyric acid and other maleimide-containing reagents following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound after a conjugation reaction?
Quenching is a critical step to stop the conjugation reaction and prevent unwanted side reactions.[1][2] Unreacted maleimides can react with free thiols on other proteins or molecules in a sample, leading to non-specific labeling, cross-linking, and the formation of protein aggregates. In the context of antibody-drug conjugates (ADCs), quenching prevents the maleimide (B117702) from reacting with other thiol-containing molecules in vivo, such as glutathione (B108866) or albumin, which could lead to off-target toxicity and reduced therapeutic efficacy.[3]
Q2: What are the most common quenching agents for maleimide reactions?
Small molecules containing a free thiol group are the most common and effective quenching agents. These include:
-
L-cysteine [2]
-
2-Mercaptoethanol (β-mercaptoethanol or BME) [1]
-
Dithiothreitol (DTT) [1]
-
Glutathione (GSH) [3]
Q3: How do I choose the best quenching agent for my experiment?
The choice of quenching agent depends on several factors, including the nature of your conjugate, downstream applications, and the desired final buffer composition.
-
L-cysteine is a good general-purpose quenching agent.
-
2-Mercaptoethanol (BME) and Dithiothreitol (DTT) are potent reducing agents and are effective quenchers. However, if your protein of interest has disulfide bonds that are essential for its structure or function, the use of these strong reducing agents should be carefully considered.
-
Glutathione (GSH) is a biologically relevant thiol and can be a suitable quencher, particularly for in vivo applications.
Q4: What is the optimal pH for the quenching reaction?
The quenching reaction, which is a thiol-maleimide reaction, is most efficient and specific at a pH between 6.5 and 7.5.[4][5] At a pH above 7.5, maleimides can also react with primary amines (e.g., lysine (B10760008) residues), and the rate of maleimide hydrolysis increases, rendering it unreactive towards thiols.[1]
Q5: What are the potential side reactions during maleimide conjugation and quenching?
Several side reactions can occur:
-
Hydrolysis of the maleimide: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, making it unreactive to thiols.[1][5]
-
Reaction with amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][5]
-
Retro-Michael reaction (deconjugation): The thioether bond formed between the maleimide and the thiol is potentially reversible, which can lead to the dissociation of the conjugate.[3]
-
Thiazine (B8601807) rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Quenching (presence of unreacted maleimide) | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent to 20-50 fold over the initial amount of maleimide. |
| Short incubation time for quenching. | Increase the quenching incubation time to 30-60 minutes at room temperature. | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction mixture is between 6.5 and 7.5 during quenching. | |
| Precipitation or Aggregation of the Conjugate | Over-labeling of the protein. | Optimize the molar ratio of the maleimide reagent to the protein during the conjugation step to avoid excessive modification. |
| The conjugate is not soluble in the final buffer. | Perform a buffer exchange into a more suitable buffer after quenching and purification. Consider the use of solubility-enhancing agents if compatible with your downstream application. | |
| The quenching agent is causing precipitation. | Test a different quenching agent. Ensure the final concentration of the quenching agent is not excessively high. | |
| Loss of Biological Activity of the Conjugate | The quenching agent is denaturing the protein. | Use a milder quenching agent. If using DTT or BME, consider reducing the concentration or switching to L-cysteine or GSH. Perform quenching at a lower temperature (4°C). |
| The maleimide reagent has reacted with a critical functional residue on the protein. | If possible, use site-specific conjugation methods to target non-essential residues. | |
| High Background in Downstream Assays | Residual unreacted maleimide or quenching agent is interfering with the assay. | Ensure complete quenching and thorough purification of the conjugate after quenching to remove all small molecules. |
Quantitative Data on Quenching Agents
The efficiency of quenching is dependent on the second-order rate constant of the reaction between the maleimide and the thiol-containing quenching agent. A higher rate constant indicates a faster and more efficient reaction. The following table summarizes available kinetic data for the reaction of maleimides with common quenching agents.
Disclaimer: The following rate constants were compiled from different studies and may have been determined under varying experimental conditions (e.g., pH, temperature, specific maleimide derivative). Therefore, this table should be used as a general guide for relative reactivity.
| Quenching Agent | Thiol pKa | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| L-cysteine | ~8.3 | ~10² - 10³ | The reaction is generally complete in under 2 minutes.[6][7] |
| 2-Mercaptoethanol (BME) | ~9.5 | Slower than L-cysteine | The higher pKa results in a lower concentration of the more reactive thiolate anion at neutral pH compared to cysteine. |
| Glutathione (GSH) | ~8.8 | ~10² | The retro-Michael addition and thiol exchange with glutathione have been studied, with half-lives of conversion ranging from hours to days depending on the maleimide conjugate.[8][9] |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
This protocol describes a general procedure for quenching a maleimide conjugation reaction with a thiol-containing compound.
Materials:
-
Conjugation reaction mixture containing the unreacted this compound derivative.
-
Quenching agent stock solution (e.g., 1 M L-cysteine, 1 M 2-Mercaptoethanol, or 1 M Glutathione in a suitable buffer).
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette).
Procedure:
-
Prepare the Quenching Agent: Prepare a fresh stock solution of the chosen quenching agent.
-
Add Quenching Agent: Add the quenching agent to the conjugation reaction mixture to achieve a final concentration that is in significant molar excess (typically 20- to 50-fold) over the initial concentration of the this compound derivative.
-
Incubate: Gently mix the reaction and incubate for 30 to 60 minutes at room temperature.
-
Purification: Proceed immediately to the purification step to remove the quenched maleimide, excess quenching agent, and other small molecule byproducts from the final conjugate. This can be achieved by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Verification (Optional): The completeness of the quenching reaction can be verified by analytical techniques such as HPLC or mass spectrometry to confirm the absence of the unreacted maleimide.
Visualizations
Caption: Experimental workflow for maleimide conjugation and quenching.
Caption: Troubleshooting logic for quenching maleimide reactions.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Dealing with precipitation during 4-Maleimidobutyric acid conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Maleimidobutyric acid (GMBS) and its derivatives for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step GMBS conjugation reaction?
A1: For a successful two-step conjugation using GMBS, it is crucial to control the pH for each reaction step. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester of GMBS with primary amines on the first protein, which is most efficient at a pH range of 7.2-8.5.[1] The second step, the reaction of the maleimide (B117702) group with free sulfhydryl groups on the second protein, is optimal at a pH range of 6.5-7.5.[1][2][3][4][5][6] Maintaining the pH within these ranges maximizes conjugation efficiency while minimizing side reactions like maleimide hydrolysis, which becomes more significant at pH values above 7.5.[2][3]
Q2: My GMBS reagent won't dissolve in my aqueous reaction buffer. What should I do?
A2: GMBS is not readily soluble in aqueous buffers.[3][4] It should first be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[3][4][7] This stock solution can then be added to your aqueous reaction buffer. It is important to ensure that the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation and precipitation of the protein.[3] If solubility issues persist, consider using a water-soluble analog like Sulfo-GMBS, which is soluble in water and many aqueous buffers up to approximately 10 mM.[3]
Q3: I am observing precipitation during my conjugation reaction. What are the potential causes and how can I prevent it?
A3: Precipitation during GMBS conjugation can be caused by several factors:
-
High Protein Concentration: Excessively high concentrations of proteins can lead to aggregation and precipitation.[1]
-
Suboptimal Buffer Conditions: An inappropriate pH or buffer composition can affect the stability of the protein, causing it to precipitate.[1][8]
-
Hydrophobicity of the Conjugate: The addition of the GMBS crosslinker and the conjugated molecule can increase the hydrophobicity of the protein, leading to reduced solubility and precipitation.[9]
-
Organic Solvent Concentration: While necessary to dissolve GMBS, a high concentration of organic solvents like DMSO or DMF can denature the protein.[3][9]
To prevent precipitation, you can try the following:
-
Optimize the protein concentration by performing the reaction at a lower concentration.
-
Ensure the buffer pH is within the optimal range for both the reaction and protein stability (typically pH 6.5-7.5 for the maleimide-thiol reaction).[2][3]
-
Use a buffer system known to maintain protein solubility, such as phosphate-buffered saline (PBS).[1]
-
Minimize the final concentration of the organic solvent used to dissolve the GMBS.
-
Consider using a more hydrophilic crosslinker if the hydrophobicity of the conjugate is the issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during or after conjugation | High protein concentration. | Decrease the concentration of the protein in the reaction mixture.[1] |
| Suboptimal buffer pH or composition. | Ensure the reaction buffer pH is between 6.5 and 7.5 for the maleimide-thiol reaction and that the buffer components do not interfere with the reaction.[1][2][8] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[1] | |
| GMBS is not fully dissolved. | Ensure GMBS is completely dissolved in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[3][4] | |
| Increased hydrophobicity of the conjugated protein. | Try to keep the labeling stoichiometry to a minimum (e.g., 1:1) to reduce the number of hydrophobic molecules attached to the protein.[9] Consider using a more hydrophilic crosslinker. | |
| High concentration of organic solvent. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) below 10% to avoid protein denaturation.[3] | |
| Low Conjugation Yield | Inactive GMBS due to hydrolysis. | GMBS is moisture-sensitive.[3] Store it desiccated at -20°C and allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3] Prepare GMBS solutions immediately before use.[1] |
| Incorrect pH for the reaction steps. | For the NHS ester-amine reaction, use a pH of 7.2-8.5. For the maleimide-thiol reaction, use a pH of 6.5-7.5.[1] | |
| Presence of interfering substances in the buffer. | Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, beta-mercaptoethanol) as they will compete with the reaction.[1][8] | |
| Insufficient molar excess of GMBS. | Use a 10- to 20-fold molar excess of the maleimide-containing reagent to drive the reaction to completion.[2] The optimal ratio should be determined empirically.[10] | |
| Oxidized sulfhydryl groups on the protein. | Reduce disulfide bonds in the protein using a reducing agent like TCEP before the conjugation reaction.[7][11] | |
| Non-Specific Binding | Reaction with primary amines at high pH. | The maleimide group can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5, leading to a loss of selectivity.[2] Maintain a pH of 6.5-7.5 for the maleimide-thiol reaction. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using GMBS
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH₂
-
Protein-SH
-
GMBS (this compound N-succinimidyl ester)
-
Organic Solvent: Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1][3]
-
Desalting Columns
Procedure:
Step 1: Activation of Protein-NH₂ with GMBS
-
Prepare Protein-NH₂: Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL.[1]
-
Prepare GMBS Stock Solution: Immediately before use, dissolve GMBS in DMSO or DMF to a concentration of 10 mM.[3]
-
Activation Reaction: Add a 10- to 20-fold molar excess of the GMBS stock solution to the Protein-NH₂ solution.[2] Mix gently.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[3]
-
Removal of Excess GMBS: Remove non-reacted GMBS using a desalting column equilibrated with Conjugation Buffer.[3]
Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH
-
Prepare Protein-SH: If necessary, reduce any disulfide bonds in Protein-SH using a reducing agent like TCEP. Purify the reduced protein from the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ with Protein-SH in the desired molar ratio.
-
Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.[8]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as cysteine or beta-mercaptoethanol to quench any unreacted maleimide groups.[8]
-
Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to separate the conjugate from unreacted proteins.
Visualizations
Caption: Workflow for a two-step protein-protein conjugation using GMBS.
Caption: Troubleshooting logic for precipitation during GMBS conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cyanagen.com [cyanagen.com]
- 5. interchim.fr [interchim.fr]
- 6. GMBS crosslinker — CF Plus Chemicals [cfplus.cz]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotium.com [biotium.com]
Side reactions of maleimides in bioconjugation and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with maleimide (B117702) chemistry in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of maleimides in bioconjugation?
A1: The main side reactions involving maleimides are hydrolysis of the maleimide ring, reaction with primary amines (such as lysine (B10760008) residues), and the retro-Michael reaction, which can lead to thiol exchange.[1][2][3] When conjugating with a peptide or protein containing an N-terminal cysteine, a thiazine (B8601807) rearrangement can also occur.[3][4]
Q2: How does pH affect maleimide-thiol conjugation?
A2: The pH of the reaction buffer is a critical parameter. The optimal pH range for selective thiol-maleimide conjugation is between 6.5 and 7.5.[5][6][7][8] Below pH 6.5, the reaction rate decreases as the thiol group is less nucleophilic.[8] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, leading to a loss of selectivity.[3][5][7][8]
Q3: What is a retro-Michael reaction and why is it a concern?
A3: The retro-Michael reaction is the reversal of the initial thiol-maleimide addition.[1][2] This can lead to the dissociation of the conjugate. In a biological environment rich in other thiols like glutathione (B108866), the released maleimide can then react with these other molecules in what is known as a thiol exchange or "payload migration".[1][5] This is a significant concern for applications like antibody-drug conjugates (ADCs) as it can lead to off-target toxicity and reduced efficacy.[1][9]
Q4: Can I store maleimide reagents in an aqueous buffer?
A4: It is not recommended to store maleimide-containing products in aqueous solutions for extended periods, as the maleimide group is susceptible to hydrolysis, which renders it unreactive to thiols.[3][5] Stock solutions should be prepared fresh in a dry, aprotic organic solvent such as DMSO or DMF and used immediately.[3][6][8]
Troubleshooting Guide
Problem 1: Low conjugation efficiency or no reaction.
-
Possible Cause: The maleimide reagent may have hydrolyzed prior to the reaction. This is more likely if the reagent was stored in an aqueous buffer or if the reaction pH is too high.[3][8]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always use freshly prepared solutions of your maleimide reagent from a dry, aprotic solvent like DMSO or DMF.[3][8]
-
Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[5][6][7][8]
-
Check for Competing Thiols: Make sure your reaction buffer is free of thiol-containing compounds like DTT or beta-mercaptoethanol, which will compete with your target molecule for reaction with the maleimide.[7] TCEP is a suitable alternative for disulfide reduction as it does not contain a thiol group.[7]
-
Increase Molar Excess: Using a 10-20 fold molar excess of the maleimide reagent can help drive the reaction to completion.[3][8]
-
Problem 2: My conjugate is unstable and loses its payload in vivo.
-
Possible Cause: The thiosuccinimide linkage is likely undergoing a retro-Michael reaction, leading to thiol exchange with endogenous thiols like glutathione or albumin.[1]
-
Troubleshooting Steps:
-
Post-Conjugation Hydrolysis: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to the more stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[9][10] This can be achieved by incubating the conjugate at a pH of 8.5-9.0.[3]
-
Use Next-Generation Maleimides (NGMs): Consider using NGMs, such as dibromomaleimides, which form more stable conjugates.[11][12][13] Some NGMs are designed to re-bridge disulfide bonds, enhancing stability.[14][15]
-
Transcyclization: For conjugates with an N-terminal cysteine, allowing for an extended incubation time can promote a transcyclization reaction, forming a more stable six-membered ring.[16][17]
-
Problem 3: I am observing product heterogeneity and multiple peaks on my HPLC.
-
Possible Cause: This could be due to a combination of factors. The reaction of maleimide with primary amines at higher pH can lead to different conjugated species. Also, post-conjugation hydrolysis of the thiosuccinimide ring can result in two isomeric products.[8] If the conjugation is with an N-terminal cysteine, thiazine rearrangement can also contribute to heterogeneity.[4]
-
Troubleshooting Steps:
-
Strict pH Control: Maintain the reaction pH strictly between 6.5 and 7.5 to minimize reaction with amines.[5][6]
-
Control Hydrolysis: If you are intentionally hydrolyzing the conjugate to improve stability, be aware that this will generate isomers.[8] Analytical characterization should account for this.
-
Prevent Thiazine Rearrangement: For N-terminal cysteine conjugations, performing the reaction at a lower pH (around 6.5) can help suppress thiazine formation.[4] Acetylation of the N-terminal amine can also prevent this side reaction.[18]
-
Quantitative Data Summary
Table 1: pH Influence on Maleimide Reactions
| pH Range | Primary Reaction with Maleimide | Side Reactions |
| < 6.5 | Slow reaction with thiols | |
| 6.5 - 7.5 | Optimal for selective thiol conjugation [5][6][7] | Minimal hydrolysis and amine reaction |
| > 7.5 | Reaction with primary amines (e.g., lysine)[5][7] | Increased rate of maleimide hydrolysis[7][8] |
| > 8.5 | Favorable for reaction with primary amines[7] | Rapid hydrolysis of maleimide[7] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline with EDTA).[19] If disulfide bonds need to be reduced, treat with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[3][20] Remove excess TCEP if necessary.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in a minimal amount of a dry, aprotic organic solvent (e.g., DMSO or DMF).[21]
-
Conjugation Reaction: Add the maleimide solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide is a good starting point.[3][20]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[20]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or beta-mercaptoethanol.[7]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Post-Conjugation Stabilization by Hydrolysis
-
Conjugation: Perform the thiol-maleimide conjugation as described in Protocol 1.
-
Purification: Purify the conjugate to remove any unreacted maleimide.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0.[3]
-
Incubation: Incubate the solution at room temperature or 37°C. Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry until the reaction is complete.[3]
-
Final Buffer Exchange: Perform a final buffer exchange into the desired storage buffer.
Visualizations
Caption: Key reaction pathways in maleimide bioconjugation.
Caption: Troubleshooting workflow for common maleimide conjugation issues.
Caption: Competing pathways determining conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. lumiprobe.com [lumiprobe.com]
Technical Support Center: 4-Maleimidobutyric Acid (4-MBA) Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 4-Maleimidobutyric acid (4-MBA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol (e.g., cysteine residue on a protein)?
A1: The optimal pH range for the reaction of the maleimide (B117702) group of 4-MBA with a thiol is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing side reactions. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1]
Q2: Can this compound react with amines (e.g., lysine (B10760008) residues)?
A2: Yes, the maleimide group of 4-MBA can react with primary amines, such as the side chain of lysine. This reaction, however, is significantly slower than the reaction with thiols at neutral pH. The reaction with amines becomes more competitive at pH values above 7.5.[1] For optimal selectivity for thiols, it is recommended to perform the conjugation reaction at a pH between 6.5 and 7.5.[1]
Q3: What is maleimide hydrolysis and how does pH affect it?
A3: Maleimide hydrolysis is the ring-opening of the maleimide group upon reaction with water. This renders the 4-MBA inactive and unable to react with thiols. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[1][2] It is crucial to be aware of this, as both the unreacted 4-MBA and the thioether conjugate can undergo hydrolysis at neutral to high pH.
Q4: What are the main side reactions to be aware of during 4-MBA conjugation?
A4: Besides hydrolysis and reaction with amines, other potential side reactions include:
-
Retro-Michael reaction: The thioether bond formed between the maleimide and the thiol is potentially reversible, especially in the presence of other thiols.
-
Thiazine (B8601807) rearrangement: This can occur when conjugating to an N-terminal cysteine, where the N-terminal amine attacks the succinimide (B58015) ring. This rearrangement is more rapid at elevated pH.[1]
Q5: How can I activate the carboxylic acid group of this compound for conjugation?
A5: The carboxylic acid group of 4-MBA can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. This activated form can then efficiently react with primary amines to form a stable amide bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive 4-MBA due to hydrolysis. | Prepare fresh solutions of 4-MBA immediately before use. Avoid storing 4-MBA in aqueous solutions, especially at neutral or high pH. |
| Suboptimal pH for thiol reaction. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for maleimide-thiol conjugation.[1] | |
| Oxidized or inaccessible thiols on the protein/peptide. | Pre-treat the protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free, reduced thiols are available for reaction. | |
| Competition with other nucleophiles. | If the reaction pH is too high (>7.5), reaction with amines (lysine residues) can compete. Lower the pH to the 6.5-7.5 range. Ensure the buffer does not contain primary amines (e.g., Tris) or other thiols. | |
| Poor Specificity (Reaction with Amines) | Reaction pH is too high. | Lower the reaction pH to 6.5-7.5 to favor the reaction with thiols over amines.[1] |
| Conjugate Instability | Retro-Michael reaction (thiol exchange). | After conjugation, consider lowering the pH of the final product for storage, as the thioether bond is more stable at acidic pH. |
| Hydrolysis of the thioether conjugate. | If long-term stability in solution is required, be aware that the succinimide ring of the conjugate can hydrolyze. Store the conjugate at a lower pH if possible. |
Data Summary
Table 1: pH-Dependence of Maleimide Reactions
| pH Range | Primary Reaction with Maleimide | Relative Rate | Notes |
| < 6.5 | Thiol-Maleimide Reaction | Slower | The concentration of the reactive thiolate anion is lower. |
| 6.5 - 7.5 | Thiol-Maleimide Reaction | Optimal | Highly selective for thiols over amines. [1] |
| > 7.5 | Thiol-Maleimide Reaction & Amine-Maleimide Reaction | Thiol reaction is still faster, but amine reaction becomes competitive. | Loss of selectivity.[1] |
| > 8.5 | Amine-Maleimide Reaction & Hydrolysis | Increased rate of reaction with amines and significant hydrolysis. | Not recommended for selective thiol conjugation. |
Table 2: Stability of a Maleimide Compound at 20°C in Different pH Buffers
| pH | Incubation Time | % Intact Maleimide Compound |
| 5.5 | 25 hours | 96% |
| 6.5 | 25 hours | 80% |
| 7.4 | 25 hours | 23% |
| (Data adapted from a study on a phenyloxadiazolyl methyl sulfone (PODS) maleimide derivative and may not be fully representative of 4-MBA, but illustrates the general trend of pH-dependent hydrolysis.) |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of 4-MBA to create a more reactive NHS ester.
Materials:
-
This compound (4-MBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve 4-MBA in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the final desired concentration (e.g., 10 mM).
-
Add a 1.5-fold molar excess of NHS to the 4-MBA solution. Mix well.
-
Add a 1.5-fold molar excess of EDC to the solution. Mix well.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The resulting 4-MBA-NHS ester solution is now ready for reaction with a primary amine-containing molecule. It is recommended to use the activated 4-MBA immediately.
Protocol 2: Conjugation of a Cysteine-Containing Peptide with 4-MBA
This protocol provides a general procedure for conjugating 4-MBA to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound (4-MBA)
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.0, containing 1 mM EDTA
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine in water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has been stored under conditions that may lead to disulfide bond formation, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dissolve 4-MBA in a minimal amount of DMF or DMSO and add it to the peptide solution. A 10 to 20-fold molar excess of 4-MBA over the peptide is typically used.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench the reaction and consume any unreacted 4-MBA, add the quenching reagent to a final concentration of 10-20 mM and incubate for an additional 30 minutes.
-
Purify the conjugate from excess 4-MBA and quenching reagent using a suitable method such as size-exclusion chromatography.
Visualizations
Caption: pH-dependent reaction specificity of this compound.
References
Technical Support Center: Post-Reaction Removal of Excess 4-Maleimidobutyric Acid (GMBS) Crosslinker
Welcome to the technical support center for bioconjugation troubleshooting. This guide provides detailed information for researchers, scientists, and drug development professionals on the effective removal of excess 4-Maleimidobutyric acid (GMBS) crosslinker following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess GMBS crosslinker after the reaction?
A1: It is essential to remove unreacted GMBS for several reasons. Firstly, residual crosslinker can lead to undesirable side reactions, such as the formation of homodimers or other undefined conjugates, which can complicate downstream applications and data interpretation. Secondly, for therapeutic applications, the presence of unreacted small molecules can elicit an immune response or cause toxicity. Finally, excess crosslinker can interfere with analytical techniques used to characterize the final conjugate.
Q2: What are the primary methods for removing small molecules like GMBS from a protein conjugate solution?
A2: The most common and effective methods for removing excess GMBS are based on size-exclusion principles. These include dialysis, size exclusion chromatography (SEC) (also known as gel filtration or desalting), and tangential flow filtration (TFF).[1] Each method separates the larger protein conjugate from the smaller, unreacted GMBS molecules.[2][3]
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of the best purification method depends on several factors, including your sample volume, the stability of your protein, the required level of purity, and the equipment available in your lab. For instance, spin desalting columns are quick and convenient for small sample volumes, while dialysis is a gentle method suitable for sensitive proteins, though it is more time-consuming.[2] TFF is particularly well-suited for larger sample volumes.
Q4: Should I quench the reaction before purification?
A4: Yes, it is highly recommended to quench the reaction before purification. This step ensures that any remaining reactive maleimide (B117702) groups on the protein are capped, preventing further reactions. Quenching is typically achieved by adding a molar excess of a small molecule containing a free thiol, such as Dithiothreitol (DTT), 2-Mercaptoethanol (BME), or L-cysteine.[4] This process consumes the excess maleimide reagent.
Q5: My protein conjugate has precipitated after the reaction. What might be the cause, and how can I resolve it?
A5: Protein precipitation or aggregation following a labeling reaction can be due to several factors. Over-labeling can increase the hydrophobicity of the protein, leading to aggregation. To address this, you can optimize the molar ratio of the crosslinker to the protein. Suboptimal buffer conditions, such as incorrect pH or ionic strength, can also cause instability. It is advisable to screen different buffer formulations to find one that maintains the stability of your conjugate. High protein concentrations during the conjugation can also promote aggregation, so performing the reaction at a lower concentration may be beneficial.
Troubleshooting Guide
This section addresses common problems encountered during the removal of excess GMBS and provides systematic approaches to resolve them.
Issue 1: Low Yield of Purified Conjugate
A low yield of the final conjugate is a frequent challenge in bioconjugation experiments.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Review and optimize reaction parameters such as pH, temperature, and incubation time. For maleimide reactions with sulfhydryls, a pH of 6.5-7.5 is optimal.[5] |
| Reagent Instability | Ensure that the GMBS stock solution is freshly prepared in an anhydrous solvent like DMSO or DMF, as maleimides can hydrolyze in aqueous solutions.[6] |
| Buffer Incompatibility | Avoid buffers containing primary amines (e.g., Tris) or thiols, as they will compete with the intended reaction.[7] If necessary, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation. |
| Poor Protein Quality or Accessibility | Verify the purity of your protein. The presence of impurities can interfere with the reaction. The accessibility of the target functional groups on the protein can also be a limiting factor due to protein folding.[8] |
| Inefficient Purification | Ensure the chosen purification method is appropriate for your sample. For SEC, select a resin with a molecular weight cut-off (MWCO) that effectively separates your conjugate from the small crosslinker molecules.[3] For dialysis, use a membrane with an appropriate MWCO and allow sufficient time for diffusion.[9] |
Issue 2: Presence of Unreacted Crosslinker in the Final Product
Detecting residual GMBS in your purified conjugate indicates an incomplete removal process.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dialysis Time or Buffer Volume | For dialysis, ensure the volume of the dialysis buffer (dialysate) is at least 200 times the sample volume and perform multiple buffer changes over a sufficient period (e.g., overnight) to ensure complete removal of small molecules.[10] |
| Incorrect Column Size or Packing in SEC | In size exclusion chromatography, the column bed volume should be adequate for the sample size to achieve good separation. Follow the manufacturer's instructions for the specific resin or pre-packed column you are using. |
| Sample Overload | Overloading the purification column or dialysis membrane can lead to inefficient separation. Ensure that the sample volume and concentration are within the recommended limits for your chosen method. |
| Incomplete Quenching | If the reaction is not properly quenched, free maleimide groups on the protein can react with quenching agents, and these adducts may be difficult to separate. Ensure a sufficient molar excess of the quenching reagent is used. |
Data Summary Table: Comparison of Purification Methods
The following table provides a comparison of the common methods used for removing excess GMBS crosslinker.
| Method | Principle | Advantages | Disadvantages | Typical Processing Time |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Gentle on sensitive proteins, high sample recovery.[9] | Slow process, requires large volumes of buffer, potential for sample dilution.[2][9] | 4 hours to overnight[9] |
| Size Exclusion Chromatography (SEC) / Desalting | Separation of molecules based on their size as they pass through a porous resin.[2] | Fast, can be automated, and provides good separation.[2] | Potential for sample dilution, requires specific columns and equipment. | Minutes to hours |
| Tangential Flow Filtration (TFF) | Separation of molecules by size using pressure and a semi-permeable membrane. | Rapid, suitable for large volumes, can simultaneously concentrate the sample. | Can cause shear stress on sensitive proteins, requires specialized equipment. | Variable, depends on volume |
Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
-
Prepare Quenching Solution : Prepare a stock solution of a thiol-containing reagent (e.g., 1 M DTT or 1 M L-cysteine) in a compatible buffer.
-
Add to Reaction : Add the quenching solution to the reaction mixture to achieve a final concentration that is in molar excess (typically 10-50 mM) to the initial concentration of the GMBS crosslinker.[4]
-
Incubate : Incubate the mixture for 15-30 minutes at room temperature to ensure all unreacted maleimide groups are capped.
Protocol 2: Purification using a Spin Desalting Column
This protocol is a general guideline for commercially available spin columns.
-
Column Preparation : Remove the bottom closure of the spin column and loosen the cap. Place the column in a collection tube.
-
Resin Equilibration : Centrifuge the column at 1,000 x g for 2 minutes to remove the storage solution.[11] Place the column in a new collection tube. Add your desired equilibration buffer to the top of the resin bed and centrifuge again at 1,000 x g for 2 minutes.[11] Repeat this step 2-3 times.
-
Sample Loading : Place the column in a new, clean collection tube. Carefully apply your quenched reaction mixture to the center of the resin bed.
-
Purification : Centrifuge the column at 1,000 x g for 2 minutes to elute the purified conjugate.[11]
-
Collection : The purified protein conjugate will be in the collection tube, while the smaller, unreacted GMBS and quenching reagent will be retained in the column resin.
Protocol 3: Purification using Dialysis
-
Prepare Dialysis Tubing/Cassette : Hydrate the dialysis membrane according to the manufacturer's instructions. Ensure the molecular weight cut-off (MWCO) is appropriate for retaining your protein conjugate while allowing the small GMBS molecules to pass through.[9]
-
Load Sample : Load your quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Perform Dialysis : Immerse the sealed dialysis device in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C.[10] Gently stir the buffer.
-
Buffer Changes : Change the dialysis buffer after 1-2 hours. Repeat the buffer change at least two more times. For complete removal, allow the final dialysis to proceed overnight at 4°C.[1]
-
Sample Recovery : Carefully remove the dialysis device from the buffer and recover your purified protein conjugate.
Workflow and Pathway Diagrams
Caption: Workflow for selecting a purification method for GMBS crosslinker removal.
This comprehensive guide should assist you in effectively removing excess GMBS crosslinker from your reaction mixtures and troubleshooting common issues that may arise. For further assistance, please consult the technical support team for your specific reagents and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GMBS crosslinker — CF Plus Chemicals [cfplus.cz]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Disulfide Bond Reduction for Maleimide Labeling
This guide provides detailed troubleshooting advice and protocols for researchers reducing protein disulfide bonds to facilitate labeling with maleimide-based reagents.
Frequently Asked Questions (FAQs)
Q1: Why do I need to reduce my protein before maleimide (B117702) labeling?
Maleimide reagents react specifically with free sulfhydryl groups (-SH) found on cysteine residues.[1] In many proteins, these cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-) that are crucial for the protein's tertiary structure.[1] These disulfide bonds will not react with maleimides.[1][2] Therefore, a reduction step is necessary to break these bonds and generate the reactive free thiols required for labeling.[1]
Q2: Which reducing agent should I choose: TCEP or DTT?
Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent for this application.[3]
-
TCEP is a thiol-free reducing agent, meaning it does not contain a sulfhydryl group itself and therefore does not need to be removed before adding the maleimide reagent.[4][5][6] It is also highly stable, resistant to air oxidation, and effective over a broad pH range (1.5-9.0).[4][7]
-
Dithiothreitol (DTT) is a strong reducing agent but contains thiol groups.[5] This means any excess DTT must be completely removed from the protein solution before adding the maleimide dye, as the DTT will compete with the protein's cysteines for the label, significantly reducing labeling efficiency.[8]
Q3: What is the optimal pH for the reduction and labeling reactions?
The process involves two key pH-dependent steps:
-
Reduction: TCEP is effective over a wide pH range (1.5-9.0), offering flexibility.[7] DTT, however, is most effective at a pH above 7.[7]
-
Maleimide Labeling: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[9] Within this range, the reaction is highly selective for thiols.[10] Above pH 7.5, maleimides can react with primary amines (like lysine (B10760008) residues), leading to non-specific labeling.[9][11] Below pH 6.5, the reaction rate slows down considerably.[11]
Q4: My protein is precipitating after adding the reducing agent. What can I do?
Protein aggregation upon reduction is a common issue, often because the disulfide bonds are critical for maintaining the protein's native structure and solubility.[12] The lack of these bonds can expose hydrophobic regions, leading to aggregation.[13]
-
Optimize Reduction Conditions: Try reducing the concentration of the reducing agent or shortening the incubation time.[14] Complete reduction of all disulfide bonds may not be necessary and can sometimes be detrimental to protein stability.[9]
-
Screen Buffers: Experiment with different buffer components, pH, or additives (e.g., glycerol, arginine, or non-ionic detergents) that are known to enhance protein stability.
-
Work at a Lower Temperature: Perform the reduction and labeling steps at 4°C. While the reaction will be slower, it can help maintain protein stability.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Incomplete Disulfide Reduction: Target cysteines are still in disulfide bonds and are unreactive.[16] | • Increase the molar excess of TCEP (try 50-100 fold excess).[1][2] • Increase the reduction incubation time to 30-60 minutes at room temperature.[9][17] • Ensure the buffer is degassed to prevent re-oxidation of thiols by atmospheric oxygen.[1][2][15] |
| Maleimide Reagent Hydrolysis: The maleimide group is unstable in aqueous solutions and can hydrolyze, rendering it inactive.[10][11] | • Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use immediately.[15][18] • Do not store maleimide reagents in aqueous buffers.[10] | |
| Residual Thiol-Containing Reducing Agent: If using DTT, residual amounts will compete for the maleimide label.[8] | • Ensure complete removal of DTT using a desalting column or spin filtration immediately before adding the maleimide.[8][19] | |
| Incorrect pH: The reaction buffer is outside the optimal pH 6.5-7.5 range.[9] | • Verify the pH of your reaction buffer. Use a non-nucleophilic buffer like PBS, HEPES, or Tris.[2][15] | |
| Protein Aggregation / Precipitation | Destabilization Upon Reduction: Reduction of structurally critical disulfide bonds exposes hydrophobic patches, leading to aggregation.[12] | • Reduce the concentration of the reducing agent or incubation time.[14] • Perform the reaction at a lower temperature (e.g., 4°C).[15] • Screen for stabilizing additives in the buffer (e.g., 5-10% glycerol, L-arginine). |
| Non-Specific Labeling | Reaction pH is too High: At pH > 7.5, maleimides can react with primary amines (e.g., lysine residues).[9][11] | • Maintain the reaction pH strictly between 6.5 and 7.5.[9] |
| Loss of Labeled Payload (in downstream assays) | Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione (B108866) in plasma.[20][21] | • After conjugation, consider a step to induce hydrolysis of the thiosuccinimide ring by incubating at a higher pH (e.g., 8.5-9.0), which forms a more stable product.[16] |
Data Presentation: Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Thiol-free phosphine (B1218219) reductant | Thiol-based reductant |
| Effective pH Range | 1.5 - 9.0[7] | > 7.0[7] |
| Stability | Highly stable, resistant to air oxidation.[3] | Susceptible to air oxidation.[3] |
| Odor | Odorless[3] | Strong, unpleasant odor[3] |
| Removal Required? | No, TCEP does not react with maleimides and removal is not required before labeling.[5][7] | Yes, must be completely removed prior to maleimide labeling to prevent competition.[8] |
| Common Molar Excess | 10-100 fold over protein.[15] | 10-100 fold over protein. |
| Notes | Can be unstable in phosphate (B84403) buffers over long periods; prepare fresh solutions.[4][6] | Removal is typically done via desalting columns or spin filtration. |
Experimental Protocols
Protocol 1: Protein Reduction with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample prior to maleimide labeling.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[2][15] It is critical to degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can re-oxidize the reduced thiols.[22]
-
Protein Preparation: Dissolve or buffer exchange your protein into the degassed reaction buffer. A typical protein concentration is 1-10 mg/mL.[1][2]
-
TCEP Addition: Prepare a fresh stock solution of TCEP-HCl in water. Add TCEP to the protein solution to a final concentration of 5-50 mM. A 10-100 fold molar excess of TCEP over the protein is common.[15][23]
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.[2][16] For sensitive proteins prone to aggregation, incubation can be performed at 4°C for 2 hours.[15]
-
Proceed to Labeling: The protein is now reduced and ready for the addition of the maleimide reagent. Since TCEP is thiol-free, there is no need to remove it before proceeding.[4]
Protocol 2: Maleimide Labeling of Reduced Protein
This protocol should be performed immediately following Protocol 1.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-containing dye or molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][15]
-
Addition to Protein: Add the maleimide stock solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[15]
-
Incubation: Mix thoroughly and incubate the reaction. Incubation is typically performed for 2 hours at room temperature or overnight at 4°C.[15] Protect the reaction from light, especially when using fluorescent dyes.[15]
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of 10-50 mM and incubate for 15 minutes. This will react with any excess maleimide reagent.
-
Purification: Remove excess, unreacted maleimide reagent and other reaction components from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1]
Visualizations
Caption: Experimental workflow for protein reduction and maleimide labeling.
Caption: Troubleshooting logic for low maleimide labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. nbinno.com [nbinno.com]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. agscientific.com [agscientific.com]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of a reduced disulfide bond on aggregation properties of the human IgG1 CH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. d-nb.info [d-nb.info]
- 21. benchchem.com [benchchem.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Addressing steric hindrance in 4-Maleimidobutyric acid conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly steric hindrance, encountered during bioconjugation with 4-Maleimidobutyric acid (4-MBA) and its N-hydroxysuccinimide (NHS) ester, commonly known as GMBS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-MBA), and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two different reactive groups: a maleimide (B117702) group and a carboxylic acid. The maleimide group selectively reacts with sulfhydryl (thiol) groups, which are present in the amino acid cysteine, under neutral pH conditions (6.5-7.5).[1] The carboxylic acid can be activated, for example, using N-hydroxysuccinimide (NHS) to form an NHS ester (GMBS), which then reacts with primary amines, such as the side chain of lysine (B10760008) residues.[2] This dual reactivity makes 4-MBA and its derivatives useful for creating stable, covalent linkages between two different molecules, such as proteins, peptides, or drugs, in a controlled, stepwise manner.[2][3]
Q2: What is steric hindrance, and how does it affect 4-MBA conjugation?
Steric hindrance is the obstruction of a chemical reaction due to the size and spatial arrangement of atoms or groups of atoms near the reactive site.[4] In the context of 4-MBA conjugation, its relatively short 4-carbon spacer arm can be a source of steric hindrance.[5] If the target thiol on a protein is located in a sterically crowded or recessed area, the bulky structure of the molecule to which 4-MBA is attached may physically block the maleimide group from reaching and reacting with the thiol. This can lead to low conjugation efficiency and yield.[6]
Q3: My conjugation yield with this compound N-succinimidyl ester (GMBS) is low. What are the potential causes related to steric hindrance?
Low conjugation yield when using a short-spacer crosslinker like GMBS is often attributable to steric hindrance. Several factors can contribute to this:
-
Inaccessible Cysteine Residues: The target cysteine's sulfhydryl group may be buried within the protein's three-dimensional structure, making it physically inaccessible to the maleimide group of the GMBS-modified molecule.
-
Bulky Conjugation Partners: If you are conjugating a large or bulky molecule (e.g., another protein, a large polymer, or a hydrophobic drug), its size can sterically block the reaction, especially with the short spacer of GMBS.[6]
-
High Degree of Initial Labeling: In a two-step conjugation, if the first molecule is labeled with too many GMBS molecules, the close proximity of these bulky adducts can create steric clashes that prevent efficient reaction with the thiol-containing molecule.
Q4: How can I overcome steric hindrance when using 4-MBA or its derivatives?
Several strategies can be employed to mitigate steric hindrance:
-
Use a Longer Crosslinker: The most direct solution is to use a crosslinker with a longer spacer arm. This increases the distance between the two molecules being conjugated, providing more flexibility and reducing steric clashes.[6]
-
Optimize Conjugation Site: If possible, choose a cysteine residue for conjugation that is known to be on the protein surface and in a less sterically hindered region.
-
Control Molar Ratios: Carefully optimizing the molar ratio of the crosslinker to your molecule can prevent excessive labeling on the first molecule, which can contribute to steric hindrance.
-
Introduce a PEG Spacer: Polyethylene glycol (PEG) linkers can be incorporated to increase the length and hydrophilicity of the spacer, which can help overcome steric hindrance and improve the solubility of the conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Steric Hindrance: The short spacer of 4-MBA is preventing the reactive groups from reaching each other. | 1. Switch to a crosslinker with a longer spacer arm (e.g., LC-SMCC). 2. If using a two-step process, try reversing the order of conjugation. |
| Inaccessible/Oxidized Thiols: The target cysteine residues are in disulfide bonds or are sterically shielded within the protein. | 1. Reduce disulfide bonds using a non-thiol reducing agent like TCEP. 2. Consider partial denaturation of the protein to expose buried cysteines, if this does not compromise its activity. | |
| Hydrolyzed Maleimide: The maleimide group has reacted with water and is no longer active. | 1. Always prepare maleimide-containing solutions immediately before use. 2. Maintain the reaction pH between 6.5 and 7.5 to minimize hydrolysis.[1] | |
| Protein Aggregation/Precipitation during Conjugation | Increased Hydrophobicity: The conjugated molecule is hydrophobic, and the short linker does not provide enough separation from the protein surface, leading to aggregation. | 1. Use a longer, more hydrophilic (e.g., PEGylated) crosslinker. 2. Optimize the reaction conditions (e.g., lower protein concentration, addition of solubility-enhancing agents). |
| High Degree of Labeling: Too many molecules have been conjugated to the protein, leading to unfolding and aggregation. | 1. Reduce the molar excess of the crosslinker used in the reaction. 2. Shorten the reaction time. | |
| Heterogeneous Product (Multiple Peaks on HPLC) | Side Reactions: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine), leading to a heterogeneous product. | 1. Strictly maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol coupling step.[1] |
| Incomplete Reaction: The reaction has not gone to completion, resulting in a mixture of starting materials and products. | 1. Increase the reaction time or the molar excess of the maleimide reagent. 2. Ensure efficient mixing throughout the reaction. |
Data Presentation
Table 1: Comparison of Common Heterobifunctional Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Reactivity | Key Feature |
| GMBS (this compound N-succinimidyl ester) | 7.3 | Amine, Sulfhydryl | Short, aliphatic spacer. |
| SMCC | 8.3 | Amine, Sulfhydryl | Cyclohexane ring enhances maleimide stability.[1][6] |
| LC-SMCC | 14.7 | Amine, Sulfhydryl | Longer spacer arm to reduce steric hindrance.[6] |
| SM(PEG)n | Varies (e.g., 29.1 for n=4) | Amine, Sulfhydryl | PEG spacer increases hydrophilicity and flexibility. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Protein-NH2) to a Thiol-Containing Molecule (Molecule-SH) using GMBS
This protocol involves first activating the amine-containing protein with GMBS, followed by conjugation to the thiol-containing molecule.
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
GMBS (this compound N-succinimidyl ester)
-
Anhydrous DMSO or DMF
-
Molecule-SH
-
Reducing agent (e.g., TCEP), if Molecule-SH has disulfide bonds
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Preparation of Protein-NH2:
-
Dissolve Protein-NH2 in conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
-
Activation of Protein-NH2 with GMBS:
-
Immediately before use, dissolve GMBS in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the GMBS stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess GMBS:
-
Remove unreacted GMBS using a desalting column equilibrated with a buffer suitable for the maleimide-thiol reaction (e.g., PBS, pH 6.5-7.0).
-
-
Preparation of Molecule-SH:
-
If Molecule-SH contains disulfide bonds, reduce them by incubating with a 10- to 100-fold molar excess of TCEP for 20-30 minutes at room temperature.[7]
-
-
Conjugation of Activated Protein to Molecule-SH:
-
Immediately add the desalted, maleimide-activated protein to the thiol-containing molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using size-exclusion chromatography, HPLC, or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Quantification of Degree of Labeling (DOL)
The Degree of Labeling (the number of molecules conjugated per protein) can be determined using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance peak.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the conjugated molecule (Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the conjugated molecule at 280 nm:
-
Corrected A280 = A280 - (Amax × CF), where CF is the correction factor for the conjugated molecule at 280 nm.
-
Protein Concentration (M) = Corrected A280 / (ε_protein × path length)
-
-
Calculate the concentration of the conjugated molecule:
-
Molecule Concentration (M) = Amax / (ε_molecule × path length)
-
-
Calculate the DOL:
-
DOL = Molecule Concentration / Protein Concentration
-
Visualizations
Caption: Steric hindrance with a short linker versus a long linker.
Caption: General experimental workflow for 4-MBA conjugation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. nbinno.com [nbinno.com]
- 3. Cross-Linker GMBS | CAS 80307-12-6 Dojindo [dojindo.com]
- 4. Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best practices for manufacturing Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Monitoring 4-Maleimidobutyric Acid Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of 4-Maleimidobutyric acid conjugation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental workflow.
Troubleshooting Guides
This section addresses common issues encountered during the monitoring of this compound conjugation reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Product Detected | Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to high pH, rendering it inactive.[1] Stock solutions prepared in aqueous buffers and stored for extended periods are a common cause.[2] | - Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF immediately before use.[1][2] - Ensure the reaction pH is maintained within the optimal range of 6.5-7.5.[1][2] |
| Oxidized Thiol Groups: The target thiol groups on the protein or molecule may have formed disulfide bonds, which are unreactive with maleimides.[1] | - Perform a pre-reduction step using a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] - Use degassed buffers to minimize oxidation during the reaction. | |
| Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | - Increase the molar excess of the this compound derivative. A 10-20 fold molar excess is a common starting point.[2][3] | |
| Interfering Buffer Components: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for the maleimide.[1] Amines in buffers (e.g., Tris) can react with maleimides at pH > 7.5.[1] | - Use thiol-free buffers such as PBS or HEPES.[1] - If reduction is necessary, use TCEP which does not require removal before adding the maleimide reagent.[3] | |
| Multiple Peaks on HPLC/MS Analysis | Maleimide Hydrolysis Products: The unreacted maleimide reagent or the maleimide on the conjugate can hydrolyze, creating additional species. | - Analyze samples promptly after quenching the reaction. - To stabilize the conjugate post-reaction and prevent further reactions, consider a controlled hydrolysis step by adjusting the pH to 8.5-9.0.[1] |
| Thiazine (B8601807) Rearrangement: For conjugates with an N-terminal cysteine, a rearrangement can occur, forming a stable six-membered thiazine ring, which has the same mass but different chromatographic properties.[1][4] | - If possible, avoid using N-terminal cysteines for conjugation when a stable succinimidyl thioether linkage is desired.[5] - Performing the conjugation at a lower pH (around 5) can prevent this rearrangement, but the overall reaction rate will be slower.[5] | |
| Protein Aggregation: The conjugation process can sometimes induce protein aggregation, leading to multiple species. | - Optimize reaction conditions such as protein concentration and buffer composition. - Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. | |
| Inconsistent Conjugation Efficiency (e.g., variable Drug-to-Antibody Ratio - DAR) | Variable Reaction Conditions: Inconsistent timing, temperature, or reagent concentrations between batches. | - Standardize all reaction parameters, including incubation time, temperature, and reagent addition methods. |
| Incomplete Reduction of Disulfides: If reducing disulfide bonds, incomplete or variable reduction will lead to a fluctuating number of available thiols for conjugation. | - Ensure the reduction step is complete and consistent. Quantify free thiols before conjugation using methods like the Ellman's assay to confirm the number of available reactive sites. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound conjugation reaction?
A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as maleimide hydrolysis and reaction with amines.[1][2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1]
Q2: How can I determine the concentration of my this compound solution?
A2: The concentration of a maleimide solution can be determined using a reverse glutathione (B108866) (GSH) assay. In this method, the maleimide-containing sample is reacted with a known excess of GSH. The remaining unreacted GSH is then quantified using a reagent like 4,4'-dithiodipyridine (4,4'-DTDP) or Ellman's reagent (DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically.[3]
Q3: My protein contains disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1][3] Therefore, if you intend to conjugate to cysteine residues that are part of a disulfide bridge, a reduction step is necessary. TCEP is a recommended reducing agent as it does not contain a thiol group and typically does not need to be removed before the conjugation reaction.[3]
Q4: How can I remove unreacted this compound after the conjugation?
A4: Excess maleimide reagent can be removed using techniques that separate molecules based on size, such as size-exclusion chromatography (e.g., desalting columns) or dialysis.[3]
Q5: How stable is the resulting thioether bond from a maleimide-thiol conjugation?
A5: The thioether bond formed is generally stable. However, the initial thiosuccinimide conjugate can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[1] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed under slightly basic conditions (pH 8.5-9.0) to form a stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[1][2]
Quantitative Data Summary
The following tables provide quantitative data to aid in the design and optimization of your conjugation experiments.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [1]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Influence of Maleimide:Thiol Molar Ratio on Conjugation Efficiency
| Maleimide:Thiol Molar Ratio | Molecule | Conjugation Efficiency | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | [6] |
| 5:1 | 11A4 nanobody | 58 ± 12% | 2 hours, RT, PBS pH 7.4 | [6] |
| 10:1 - 20:1 | General proteins | Recommended starting range | Varies | [3] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Conjugation by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the progress of a conjugation reaction by separating the reactants, product, and byproducts.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Aliquots of the conjugation reaction at different time points
Procedure:
-
Sample Preparation: At desired time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a final concentration of 0.1% TFA. If necessary, dilute the sample with Mobile Phase A.
-
HPLC Analysis: Inject the prepared sample onto the C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm for proteins.
-
Analysis: The unconjugated protein, the this compound derivative, and the final conjugate will have distinct retention times. The progress of the reaction can be monitored by observing the decrease in the reactant peaks and the increase in the product peak over time. The peak areas can be integrated to quantify the extent of the reaction.[1]
Protocol 2: Confirmation of Conjugation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the conjugate by detecting the expected mass increase.
Procedure:
-
Sample Preparation: Prepare a sample of the purified conjugate. For complex mixtures, HPLC can be coupled directly to the mass spectrometer (LC-MS).
-
MS Analysis: Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI-MS).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the species present. A successful conjugation will be confirmed by the presence of a peak corresponding to the mass of the starting molecule plus the mass of the this compound derivative.
Protocol 3: Quantification of Free Thiols using Ellman's Reagent
This spectrophotometric assay quantifies the consumption of free thiol groups during the conjugation reaction.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Cysteine or another thiol standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Standard Curve: Prepare a series of known concentrations of the thiol standard in the Reaction Buffer. Add the Ellman's Reagent solution to each standard and measure the absorbance at 412 nm. Plot the absorbance versus concentration to create a standard curve.
-
Sample Measurement: At different time points during the conjugation reaction, take an aliquot of the reaction mixture.
-
Reaction: Add the Ellman's Reagent solution to each aliquot.
-
Absorbance Reading: Measure the absorbance of the samples at 412 nm.
-
Quantification: Use the standard curve to determine the concentration of free thiols remaining in the reaction mixture at each time point. The decrease in free thiol concentration corresponds to the progress of the conjugation reaction.[1]
Visualizations
Caption: Experimental workflow for monitoring the conjugation reaction.
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: Key reaction pathways in maleimide chemistry.
References
Validation & Comparative
A Comparative Guide to 4-Maleimidobutyric Acid and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical step in the creation of stable and effective antibody conjugates. Among the plethora of heterobifunctional crosslinkers, 4-Maleimidobutyric acid N-hydroxysuccinimide ester (GMBS) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are two of the most common reagents for linking antibodies to therapeutic payloads, enzymes, or fluorescent probes.
Both molecules share a common strategy: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on an antibody) and a maleimide (B117702) group for reaction with sulfhydryls (e.g., cysteine residues). The primary distinction lies in the chemical nature of the spacer arm separating these two reactive groups—a difference that imparts distinct characteristics regarding stability and handling. This guide provides an objective, data-driven comparison to inform the selection of the optimal crosslinker for your specific application.
Chemical Properties and Reaction Mechanism
The core difference between this compound NHS ester (GMBS) and SMCC is the spacer arm. GMBS features a flexible, four-carbon aliphatic chain, while SMCC incorporates a rigid cyclohexane (B81311) ring. This structural variance is the primary determinant of their differing performance characteristics.
Both crosslinkers employ a two-step conjugation mechanism that provides control over the reaction and minimizes the formation of undesirable homodimers.[1][2] First, the amine-reactive NHS ester is coupled to the antibody. After removal of the excess crosslinker, the now maleimide-activated antibody is reacted with a molecule containing a free sulfhydryl group.
Performance Comparison
The choice between GMBS and SMCC hinges on the desired stability of the final conjugate and the specific requirements of the experimental workflow.
| Property | This compound NHS (GMBS) | SMCC |
| Full Chemical Name | N-(γ-Maleimidobutyryloxy)succinimide ester | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Molecular Weight | 280.23 g/mol | 334.32 g/mol [3] |
| Spacer Arm Length | ~7 atoms | 8.3 Å[3] |
| Spacer Arm Nature | Aliphatic chain | Cyclohexane ring |
| Maleimide Stability | Standard | Enhanced; the cyclohexane ring reduces the rate of maleimide hydrolysis compared to linear linkers.[1][2][4][5] |
| Solubility | Insoluble in water; requires organic solvent (DMSO, DMF).[6] | Insoluble in water; requires organic solvent (DMSO, DMF).[3][7] |
| Conjugate Stability | Forms a standard thioether bond. Susceptible to retro-Michael reaction (deconjugation).[5][8] | Forms a standard thioether bond. Susceptible to retro-Michael reaction, but the linker itself is more stable during conjugation.[3][5] |
Key Differentiators:
-
Stability of the Maleimide Group: The most significant advantage of SMCC is the enhanced stability of its maleimide group.[5] The rigid cyclohexane ring in the spacer arm decreases the rate of hydrolysis of the maleimide ring in aqueous solutions.[3][4] This feature provides a wider time window for the conjugation reaction after the antibody has been maleimide-activated and is particularly beneficial for multi-step or lengthy protocols.[4]
-
Hydrophobicity: Both standard GMBS and SMCC are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous antibody solution.[3][6][7] This can be a concern if the antibody or payload is sensitive to organic solvents, potentially leading to aggregation.[2] For such cases, a water-soluble analogue, Sulfo-SMCC, is a widely used alternative.[7][9]
-
Conjugate Stability: The thioether bond formed by the maleimide-thiol reaction is susceptible to reversal through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma.[5][8] This can lead to premature release of the payload from the antibody in vivo. While the spacer arm difference between GMBS and SMCC does not fundamentally alter the chemistry of the final thioether bond, the higher stability of the SMCC maleimide group during the conjugation reaction itself can lead to a more homogenous and well-defined product. The stability of the final conjugate is a known challenge for maleimide-based linkers and has led to the development of next-generation maleimides designed to form more stable linkages.[5]
Experimental Protocols
The following is a generalized two-step protocol for activating an antibody with GMBS or SMCC and conjugating it to a thiol-containing molecule. Optimization of molar ratios, concentrations, and incubation times is crucial for success.
Materials:
-
Antibody: 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Crosslinker (GMBS or SMCC): Freshly prepared stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Thiol-containing molecule (Payload): Prepared according to specific requirements.
-
Conjugation Buffer: Amine- and sulfhydryl-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[1]
-
Quenching Reagent (Optional): e.g., L-cysteine or N-acetylcysteine.[1]
-
Desalting columns or dialysis equipment for buffer exchange and purification.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an appropriate amine-free buffer at the desired concentration. Tris or glycine (B1666218) buffers must be avoided.
-
-
Step 1: Antibody Activation with Crosslinker:
-
Allow the vial of GMBS or SMCC to warm to room temperature before opening to prevent moisture condensation.[4]
-
Add a 5- to 20-fold molar excess of the crosslinker solution to the antibody solution.[4] The optimal ratio depends on the antibody concentration and must be determined empirically.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2][4]
-
-
Removal of Excess Crosslinker:
-
Step 2: Conjugation to Thiol-Containing Molecule:
-
If the payload contains disulfide bonds, it may need to be reduced with an agent like TCEP to generate free sulfhydryls. The reducing agent must be removed before conjugation.[2][9]
-
Add the thiol-containing molecule to the maleimide-activated antibody solution. The molar ratio should be optimized for the desired final product.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.[2][4]
-
-
Quenching (Optional):
-
To stop the reaction or cap any unreacted maleimide groups, a quenching reagent like L-cysteine can be added to a final concentration of ~1 mM. Incubate for an additional 15-30 minutes.[1]
-
-
Purification of the Final Conjugate:
-
Purify the final antibody conjugate from excess payload and other reaction components using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.[1]
-
Conclusion and Recommendations
Both this compound NHS ester (GMBS) and SMCC are effective heterobifunctional crosslinkers for antibody conjugation. The choice between them should be guided by the specific demands of the experimental design.
-
Choose SMCC when maximum stability of the maleimide intermediate is required. Its cyclohexane spacer arm provides greater resistance to hydrolysis, offering a more robust and forgiving workflow for complex or lengthy conjugation procedures.[4][5] This stability has contributed to its widespread use in clinically successful antibody-drug conjugates like ado-trastuzumab emtansine.[10][11]
-
Choose this compound NHS ester (GMBS) for applications where the enhanced stability of SMCC is not a critical requirement. It is a reliable and commonly used reagent for creating immunoconjugates.[8][12]
For both linkers, researchers must be aware of the potential for the final thioether linkage to undergo a retro-Michael reaction, leading to deconjugation. Additionally, when working with proteins sensitive to organic solvents, the use of a water-soluble variant like Sulfo-SMCC should be strongly considered. Ultimately, empirical testing and optimization of reaction conditions are essential to produce high-quality antibody conjugates with the desired therapeutic or diagnostic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound NHS, GMBS [nanocs.net]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Beyond the Maleimide Mainstay: A Comparative Guide to Stable Bioconjugation Chemistries
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of chemical linkage is paramount to the stability and efficacy of the final product. While maleimide (B117702) chemistry has long been a workhorse for its rapid and specific reaction with thiols, concerns over the stability of the resulting thioether bond have spurred the development of robust alternatives. This guide provides an objective comparison of next-generation bioconjugation strategies, supported by experimental data, to inform the selection of the optimal chemistry for your research and therapeutic development.
The Achilles' heel of the traditional maleimide-thiol linkage lies in its susceptibility to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to deconjugation and potential off-target effects, compromising the therapeutic window and safety profile of bioconjugates such as antibody-drug conjugates (ADCs). Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive. In response to these challenges, a new wave of chemical strategies has emerged, offering enhanced stability and, in some cases, novel functionalities.
Comparative Performance of Thiol-Reactive Chemistries
The following tables summarize the quantitative performance of various alternatives to N-alkyl maleimides, focusing on reaction kinetics and, most critically, the stability of the resulting conjugate.
| Table 1: Conjugation Efficiency and Kinetics | ||||
| Linker Type | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Key Kinetic Parameters |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | >90% | Fast reaction with thiols. |
| Vinyl Sulfone | pH 8.0-9.0, 4°C to Room Temperature | 1-4 hours | >90% | Slower reaction rate compared to maleimides.[1] |
| Haloacetamide (e.g., Iodoacetamide) | pH 7.0-8.5, Room Temperature | 2-12 hours | >90% | Generally slower than maleimides; can have off-target reactivity with other nucleophiles. |
| Pyridyl Disulfide | pH 4.0-7.0, Room Temperature | 1-4 hours | >95% | Forms a reversible disulfide bond, useful for cleavable conjugates. |
| Methylsulfonyl Phenyloxadiazole | Various buffer conditions | ~4-8 hours | High | Slower than maleimide but offers superior stability.[2] |
| 5-Hydroxy-pyrrolone (5HP2O) | Tris buffer (10 mM, pH 8), 25°C | 6-12 hours | High | Efficient formation of conjugates observed.[3] |
| Table 2: Conjugate Stability | |||
| Linker Type | Linkage Formed | Stability Profile | Quantitative Stability Data |
| N-Alkyl Maleimide | Thioether (succinimidyl) | Susceptible to retro-Michael reaction and hydrolysis, leading to deconjugation. | ~70% of maleimide-PEG conjugate remained intact after 7 days incubation with 1 mM GSH.[4][5] |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond. | >95% of mono-sulfone-PEG conjugate remained intact after 7 days incubation with 1 mM GSH.[4][5] |
| Haloacetamide | Thioether | Forms a highly stable, irreversible thioether bond. | Generally considered more stable than maleimide adducts, though direct comparative kinetics are context-dependent. |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols, particularly in reducing environments. | Inherently designed for cleavage, not long-term stability in reducing environments. |
| Methylsulfonyl Phenyloxadiazole | Thioether | Superior stability to maleimide conjugates in human plasma.[2] | The half-life of the phenyloxadiazole sulfone conjugate was doubled relative to the maleimide conjugate in human plasma.[2] 81-86% of a PODS-based radioimmunoconjugate remained intact after 7 days in human serum, compared to 61-63% for the maleimide-based equivalent.[6] |
| 5-Hydroxy-pyrrolone (5HP2O) | Thioether | Yields thiol conjugates with superior stability compared to maleimides.[3][7] | Demonstrated superior hydrolytic stability compared to N-benzyl maleimide conjugates at pH 7, 8, and 9 over 24 hours.[3] |
Advanced Bioconjugation Strategies
Beyond direct thiol-reactive alternatives, several sophisticated ligation techniques offer site-specificity and exceptional stability, fundamentally changing the landscape of bioconjugate design.
-
Native Chemical Ligation (NCL): This powerful technique allows for the formation of a native peptide bond between two unprotected peptide fragments.[8][9][10] It involves the reaction of a C-terminal thioester with an N-terminal cysteine residue, resulting in a highly stable and native linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a cornerstone of bioorthogonal chemistry, SPAAC enables the ligation of molecules functionalized with azides and strained alkynes (e.g., cyclooctynes) without the need for a cytotoxic copper catalyst.[][12][13] This reaction is highly specific and proceeds efficiently in complex biological media, forming a stable triazole linkage.
-
Sortase-Mediated Ligation (SML): This enzymatic approach utilizes the transpeptidase sortase A to recognize a specific peptide motif (LPXTG) and ligate it to a nucleophile containing an N-terminal oligoglycine motif.[14][15][16][17] SML offers exquisite site-specificity and generates a native peptide bond, ensuring high stability.
Experimental Workflows and Logical Relationships
To aid in the selection and implementation of these bioconjugation strategies, the following diagrams illustrate key experimental workflows and the logical relationships between different chemistries.
Caption: A generalized workflow for thiol-reactive bioconjugation and subsequent stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 6. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 10. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. Recent Advances in Sortase-Catalyzed Ligation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Succinimidyl Iodoacetate (SIA) vs. Maleimide-Based Crosslinkers for Bioconjugation
In the realm of bioconjugation, the precise and stable linking of molecules to proteins is paramount for developing therapeutics like Antibody-Drug Conjugates (ADCs), creating diagnostic reagents, and studying protein interactions. The choice of crosslinker is a critical decision that influences the efficiency, specificity, and stability of the final conjugate. This guide provides an objective comparison between two common sulfhydryl-reactive chemistries: iodoacetyl groups, delivered by reagents like Succinimidyl iodoacetate (SIA), and maleimide (B117702) groups, found in widely used crosslinkers such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS). While the prompt specifies 4-Maleimidobutyric acid, its application in this context almost invariably involves its activated N-hydroxysuccinimide (NHS) ester form to enable reaction with primary amines.
Chemical Properties and Reactivity
Both SIA and maleimide-based reagents are heterobifunctional crosslinkers, typically featuring an NHS ester for reaction with primary amines (e.g., lysine (B10760008) residues) and a sulfhydryl-reactive group. The key difference lies in the nature and performance of this sulfhydryl-reactive moiety.
-
Succinimidyl Iodoacetate (SIA): The iodoacetyl group reacts with sulfhydryls on cysteine residues via an SN2 nucleophilic substitution reaction. This reaction forms a stable, irreversible thioether bond.[1][2] While selective for sulfhydryls at a slightly alkaline pH of around 8.3, iodoacetyl groups can exhibit off-target reactivity with other amino acids like histidine or lysine if used in large excess or at a non-optimal pH.[3] The reaction is generally considered reliable and has been described as a "click reaction" due to its dependable nature.[1]
-
Maleimides (e.g., in SMCC): The maleimide group reacts with sulfhydryl groups via a Michael addition reaction.[4][5] This reaction is exceptionally fast and highly specific for thiols within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] The primary drawback of the maleimide-thiol linkage is its potential for instability. The resulting succinimidyl thioether can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[7][8] This reversal can lead to dissociation of the conjugate.[7]
Below is a diagram illustrating the reaction of iodoacetyl and maleimide groups with a cysteine residue.
Performance Comparison
The selection of a crosslinker often depends on the specific requirements of the application, such as the desired stability of the final product and the reaction conditions.
| Feature | Succinimidyl Iodoacetate (SIA) | Maleimide-Based Reagents (e.g., SMCC) |
| Reaction Mechanism | SN2 Nucleophilic Substitution[1] | Michael Addition[4][5] |
| Target Residue | Cysteine (Sulfhydryl) | Cysteine (Sulfhydryl) |
| Optimal pH | ~8.3 for sulfhydryl selectivity[3] | 6.5 - 7.5[4][9] |
| Reaction Speed | Moderate to Fast | Very Fast (often complete in < 2 minutes)[10][11] |
| Bond Stability | High: Forms a stable, irreversible thioether bond.[1][12] | Moderate: The thioether bond can be reversible via a retro-Michael reaction, leading to potential thiol exchange.[7][8] |
| Specificity | Good for sulfhydryls at optimal pH. Potential off-target reaction with histidine or lysine if excess reagent is used or pH is not controlled.[3] | Very High: Highly specific for sulfhydryls at pH 6.5-7.5.[4][6] |
| Key Advantage | Forms a highly stable and irreversible conjugate.[1] | Fast reaction kinetics and high specificity under mild, near-neutral pH conditions.[6][10] |
| Key Disadvantage | Slower reaction rate compared to maleimides[13]; requires slightly alkaline pH which may not be suitable for all proteins. | Potential for conjugate instability and dissociation in vivo due to retro-Michael reaction.[7][14] The maleimide group itself can hydrolyze and become non-reactive.[9] |
Experimental Protocols
The following are generalized two-step protocols for conjugating a protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or drug) using either SIA or a maleimide-based heterobifunctional crosslinker.
References
- 1. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Thioether and Disulfide Linkage Stability in Bioconjugates
In the field of drug development, particularly in the design of antibody-drug conjugates (ADCs), the choice of linker connecting the antibody to the payload is critical for therapeutic efficacy and safety. The linker's stability dictates whether the drug remains attached in circulation, minimizing off-target toxicity, and is released effectively at the target site. This guide provides an objective comparison of two commonly employed linkages: the reducible disulfide bond and the non-reducible thioether bond, supported by experimental data and detailed methodologies.
Chemical Structure and Formation
Disulfide Linkages are formed by the oxidation of two thiol groups (from cysteine residues), creating a sulfur-sulfur bond (R-S-S-R'). In bioconjugation, they are often introduced via a thiol-disulfide exchange reaction. Their key feature is their susceptibility to cleavage in a reducing environment.
Thioether Linkages (R-S-R') are most commonly formed in bioconjugates through the reaction of a thiol with a maleimide (B117702) group, a process known as a Michael addition. This creates a stable carbon-sulfur bond. While generally considered non-reducible, the stability of the popular maleimide-derived thioether linkage can be compromised under certain physiological conditions.
Comparative Stability Analysis
The primary distinction between thioether and disulfide linkages lies in their response to the physiological environments they encounter, namely the bloodstream and the intracellular space.
Stability in Reducing Environments: Disulfide bonds are designed to be cleaved in the highly reducing environment inside a cell, where concentrations of glutathione (B108866) (GSH) are approximately 1-10 mM.[1] This allows for targeted release of the cytotoxic payload after the conjugate is internalized by the target cell. In contrast, thioether bonds are stable and not cleaved by reducing agents.[2][3] This difference is the fundamental basis for their differential use in "cleavable" versus "non-cleavable" ADC strategies.
Plasma Stability: The stability of the conjugate in the bloodstream (plasma) is paramount for ensuring it reaches the target tissue intact. The concentration of reactive thiols in plasma is significantly lower than inside cells (e.g., cysteine at 8-11 µM), but it is sufficient to challenge the stability of certain linkers.[1]
-
Disulfide Linkages: Can be susceptible to premature reduction in plasma, although this is influenced by steric hindrance around the disulfide bond. Increasing the number of alkyl groups adjacent to the disulfide bond can increase its stability in circulation but may hinder its subsequent release within the target cell.[1]
-
Thioether (Maleimide-based) Linkages: While resistant to reduction, these linkages are susceptible to a retro-Michael reaction. This can lead to the drug being transferred from the antibody to other circulating proteins with free thiols, such as human serum albumin, compromising the conjugate's stability and efficacy.[4][5] Newer generation maleimides and other thioether-forming chemistries have been developed to improve plasma stability.[4][6]
pH and Thermal Stability: Generally, thioether bonds offer greater chemical stability across a range of pH conditions compared to disulfide bonds. Disulfide bonds can undergo degradation and scrambling, particularly in neutral to basic conditions.[2][7] Conjugation, in general, can make antibodies physically less stable compared to the parent molecule, and this effect can be influenced by the linker chemistry.[8][9] For example, an antibody-drug conjugate with a thioether linkage (T-DM1) showed greater degradation at various pH values compared to the parent antibody.[2]
Quantitative Data on Linkage Stability
The following table summarizes experimental data on the stability of conjugates featuring different linkages under various conditions.
| Linkage Type | Conjugate Type | Condition | Stability Metric | Reference |
| Thioether (Maleimide) | THIOMAB (Fc-S396C) | Human Plasma, 37°C | ~20% intact after 72 h | [4] |
| Thioether (Maleimide) | THIOMAB (LC-V205C) | Human Plasma, 37°C | ~80% intact after 72 h | [4] |
| Thioether (Sulfone) | THIOMAB (LC-V205C) | Human Plasma, 37°C | Improved stability vs. maleimide | [4] |
| Thioether (Maleamic Methyl Ester) | anti-HER2 ADC | Albumin Solution, 37°C | ~96.2% intact after 14 days | [10] |
| Thioether (Traditional Maleimide) | anti-HER2 ADC | Albumin Solution, 37°C | ~86.7% intact after 14 days | [10] |
| Disulfide (Hindered) | Antibody Conjugate | Circulation (In Vivo) | Increased half-life with more adjacent alkyl groups | [1] |
| Disulfide (Unhindered) | Antibody Conjugate | Circulation (In Vivo) | Lowest stability in circulation | [1] |
Note: Stability is highly dependent on the specific conjugate, the site of conjugation, and the linker chemistry used. The data above illustrates general trends.
Experimental Protocols and Workflows
Accurate assessment of conjugate stability is crucial. Below are outlines of common experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation: The antibody conjugate is incubated in human or animal plasma at a specific concentration (e.g., 1 mg/mL) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing: Samples are immediately frozen or processed to stop any further reaction. This may involve separating the plasma proteins.
-
Analysis: The amount of intact conjugate is quantified using analytical techniques such as Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or LC-MS.
-
Data Interpretation: The percentage of intact conjugate is plotted against time to determine its half-life in plasma.
Protocol 2: Stability Assay in Reducing Conditions
-
Preparation: The conjugate is incubated in a buffer (e.g., PBS, pH 7.4) containing a specific concentration of a reducing agent, such as Dithiothreitol (DTT) or glutathione (GSH), at 37°C.[1][11]
-
Sampling and Analysis: The procedure follows the same steps as the plasma stability assay (Sampling, Sample Processing, and Analysis).
-
Data Interpretation: This assay determines the susceptibility of the linkage to reduction, which is particularly relevant for disulfide-linked conjugates intended for intracellular cleavage.
Biological Pathways and Release Mechanisms
The choice of linkage directly impacts the drug release mechanism.
-
Disulfide-linked ADCs rely on a "cleavable" strategy. After binding to the target cell and internalization, the ADC is trafficked to compartments where the disulfide bond is reduced by high concentrations of intracellular glutathione, releasing the active drug into the cytosol.[12]
-
Thioether-linked ADCs typically employ a "non-cleavable" strategy. The drug is released only after the entire antibody is degraded into its constituent amino acids in the lysosome. The active species is the drug molecule with the linker and the conjugating cysteine residue still attached.
Conclusion
The stability of the linker is a design feature, not an inherent flaw. The choice between a thioether and a disulfide linkage depends entirely on the desired mechanism of action for the bioconjugate.
-
Disulfide linkages are optimal for therapeutic strategies that require the release of an unmodified payload within the target cell. Their liability in reducing environments is their primary functional advantage, though this must be balanced with sufficient plasma stability to prevent premature drug release.
-
Thioether linkages are preferred for non-cleavable conjugates where the drug is released after lysosomal degradation of the antibody. They offer high stability against reduction, but researchers must be aware of the potential instability of traditional maleimide-based linkers due to the retro-Michael reaction, which can lead to off-target drug exchange in plasma.
Advances in linker technology continuously provide new solutions, such as sterically hindered disulfides and next-generation maleimides or other thiol-reactive groups, to enhance the stability and performance of both cleavable and non-cleavable conjugates. Therefore, a thorough evaluation using the experimental protocols described herein is essential for selecting the optimal linker for any new bioconjugate therapeutic.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Characterization of in vivo disulfide-reduction mediated drug release in mouse kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Click Chemistry vs. Maleimide Reactions for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for applications ranging from basic research to the development of antibody-drug conjugates (ADCs). Two of the most prominent methods for achieving this are click chemistry and maleimide-based reactions. This guide provides an objective, data-driven comparison of these two powerful bioconjugation techniques, offering insights into their respective mechanisms, efficiencies, and stability to inform the selection of the optimal labeling strategy.
Executive Summary
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variant (SPAAC), offers superior control over stoichiometry, resulting in homogenous products with a defined number of labels per protein. The resulting triazole linkage is highly stable. In contrast, maleimide (B117702) chemistry, which targets native or engineered cysteine residues, often yields a heterogeneous mixture of products and the resulting thioether bond can be susceptible to degradation through a retro-Michael reaction, potentially leading to off-target effects. However, maleimide chemistry can be simpler to implement as it may not require the introduction of non-natural amino acids.
Quantitative Performance Comparison
The choice between click chemistry and maleimide reactions often hinges on the specific requirements of the application, such as the need for precise control over the degree of labeling and the long-term stability of the conjugate. The following table summarizes key quantitative performance metrics based on available experimental data.
| Parameter | Click Chemistry (CuAAC/SPAAC) | Maleimide Chemistry | Key Findings |
| Stoichiometry | High control, typically 1:1 ratio of label to protein.[1] | Heterogeneous products with a variable number of labels (e.g., 1-4) per protein.[1][2] | Click chemistry provides a more defined and uniform product, which is critical for therapeutic applications.[1][2] |
| Reaction Efficiency | Nearly quantitative yields even at low concentrations.[3] | Typically high, with coupling efficiencies in the range of 70-90%.[4] | Both methods are highly efficient, but click chemistry is often highlighted for its near-quantitative nature.[3] |
| Specificity | Highly specific and bio-orthogonal; azides and alkynes do not react with native functional groups.[5][6] Some low-level non-specific labeling with cyclooctynes can occur. | High selectivity for thiols at neutral pH, approximately 1,000 times faster than with amines.[7] However, side reactions can occur. | Click chemistry's bio-orthogonality provides a higher degree of specificity, minimizing off-target labeling.[5][6] |
| Conjugate Stability | Forms a highly stable triazole linkage.[8] | The thiosuccinimide linkage is susceptible to a reversible retro-Michael reaction, leading to potential payload exchange.[7][9][10] | The stability of the click chemistry linkage is a significant advantage for in vivo applications.[8] |
| Functional Binding Capacity of Labeled Protein | Functional binding capacity is often equal to or better than that of maleimide conjugates.[1] | Can be effective, but the heterogeneity of labeling can potentially impact protein function. | Click chemistry's site-specific and controlled labeling is less likely to perturb the protein's native function.[1] |
Reaction Mechanisms and Workflows
To visualize the fundamental differences between these two labeling strategies, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms for CuAAC and SPAAC click chemistry.
Caption: Mechanism of the maleimide-thiol reaction.
Caption: Comparative experimental workflows for protein labeling.
Detailed Experimental Protocols
For successful and reproducible protein labeling, adherence to optimized protocols is essential. Below are detailed methodologies for both click chemistry and maleimide reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Labeling
This protocol is a general guideline for labeling a protein containing an azide or alkyne functional group.
Materials:
-
Azide- or alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4). Avoid Tris buffers.
-
Alkyne- or azide-containing label (e.g., fluorescent dye, biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM in water).
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared).
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-carboxyethylphosphine (TCEP) can also be used as a reducing agent.[11]
-
Degassed buffers.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the azide- or alkyne-modified protein in a degassed buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne- or azide-label in an appropriate solvent (e.g., DMSO).
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with the label at a desired molar ratio (e.g., 1:5 to 1:20 protein to label).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Protect from light if using a fluorescent label.
-
Purification: Remove the excess label and other reagents by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Maleimide-Thiol Protein Labeling
This protocol describes the labeling of a protein via its cysteine residues.
Materials:
-
Protein containing at least one free cysteine residue.
-
Maleimide-activated label (e.g., fluorescent dye, biotin).
-
Reaction buffer: Phosphate-buffered saline (PBS) or other non-thiol containing buffer, pH 6.5-7.5, degassed.[12][13]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds if necessary.[12][13]
-
Quenching reagent (optional): Free cysteine or β-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[12][13]
-
(Optional) Reduction of Disulfides: If the target cysteines are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12][13] Remove excess TCEP before proceeding.
-
Labeling Reaction:
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light if necessary.[14]
-
(Optional) Quenching: Add a quenching reagent like free cysteine to consume any unreacted maleimide.
-
Purification: Separate the labeled protein from the unreacted label and other small molecules using size-exclusion chromatography or dialysis.[12][13]
-
Characterization: Calculate the degree of labeling (DOL) by measuring the absorbance of the protein and the label.[14]
Conclusion
Both click chemistry and maleimide reactions are valuable tools for protein labeling. For applications demanding high precision, homogeneity, and in vivo stability, such as the development of next-generation antibody-drug conjugates, the superior control and robust linkage offered by click chemistry make it the preferred method. However, for routine laboratory applications where the introduction of a bio-orthogonal handle may be cumbersome, maleimide chemistry remains a viable and effective option, provided its limitations regarding product heterogeneity and conjugate stability are taken into consideration. The choice of method should be guided by a thorough evaluation of the specific experimental goals and the required performance characteristics of the final protein conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
A Head-to-Head Comparison of Maleimide Crosslinkers: The Impact of Linker Length
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly influence the performance and characteristics of a bioconjugate. Maleimide (B117702) crosslinkers are widely utilized for their high selectivity and efficiency in reacting with thiol groups, commonly found in cysteine residues of proteins and peptides. A key variable in the design of these crosslinkers is the length of the spacer arm that connects the maleimide group to another reactive moiety or a molecule of interest. This guide provides a detailed comparison of different length maleimide crosslinkers, supported by experimental data and protocols, to aid in the selection of the optimal linker for specific applications such as the development of antibody-drug conjugates (ADCs).
The length of the maleimide crosslinker plays a crucial role in modulating the stability, solubility, and biological activity of the resulting conjugate. Shorter linkers create more rigid and compact linkages, which can be advantageous when a defined distance between two molecules is desired. Conversely, longer linkers, often incorporating polyethylene (B3416737) glycol (PEG) chains, offer greater flexibility and can help to overcome steric hindrance, which may be a concern when conjugating large biomolecules.[1][2] The inclusion of PEG moieties in the linker can also enhance the water solubility of the conjugate, a critical factor for hydrophobic payloads in ADCs.[2][3]
Quantitative Comparison of Maleimide Crosslinkers
The following table summarizes the physicochemical properties of several common maleimide crosslinkers with varying spacer arm lengths. While direct, quantitative head-to-head comparisons of conjugation efficiency and in vivo performance are not extensively available in published literature, the properties below provide a basis for rational crosslinker selection.[1]
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Characteristics |
| SMCC | 334.32 | 8.3 | Short, rigid spacer arm; suitable for defined distance applications.[1] |
| mPDM | 268.23 | 10.6 ± 0.5 | Homobifunctional maleimide crosslinker.[1] |
| LC-SMCC | 447.48 | 16.2 | Longer, more flexible spacer arm to reduce steric hindrance.[1] |
| MAL-dPEG®2-NHS ester | 425.39 | 18.0 | Short, discrete PEG linker for improved hydrophilicity.[4] |
| MAL-dPEG®4-NHS ester | 513.50 | 25.4 | Mid-length, discrete PEG linker.[4] |
| MAL-dPEG®8-NHS ester | 689.71 | 39.2 | Longer, discrete PEG linker for increased solubility and flexibility.[4] |
| MAL-dPEG®12-NHS ester | 865.92 | 53.4 | Extended, discrete PEG linker.[4] |
| MAL-dPEG®24-NHS ester | 1406.55 | 95.1 | Very long, discrete PEG linker for maximum flexibility and solubility.[4] |
| MAL-dPEG®24-amido-dPEG®24-TFP ester | 2548.98 | 183.5 | Extremely long linker for specialized applications requiring significant spacing.[4] |
Impact of Linker Length on Performance
| Performance Metric | Shorter Linkers (e.g., SMCC) | Longer Linkers (e.g., LC-SMCC, PEGylated) |
| Flexibility | More rigid and constrained.[1] | More flexible, allowing for greater rotational freedom.[1] |
| Steric Hindrance | May lead to lower conjugation efficiency if reactive sites are sterically hindered.[1] | Can overcome steric hindrance, potentially leading to higher conjugation yields.[1][2] |
| Solubility | May be less soluble, especially with hydrophobic payloads. | PEGylated linkers significantly improve the aqueous solubility of the conjugate.[2][3] |
| Stability | The stability of the final conjugate is generally high due to the formation of stable thioether and amide bonds.[1] The proximity of certain amino acid residues to the linkage can influence its stability.[5] | The fundamental stability of the maleimide-thiol and NHS-amine linkages remains high.[1] The longer spacer can potentially reduce aggregation.[1] |
| Biological Activity | The rigidity of the linker may restrict the biological activity of the conjugated molecules if it forces an unfavorable orientation. | The increased flexibility can help to preserve the native conformation and biological activity of the conjugated molecules.[1] |
| Therapeutic Index of ADCs | Linker design is a critical parameter that affects the therapeutic index of ADCs by modulating stability and payload release.[6][7] | Longer linkers can influence the pharmacokinetics and efficacy of ADCs.[6][8] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5)[3]
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF[7]
-
Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)[3]
-
Quenching reagent (e.g., N-acetylcysteine)[9]
-
Purification column (e.g., size-exclusion chromatography)[10]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a concentration of 1-10 mg/mL.[3] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure high selectivity for thiols over amines.[9]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[7]
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a desired molar ratio (a 10-20 fold molar excess of the maleimide reagent is a common starting point).[7][9] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][11]
-
Quenching: (Optional) Add a quenching reagent like N-acetylcysteine to react with any excess maleimide.[9]
-
Purification: Purify the conjugate from unreacted starting materials and byproducts using size-exclusion chromatography or dialysis.[10]
Protocol 2: Determination of Conjugation Efficiency by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the unconjugated protein, the unreacted maleimide reagent, and the final conjugate.[11]
Procedure:
-
Analyze the reaction mixture before and after purification by analytical RP-HPLC with UV detection at a wavelength suitable for the biomolecule (e.g., 220 nm or 280 nm).[11]
-
The unconjugated protein and the conjugate will have different retention times.[11]
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugate and the unconjugated protein using the following formula:[11] Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100
Protocol 3: Assessment of Conjugate Stability
The stability of the thioether bond formed between the maleimide and the thiol can be assessed by incubating the conjugate in plasma or a solution containing a high concentration of a competing thiol, such as glutathione, and monitoring the release of the conjugated molecule over time.
Procedure:
-
Incubate the purified conjugate in plasma or a buffer containing a high concentration of a competing thiol (e.g., 10 mM glutathione) at 37°C.
-
At various time points, take aliquots of the mixture and analyze them by RP-HPLC or another suitable analytical method to quantify the amount of intact conjugate and any released payload.
-
The stability can be reported as the percentage of intact conjugate remaining over time.
Visualizing Workflows and Key Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Key linker design parameters influencing ADC performance.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validating Conjugation Efficiency of 4-Maleimidobutyric Acid by Mass Spectrometry: A Comparative Guide
In the realm of bioconjugation, the precise and efficient linking of molecules is paramount for the development of effective therapeutics, diagnostics, and research reagents. 4-Maleimidobutyric acid is a heterobifunctional crosslinker that facilitates the covalent attachment of molecules to sulfhydryl groups, commonly found in the cysteine residues of proteins. The validation of this conjugation process is critical to ensure the quality, consistency, and efficacy of the final bioconjugate. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization and quantification of conjugation efficiency.[1][2]
This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the conjugation efficiency of this compound, offering detailed experimental protocols and data presentation formats for researchers, scientists, and drug development professionals.
Mass Spectrometry for Comprehensive Conjugate Analysis
Mass spectrometry offers a highly accurate and sensitive means to assess the outcome of a conjugation reaction.[2] It allows for the direct determination of molecular weight changes resulting from the addition of this compound and any attached payload, providing insights into the conjugation ratio and the distribution of different conjugated species.[1][2] Key analytical approaches include intact mass analysis and peptide mapping, which provide complementary information about the bioconjugate.
Comparison of Analytical Techniques for Conjugation Validation
| Technique | Principle | Information Provided | Advantages | Limitations |
| Intact Mass Analysis (Top-Down/Middle-Down MS) | Measures the molecular weight of the entire or large fragments of the bioconjugate.[3] | Drug-to-Antibody Ratio (DAR) distribution, confirmation of successful conjugation.[3][4] | Rapid assessment of heterogeneity and average DAR.[5][6] | Does not identify specific conjugation sites. Lower sensitivity for large, heterogeneous molecules.[7] |
| Peptide Mapping (Bottom-Up MS) | The bioconjugate is enzymatically digested, and the resulting peptides are analyzed by LC-MS/MS.[3][8] | Identification of specific conjugation sites, confirmation of modification at the peptide level.[5][8] | Provides site-specific information. High sensitivity. | More time-consuming sample preparation and data analysis.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity.[3][5] | Estimation of DAR distribution.[3][5] | Good for resolving species with different numbers of conjugated molecules. | Indirect measurement of conjugation; requires validation with MS. |
| UV-Vis Spectrophotometry | Measures absorbance to determine protein and conjugated molecule concentrations.[2] | Average DAR.[2] | Simple and readily available. | Indirect measurement; can be affected by interfering substances. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines the general steps for conjugating this compound to a protein such as a monoclonal antibody (mAb).
Materials:
-
Cysteine-containing protein (e.g., mAb)
-
This compound
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, degassed)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If targeting internal cysteines, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.[9]
-
Crosslinker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (crosslinker:protein). Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Quenching: Add a molar excess of a quenching reagent to react with any unreacted maleimide (B117702) groups.
-
Purification: Remove excess crosslinker and byproducts using a desalting column.
Protocol 2: Intact Mass Analysis by LC-MS
This protocol is for determining the overall conjugation efficiency and the distribution of species with different numbers of conjugated molecules.
Materials:
-
Conjugated protein sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)[3]
-
Reversed-phase column suitable for protein analysis (e.g., C4)[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Desalt the conjugated protein sample.
-
LC-MS Analysis:
-
Inject the sample onto the reversed-phase column.
-
Elute the protein using a gradient of Mobile Phase B.
-
Acquire mass spectra in the positive ion mode across a mass range appropriate for the expected molecular weights of the conjugated species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different species present in the sample.[3]
-
Calculate the mass difference between the unconjugated protein and the conjugated species to confirm the addition of the this compound conjugate.
-
Determine the relative abundance of each species to calculate the average drug-to-antibody ratio (DAR).
-
Protocol 3: Peptide Mapping by LC-MS/MS
This protocol is used to identify the specific cysteine residues that have been modified with this compound.
Materials:
-
Conjugated protein sample
-
Denaturing agent (e.g., urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the conjugated protein in a buffer containing urea (B33335).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.[3]
-
-
Enzymatic Digestion:
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reversed-phase column (e.g., C18).
-
Separate the peptides using a gradient of acetonitrile.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Identify the peptide containing the mass modification corresponding to the this compound conjugate to pinpoint the site of conjugation.[3]
-
Data Presentation
Table 1: Expected vs. Observed Mass Shift for Intact Mass Analysis
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| Unconjugated Protein | 150,000 | 150,002 | - | 10 |
| Protein + 1 Conjugate | 150,183 | 150,185 | 183 | 35 |
| Protein + 2 Conjugates | 150,366 | 150,368 | 366 | 45 |
| Protein + 3 Conjugates | 150,549 | 150,551 | 549 | 10 |
Note: The mass of this compound is approximately 183.17 Da.
Table 2: Comparison with Alternative Conjugation Reagents
| Reagent | Reactive Groups | Target Residue(s) | Linkage Stability | Key Advantages |
| This compound | Maleimide, Carboxylic Acid | Cysteine, Lysine (after activation) | Susceptible to retro-Michael addition and hydrolysis.[10] | Well-established chemistry. |
| SMCC | Maleimide, NHS ester | Cysteine, Lysine | Susceptible to retro-Michael addition and hydrolysis.[10] | Widely used heterobifunctional crosslinker.[2] |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Pyrrolone | Cysteine | Superior stability compared to maleimides.[11] | Yields stable thiol conjugates.[11] |
| Methylsulfonyl phenyloxadiazoles | Methylsulfonyl phenyloxadiazole | Cysteine | More stable than maleimide linkage in plasma.[10] | "Thiol-Click" chemistry with high specificity.[10] |
Visualizations
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Logical relationship between analytical methods and the information they provide.
Conclusion
The validation of conjugation efficiency is a non-negotiable step in the development of bioconjugates. Mass spectrometry provides an unparalleled level of detail, enabling the confirmation of successful conjugation, the determination of the drug-to-antibody ratio, and the identification of specific modification sites. While intact mass analysis offers a rapid assessment of the overall conjugation profile, peptide mapping provides the granular, site-specific information necessary for a comprehensive understanding of the bioconjugate's structure. By employing the protocols and comparative data presented in this guide, researchers can confidently and accurately validate the conjugation efficiency of this compound, ensuring the production of well-characterized and reproducible bioconjugates. The choice of analytical strategy and conjugation chemistry will ultimately depend on the specific requirements of the final application, with newer, more stable linkers offering advantages for in vivo applications.[10][11]
References
- 1. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontagelab.com [frontagelab.com]
- 9. biotium.com [biotium.com]
- 10. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterizing 4-Maleimidobutyric Acid Conjugates with HPLC
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy and safety. 4-Maleimidobutyric acid (4-MBA) and its activated esters, such as this compound N-hydroxysuccinimide ester (GMBS), are widely used heterobifunctional crosslinkers.[1] They facilitate the covalent linkage of amine-containing molecules to thiol-containing molecules, playing a crucial role in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 4-MBA conjugates and discusses alternative conjugation chemistries.
The Role of this compound in Bioconjugation
4-MBA serves as a linker, bridging two different molecules. The process typically involves a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester of 4-MBA reacts with a primary amine on a biomolecule (e.g., a lysine (B10760008) residue on an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.5 to 8.5.[3] In the second step, the maleimide (B117702) group of the now-attached linker specifically reacts with a sulfhydryl group (e.g., from a cysteine residue) on a second molecule to form a stable thioether linkage.[4] This reaction is optimal at a pH of 6.5 to 7.5.[4]
Caption: Workflow of a typical bioconjugation using a 4-MBA crosslinker.
HPLC-Based Characterization of 4-MBA Conjugates
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the characterization of bioconjugates. It allows for the separation, identification, and quantification of the desired conjugate from unreacted starting materials and potential byproducts. The three main HPLC modes used for this purpose are Reverse-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Caption: General workflow for the HPLC analysis of bioconjugates.
Comparison of HPLC Methods
| Feature | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Based on the hydrophobicity of the molecules.[5] | Based on the hydrodynamic volume (size) of the molecules.[6] | Based on the surface hydrophobicity of the molecules under non-denaturing conditions.[7][8] |
| Primary Application | Determination of drug-to-antibody ratio (DAR), purity analysis, and identification of small molecule-related impurities.[9][10] | Quantification of aggregates, fragments, and the main conjugate peak.[6][11] | Determination of DAR distribution and analysis of variants with different hydrophobicity.[8][12] |
| Mobile Phase | Uses organic solvents (e.g., acetonitrile) and ion-pairing agents (e.g., TFA), which are denaturing.[5][13] | Aqueous buffer, generally non-denaturing.[6] | High salt concentration buffer (e.g., ammonium (B1175870) sulfate) with a decreasing salt gradient, which is non-denaturing.[12][14] |
| Advantages | High resolution, excellent for separating species with small differences in hydrophobicity, and compatible with mass spectrometry (MS).[5][13] | Gentle, non-denaturing conditions preserve the native structure of the protein; reliable for aggregate analysis.[6] | Non-denaturing conditions preserve protein structure and activity; provides information on the distribution of drug loading.[8] |
| Disadvantages | Denaturing conditions can lead to loss of protein structure and activity; not suitable for aggregate analysis.[13] | Lower resolution compared to RP-HPLC and HIC; potential for non-specific interactions between the analyte and the column matrix.[15] | Not directly compatible with MS due to high salt concentrations; sensitive to buffer conditions.[16] |
Alternatives to Maleimide-Based Conjugation
While maleimide chemistry is widely used, the stability of the resulting thioether bond can be a concern. The succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to the release of the conjugated molecule, particularly in vivo.[17] This has prompted the development of alternative thiol-reactive chemistries with improved stability.
| Alternative Chemistry | Description | Advantages over Maleimide Chemistry |
| Julia-Kocienski-like Reagents (e.g., phenyloxadiazolyl methyl sulfones) | These reagents react with thiols to form a stable linkage.[17] | The resulting conjugates exhibit superior stability in human plasma compared to maleimide-based conjugates.[18] |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | These compounds react chemo- and site-selectively with cysteine residues.[19] | Yields thiol conjugates with superior stability and offers the potential for single-site multi-functionalization.[19] |
| Pyridyl Disulfides | These reagents react with sulfhydryls to form a disulfide bond.[4] | The resulting disulfide linkage is cleavable with reducing agents, which can be advantageous for certain applications where release of the conjugated molecule is desired.[4] |
Experimental Protocols
Detailed Protocol: RP-HPLC Analysis of a Model 4-MBA Conjugate
This protocol is a representative example for the analysis of a protein-small molecule conjugate linked via 4-MBA.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV detector.
-
Data acquisition and analysis software.
-
-
Materials:
-
Column: A wide-pore C4 or C18 reversed-phase column (e.g., 300 Å pore size, 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: The 4-MBA conjugate dissolved in Mobile Phase A or a suitable buffer at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60-80 °C (elevated temperatures can improve peak shape and recovery for proteins).[13]
-
Detection Wavelength: 280 nm (for protein) and a wavelength appropriate for the conjugated small molecule.
-
Injection Volume: 10-20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 26 95 28 95 29 20 | 35 | 20 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The unconjugated protein will typically elute earlier than the conjugate.
-
The conjugate will have a longer retention time due to the increased hydrophobicity from the linker and the attached molecule.
-
The relative peak areas can be used to assess the purity of the conjugate and the extent of conjugation.
-
Conclusion
The characterization of this compound conjugates is a critical step in the development of bioconjugate-based therapeutics and research tools. HPLC, in its various modes, offers a powerful suite of analytical techniques for this purpose. RP-HPLC provides high-resolution separation based on hydrophobicity, making it ideal for purity assessment and DAR determination. SEC is the gold standard for analyzing aggregates and fragments under non-denaturing conditions. HIC offers a unique advantage in its ability to separate conjugates based on their drug-load distribution while preserving their native structure.
The choice of the optimal HPLC method depends on the specific information required. A combination of these techniques is often employed for a comprehensive characterization of 4-MBA conjugates. Furthermore, while 4-MBA is a versatile crosslinker, researchers should be aware of the potential stability issues of the maleimide-thiol linkage and consider more stable alternatives when long-term in vivo stability is a critical requirement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. This compound N-hydroxysuccinimide ester = 98.0 HPLC 80307-12-6 [sigmaaldrich.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. goldbio.com [goldbio.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
A Comparative Analysis of N-Alkyl vs. N-Aryl Maleimide Stability in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of thiol groups on biomolecules is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. Maleimides have long been the reagent of choice for this purpose due to their high specificity and rapid reaction rates under physiological conditions. However, the stability of the resulting thioether bond is a critical parameter influencing the efficacy and safety of the final bioconjugate. This guide provides an objective comparison of the stability of conjugates derived from N-alkyl versus N-aryl maleimides, supported by experimental data and detailed methodologies.
The Chemistry of Maleimide (B117702) Conjugation and Instability
Maleimides react with thiols via a Michael addition to form a succinimidyl thioether linkage. While this reaction is efficient, the stability of the resulting adduct is not absolute and is influenced by the nature of the substituent on the maleimide nitrogen. The two primary pathways leading to instability are the retro-Michael reaction, which results in deconjugation, and hydrolysis of the maleimide ring prior to conjugation, which renders the reagent inactive.[1] Conversely, hydrolysis of the succinimidyl thioether ring after conjugation can occur, leading to a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[1]
The choice between an N-alkyl and an N-aryl substituent on the maleimide has a profound impact on the kinetics of these competing reactions, thereby determining the ultimate stability of the bioconjugate.
Data-Driven Stability Comparison
Experimental evidence consistently demonstrates that N-aryl maleimides generate significantly more stable bioconjugates than their N-alkyl counterparts. This enhanced stability is primarily attributed to an accelerated rate of hydrolysis of the thiosuccinimide ring in the conjugate, which effectively "locks" the conjugate and prevents the undesirable retro-Michael reaction.[1][2]
Studies on cysteine-linked antibody-drug conjugates (ADCs) provide a clear quantitative comparison. When incubated in serum or thiol-containing buffers, ADCs prepared with N-aryl maleimides exhibit substantially less drug loss over time.
| Maleimide Type | Deconjugation (7 days, 37°C, in Serum/Thiol Buffer) | Reference |
| N-Alkyl Maleimides | 35 - 67% | [2][3] |
| N-Aryl Maleimides | < 20% | [2][3] |
This difference is critical for therapeutic applications, where premature drug release can lead to off-target toxicity and reduced efficacy. The N-phenyl maleimide monomethyl-auristatin-E (MMAE) ADC, for example, maintained high cytotoxicity after prolonged serum exposure, whereas the analogous N-alkyl version lost potency.[3]
The superior performance of N-aryl maleimides is a result of the electronic properties conferred by the aryl group.
-
Faster Thiol-Maleimide Coupling: N-aryl maleimides have been found to react approximately 2.5 times faster with thiol substrates compared to N-alkyl derivatives.[1]
-
Accelerated Adduct Hydrolysis: The key to stability is the rapid hydrolysis of the succinimide (B58015) ring after conjugation. Electron-withdrawing N-substituents, particularly aryl groups, significantly accelerate this process, making it the dominant pathway over the retro-Michael reaction.[1] For some N-aryl maleimides with highly electron-withdrawing groups (e.g., -SF₅), this hydrolysis occurs almost instantaneously upon conjugate formation.[1][4]
-
Aqueous Stability of Unreacted Maleimide: A potential trade-off is the stability of the maleimide reagent itself in aqueous buffers before conjugation. Maleimides are susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid.[5][6] While electron-withdrawing groups on N-aryl maleimides can increase their susceptibility to hydrolysis, the conjugation reaction is often so rapid that this does not pose a significant issue.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Evaluating the Immunogenicity of Different Crosslinker Moieties in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. The intricate interplay between the antibody, the cytotoxic payload, and the linker can elicit an unwanted immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect, alter pharmacokinetics, and in some cases, cause adverse events. The crosslinker moiety, which connects the antibody to the payload, plays a pivotal role in the overall immunogenicity of the ADC. This guide provides a comparative evaluation of common crosslinker moieties, supported by experimental data and detailed methodologies for immunogenicity assessment.
The Role of Crosslinkers in ADC Immunogenicity
The linker in an ADC is not merely a passive connector; its chemical composition, stability, and steric properties can significantly influence the immunogenicity of the conjugate. The linker and the payload can act as haptens, small molecules that can elicit an immune response when attached to a larger carrier protein, in this case, the monoclonal antibody.[1] This can lead to the generation of ADAs directed against the linker, the payload, or neo-epitopes formed at the conjugation site.[2]
Key factors related to the crosslinker that can impact immunogenicity include:
-
Chemical Structure: The inherent immunogenicity of the linker's chemical motifs.
-
Hydrophobicity: More hydrophobic linkers can promote aggregation of the ADC, which is a known risk factor for increased immunogenicity.[3][4]
-
Cleavability: The stability of the linker in circulation and its cleavage mechanism at the target site can influence the exposure of the immune system to the linker-payload complex.[5][6]
-
PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) chains can shield potential epitopes and increase hydrophilicity, thereby reducing immunogenicity.[]
Comparison of Common Crosslinker Moieties
This section compares three commonly used crosslinker moieties: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), other maleimide-based linkers, and PEGylated linkers. While direct head-to-head clinical data on immunogenicity is often proprietary, this comparison is based on their physicochemical properties and preclinical findings.
| Crosslinker Moiety | Key Characteristics | Potential Impact on Immunogenicity | Supporting Evidence |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-cleavable thioether linkage. Contains a cyclohexane (B81311) ring which provides steric hindrance. | The maleimide (B117702) group can be immunogenic. The overall hydrophobicity of the linker may contribute to aggregation and immunogenicity.[8] | Widely used in approved ADCs. The stability of the thioether bond is a key advantage.[9] |
| Other Maleimide-Based Linkers (e.g., those without the cyclohexane ring) | Form a stable thioether bond with cysteine residues. | The maleimide functional group itself can be a target for an immune response. Variants in the spacer arm can influence hydrophobicity and steric hindrance.[1] | Maleimide chemistry is a common and effective method for bioconjugation.[10] |
| PEGylated Linkers | Incorporate polyethylene glycol (PEG) chains of varying lengths. | Generally considered to have lower immunogenicity. PEGylation increases hydrophilicity, reduces aggregation, and can mask potential immunogenic epitopes on the linker and payload.[][11] | Studies have shown that PEGylation can reduce the immunogenicity of proteins and other biomolecules.[12] Hydrophilic linkers can improve the pharmacokinetic profile of ADCs.[4] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for evaluating the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays, and characterization of the immune response.[1]
Anti-Drug Antibody (ADA) Screening and Confirmatory Assays (ELISA-based)
Principle: These assays are designed to detect antibodies in patient serum that bind to the ADC. A bridging ELISA format is commonly used.
Methodology:
-
Coating: Microtiter plates are coated with streptavidin.
-
Capture: Biotinylated ADC is added to the wells and binds to the streptavidin.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the captured ADC.
-
Detection: A labeled (e.g., with horseradish peroxidase - HRP) version of the ADC is added, which will bind to the ADAs, forming a "bridge."
-
Substrate Addition: A substrate for the enzyme label is added, and the resulting signal is measured.
-
Confirmation: Positive samples are re-tested in the presence of an excess of unlabeled ADC. A significant reduction in the signal confirms the specificity of the ADAs.
In Vitro T-Cell Proliferation Assay
Principle: This assay assesses the potential of the ADC and its components to activate and induce the proliferation of T-cells, a key event in the adaptive immune response.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Cell Labeling: PBMCs are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Labeled PBMCs are co-cultured with the ADC, the unconjugated antibody, the linker-payload, or control antigens.
-
Incubation: The cells are incubated for 5-7 days.
-
Analysis: T-cell proliferation is measured by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity.[13]
Cytokine Release Assay
Principle: This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to the ADC, which can indicate an innate or adaptive immune response.
Methodology:
-
Cell Culture: PBMCs or whole blood from healthy donors are cultured in 96-well plates.
-
Stimulation: The cells are incubated with various concentrations of the ADC, controls (e.g., lipopolysaccharide as a positive control), and the vehicle.
-
Incubation: The plates are incubated for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The levels of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2) are quantified using a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery).[14][15][16]
Dendritic Cell (DC) Activation Assay
Principle: Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating T-cell responses. This assay evaluates the ability of an ADC to induce DC maturation and activation.[17]
Methodology:
-
DC Generation: Monocytes are isolated from PBMCs and differentiated into immature DCs using cytokines like GM-CSF and IL-4.
-
Stimulation: The immature DCs are incubated with the ADC, controls, and the vehicle for 24-48 hours.
-
Analysis: DC activation is assessed by flow cytometry by measuring the upregulation of co-stimulatory molecules (e.g., CD80, CD86, CD40) and maturation markers (e.g., CD83, HLA-DR).[18]
Visualizations
Figure 1. A typical workflow for the experimental assessment of ADC immunogenicity.
Figure 2. Signaling pathway for the induction of anti-drug antibodies against an ADC.
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proimmune.com [proimmune.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. criver.com [criver.com]
- 16. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 17. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
A Researcher's Guide to Optimizing Bioconjugation: The Performance of 4-Maleimidobutyric Acid in Diverse Buffer Systems
For researchers, scientists, and professionals in drug development, the success of bioconjugation hinges on the precise control of reaction conditions. The choice of a buffer system is a critical parameter that can significantly influence the efficiency, selectivity, and stability of the conjugation process. This guide provides an objective comparison of the performance of 4-Maleimidobutyric acid (4-MBA), a widely used heterobifunctional crosslinker, in various buffer systems, supported by experimental data and detailed protocols.
This compound is valued for its maleimide (B117702) group, which reacts with high specificity towards sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides, and a carboxylic acid group that can be activated to react with primary amines. This dual reactivity makes it a versatile tool for creating stable bioconjugates. However, the reactivity and stability of the maleimide group are highly dependent on the pH and composition of the reaction buffer.
Impact of Buffer pH on 4-MBA Performance
The pH of the reaction buffer is the most critical factor governing the maleimide-thiol conjugation. The optimal pH range for this reaction is between 6.5 and 7.5.[1][2][3] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide double bond, while minimizing side reactions.
At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2] As the pH rises above 7.5, the maleimide group becomes increasingly susceptible to two competing reactions:
-
Reaction with Amines: Primary amines (like the side chain of lysine) become deprotonated and more nucleophilic, leading to a loss of selectivity.[1][3]
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, forming a non-reactive maleamic acid and rendering the crosslinker inactive.[1][2] This hydrolysis rate increases with higher pH.[1][4][5]
Conversely, at acidic pH levels below 6.5, the thiol group is protonated and less nucleophilic, which significantly slows down the reaction rate.[2][6]
Comparative Performance in Common Buffer Systems
The choice of buffer components, beyond just pH, can also influence the reaction kinetics. It is imperative to use buffers that do not contain extraneous thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the target molecule for reaction with the maleimide.[3][7]
| Buffer System | Recommended pH Range | Stability of 4-MBA (Maleimide Group) | Thiol Reactivity | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.5 | Good | Excellent | Widely used and provides physiological ionic strength. Ensure it is free from primary amines and thiols.[8] |
| MES (2-(N-morpholino)ethanesulfonic acid) | 6.5 - 7.0 | High | Good to Excellent | Ideal for reactions where a lower pH is desired to maximize maleimide stability and selectivity. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 7.5 | Good | Excellent | A common non-amine containing buffer suitable for maleimide conjugations.[8] |
| Tris (tris(hydroxymethyl)aminomethane) | 7.0 - 7.5 | Moderate | Good | Although Tris contains a primary amine, its reactivity is generally low at this pH range. However, for long reactions, it may compete with the thiol reaction.[8] Not recommended at pH > 7.5. |
| Borate Buffer | > 8.0 | Low | Poor (High side reactions) | Not recommended for maleimide-thiol reactions due to high pH leading to rapid hydrolysis and reaction with amines.[7] |
| Citrate Buffer | < 6.5 | Very High | Low | Can be used to slow down very fast reactions, but the reduced pH significantly decreases the rate of thiol conjugation.[6][9] |
Experimental Protocols and Workflows
Successful conjugation with 4-MBA requires careful execution of a multi-step process. The following diagram illustrates a typical workflow for conjugating a thiol-containing protein to an amine-containing molecule.
Detailed Protocol: Protein-to-Peptide Conjugation
This protocol provides a general guideline for conjugating a cysteine-containing protein to an amine-containing peptide using 4-MBA.
Materials:
-
Protein: Cysteine-containing protein (1-10 mg/mL).
-
Peptide: Amine-containing peptide.
-
Crosslinker: this compound (4-MBA).
-
Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine).
-
Buffers:
-
Purification: Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: a. Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL. b. To reduce disulfide bonds and expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.[11] c. Incubate for 30 minutes at room temperature. d. Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
Activation of 4-MBA and Conjugation to Peptide: a. Dissolve 4-MBA, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF, then dilute into Activation Buffer. b. Add the amine-containing peptide and incubate for 1-2 hours at room temperature to form the maleimide-activated peptide. c. Purify the maleimide-activated peptide using HPLC to remove unreacted components.
-
Final Conjugation Reaction: a. Add the purified maleimide-activated peptide to the reduced protein solution. A 10-20 fold molar excess of the activated peptide over the protein is recommended as a starting point.[10] b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Purification of the Final Conjugate: a. Separate the final protein-peptide conjugate from excess crosslinker and unreacted peptide using a desalting column or size-exclusion chromatography.
Reaction Mechanisms: The Desired Path and Potential Pitfalls
The success of the conjugation relies on favoring the thiol addition reaction over the hydrolysis of the maleimide ring.
The diagram above illustrates the desired Michael addition reaction forming a stable thioether bond and the competing hydrolysis reaction that deactivates the crosslinker.[2] Maintaining the pH between 6.5 and 7.5 is crucial to ensure the reaction proceeds with high yield and specificity.
Comparison with Alternative Crosslinkers
While 4-MBA is a robust choice, several alternatives exist for thiol-reactive conjugation. The selection often depends on factors like spacer arm length, solubility, and specific application requirements.
| Crosslinker | Reactive Groups | Key Features & Considerations |
| This compound (4-MBA) | Maleimide, Carboxylic Acid | Short, well-defined spacer arm. Requires activation of the carboxylic acid group. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide, NHS ester | Longer, non-cleavable spacer arm containing a stable cyclohexane (B81311) ring. NHS ester is ready to react with amines.[3] |
| Sulfo-SMCC | Maleimide, Sulfo-NHS ester | Water-soluble version of SMCC, avoiding the need for organic solvents which can be detrimental to protein structure.[3] |
| Iodoacetamides | Iodoacetamide | Reacts with thiols to form a stable thioether bond. Reaction is generally slower than with maleimides and often requires a slightly higher pH.[1] |
| Pyridyl Disulfides (e.g., SPDP) | Pyridyl Disulfide | Reacts with thiols to form a disulfide bond, which can be cleaved by reducing agents. Useful for reversible conjugations. |
Logical Framework for Buffer Selection
Choosing the optimal buffer system is a logical process based on balancing reactivity and stability.
By carefully considering the interplay of pH and buffer composition, researchers can significantly enhance the outcome of their bioconjugation experiments, leading to higher yields, improved reproducibility, and more reliable data for downstream applications in research and therapeutic development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle: 4-Maleimidobutyric Acid Versus Next-Generation Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the stability, efficacy, and safety of bioconjugates. For years, 4-Maleimidobutyric acid (4-MBA) and its derivatives have been a cornerstone of bioconjugation, prized for their reactivity towards thiol groups. However, the landscape is shifting as next-generation crosslinkers emerge, promising enhanced stability and performance. This guide provides an objective, data-driven comparison of 4-MBA against these advanced alternatives to inform the selection of the optimal tool for your research and development needs.
At the heart of this comparison lies the stability of the resulting conjugate. While traditional maleimide-based linkers, such as those derived from this compound, offer efficient conjugation to cysteine residues, the thioether bond formed is susceptible to a retro-Michael reaction.[1][2] This can lead to deconjugation, particularly in the in vivo environment, compromising the therapeutic efficacy and potentially leading to off-target toxicity.[2][3] In response to this challenge, a new wave of crosslinkers has been developed to provide more robust and stable linkages.
Performance Under the Microscope: A Quantitative Comparison
The true measure of a crosslinker lies in its performance. The following tables summarize key quantitative data comparing this compound-derived linkers (represented as N-Alkyl Maleimides) with next-generation alternatives such as N-Aryl Maleimides, Diiodomaleimides, and Vinyl Sulfones.
| Crosslinker Type | Reaction Efficiency with Thiols | Reaction Conditions | Key Advantages | Key Disadvantages |
| 4-MBA (N-Alkyl Maleimide) | High (>90%)[4] | pH 6.5-7.5, Room Temperature, 1-2 hours[4] | Well-established chemistry, high reactivity. | Prone to retro-Michael reaction, leading to in vivo instability.[2][3] |
| N-Aryl Maleimide (B117702) | High (>90%)[4] | pH 7.4, Room Temperature, < 1 hour[4] | ~2.5 times faster reaction with thiols compared to N-alkyl maleimides[4][5], significantly increased stability.[6][7] | Potential for altered hydrophobicity of the conjugate. |
| Diiodomaleimide | Rapid Conjugation[8] | Mild conditions | Increased hydrolytic stability and rapid reactivity, effective for sterically hindered systems.[8] | Less commercially available data compared to other maleimides. |
| Vinyl Sulfone | High (>90%)[4] | pH 7-9, Room Temperature, 2-4 hours[4] | Forms a highly stable thioether bond, not susceptible to retro-Michael reaction.[9] | Slower reaction kinetics compared to maleimides.[4] |
| Crosslinker Type | Conjugate Stability in Serum/Plasma (Deconjugation over 7 days at 37°C) | Half-life of Thiol Adduct in presence of Glutathione | Mechanism of Instability/Stability |
| 4-MBA (N-Alkyl Maleimide) | 35-67% deconjugation[6][7] | 3.1 to 18 hours (for N-ethyl maleimide with 4-mercaptophenylacetic acid)[10] | Susceptible to retro-Michael reaction, leading to thiol exchange.[1][2] |
| N-Aryl Maleimide | < 20% deconjugation[6][7] | Significantly longer than N-alkyl maleimides due to rapid hydrolysis of the thiosuccinimide ring.[5][10] | Electron-withdrawing N-aryl group promotes hydrolysis of the thiosuccinimide ring, preventing the retro-Michael reaction.[5] |
| Diiodomaleimide | High, due to stable conjugate formation.[8] | Data not widely available, but expected to be high. | Forms a stable thioether linkage. |
| Vinyl Sulfone | Very High | Data not widely available, but the thioether bond is considered highly stable. | Forms a stable, irreversible thioether bond.[9] |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the underlying chemistry, the following diagrams illustrate key reaction pathways and experimental workflows.
Diagram 1: Instability of traditional maleimide conjugates.
Diagram 2: Stabilization mechanism of N-Aryl Maleimides.
Diagram 3: General experimental workflow for bioconjugation.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments to evaluate and compare crosslinkers.
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Maleimide crosslinker (e.g., GMBS, an NHS ester of 4-MBA, or a next-generation alternative).
-
Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine), if necessary to reduce disulfide bonds.
-
Quenching reagent (e.g., L-cysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5).[11]
-
Crosslinker Preparation: Dissolve the maleimide crosslinker in an organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the maleimide crosslinker solution to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1-2 mM and incubating for 15-30 minutes.
-
Purification: Purify the protein conjugate from excess crosslinker and quenching reagent using size-exclusion chromatography.
-
Characterization: Characterize the conjugate by methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Comparative Stability Assay in Human Plasma
This protocol is designed to compare the stability of bioconjugates prepared with different crosslinkers in a physiologically relevant matrix.
Materials:
-
Bioconjugates prepared with 4-MBA and a next-generation crosslinker.
-
Human plasma.
-
Incubator at 37°C.
-
Analytical system for quantification (e.g., HPLC, LC-MS).
Procedure:
-
Incubation: Incubate the bioconjugates in human plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.[12]
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma samples.[13]
-
Sample Preparation: Process the plasma samples to isolate the bioconjugate. This may involve protein precipitation or affinity capture.
-
Analysis: Analyze the samples using a validated analytical method (e.g., LC-MS) to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life of each bioconjugate.
Conclusion: Choosing the Right Tool for the Job
The era of one-size-fits-all crosslinking is drawing to a close. While this compound and its derivatives remain valuable tools for their ease of use and high reactivity, the data clearly demonstrates the superior stability of next-generation alternatives. For applications where in vivo stability is paramount, such as the development of antibody-drug conjugates, N-aryl maleimides and vinyl sulfones present compelling advantages by minimizing premature payload release.[4] The choice of crosslinker should be a strategic decision based on the specific requirements of the application, balancing factors such as reaction kinetics, desired stability, and the nature of the biomolecules being conjugated. By understanding the performance characteristics of each class of crosslinker, researchers can make informed decisions to develop more robust and effective bioconjugates.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Tuning the Cross-Linking Density and Cross-Linker in Core Cross-Linked Polymeric Micelles and Its Effects on the Particle Stability in Human Blood Plasma and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Maleimidobutyric Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Maleimidobutyric Acid, a compound that can cause skin, eye, and respiratory irritation.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Safety Summary
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant (H315) | Protective gloves[1] |
| Eye Irritant (H319) | Eyeshields/Safety goggles[2][3] |
| May cause respiratory irritation (H335) | Dust mask type N95 (US)[2][3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal environmental regulations.[4] The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Collect waste this compound powder, contaminated absorbent materials from spill cleanups, and any weighing papers or other contaminated disposables in a designated, clearly labeled hazardous waste container.
-
Liquid Waste (Solutions): If this compound is in a solution, do not dispose of it down the drain. Collect it in a compatible, sealed, and clearly labeled hazardous waste container. Note the composition of the solution on the label.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing the appropriate PPE (gloves, eye protection, and respiratory mask), carefully clean up the spilled material.
-
Use an inert absorbent material for liquid spills.
-
Collect all contaminated materials and place them in the designated hazardous waste container.[5]
3. Container Management:
-
Empty Containers: Do not reuse empty containers of this compound.[4]
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream). The first rinseate must be collected and disposed of as hazardous waste.[6]
-
After thorough rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste, in accordance with institutional guidelines.[6]
4. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. This compound N-hydroxysuccinimide ester, 97% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-マレイミド酪酸N-ヒドロキシスクシンイミドエステル ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound N-hydroxysuccinimide ester = 98.0 HPLC 80307-12-6 [sigmaaldrich.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
